4-(Trifluoromethyl)-1H-indole-2,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-2-1-3-5-6(4)7(14)8(15)13-5/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIANQJNIOBETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504933 | |
| Record name | 4-(Trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386-73-2 | |
| Record name | 4-(Trifluoromethyl)-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)isatin: From First Principles to Structural Elucidation
This guide provides a comprehensive technical overview of the essential spectroscopic methodologies required for the unambiguous structural characterization of 4-(trifluoromethyl)isatin. As a key heterocyclic scaffold in medicinal chemistry and drug development, isatin and its derivatives demand rigorous analytical validation. The introduction of a trifluoromethyl group at the 4-position significantly modulates the electronic properties and, consequently, the biological activity of the isatin core, making precise characterization paramount.[1][2][3][4][5]
This document moves beyond rote procedural descriptions. It is designed to provide researchers, scientists, and drug development professionals with the causal reasoning behind experimental choices, enabling a proactive and insightful approach to spectroscopic analysis. We will explore the application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and self-validating structural profile of the target molecule.
The Strategic Importance of the 4-CF₃ Moiety
The isatin (1H-indole-2,3-dione) nucleus is a privileged structure, renowned for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][5] The strategic placement of a trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety and a bioisostere for other groups, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. The 4-position is particularly interesting as it directly influences the electronic environment of the fused benzene ring and the adjacent carbonyl groups. Therefore, confirming the precise regiochemistry and electronic structure through spectroscopy is not merely a quality control step but a foundational requirement for meaningful structure-activity relationship (SAR) studies.[6]
An Integrated Spectroscopic Workflow
The characterization of a novel or synthesized compound like 4-(trifluoromethyl)isatin is a puzzle where each spectroscopic technique provides a unique piece of the solution. The workflow is designed to be synergistic, with data from one method complementing and validating the others.
Caption: Integrated workflow for the spectroscopic characterization of 4-(trifluoromethyl)isatin.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Core Functional Groups
Expertise & Causality: FT-IR is the first line of analysis, providing a rapid and definitive fingerprint of the molecule's functional groups. For 4-(trifluoromethyl)isatin, our primary interest lies in confirming the integrity of the isatin core and identifying vibrations associated with the trifluoromethyl substituent. The electron-withdrawing nature of the -CF₃ group is expected to induce slight shifts in the carbonyl stretching frequencies compared to unsubstituted isatin.[7]
Expected Spectral Features: The spectrum is dominated by characteristic absorptions from the isatin ring and the C-F bonds.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| N-H (Lactam) | Stretching | 3200 - 3450 | A broad peak, characteristic of hydrogen-bonded N-H in the solid state. Its presence confirms the core isatin structure.[7][8] |
| C=O (Ketone, C3) | Stretching | 1740 - 1760 | The C3 ketone carbonyl typically absorbs at a higher frequency. The adjacent -CF₃ group may cause a slight positive shift. |
| C=O (Amide, C2) | Stretching | 1710 - 1730 | The C2 amide (lactam) carbonyl. Its position is influenced by resonance with the nitrogen lone pair.[8] |
| C=C (Aromatic) | Stretching | 1600 - 1620 | Confirms the presence of the aromatic benzene ring. |
| C-F (CF₃ Group) | Stretching | 1100 - 1350 | Strong, often multiple, absorption bands characteristic of the C-F stretching vibrations of the trifluoromethyl group. |
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the Bruker ALPHA II or equivalent FT-IR spectrometer with an ATR accessory is clean and a background spectrum has been collected.
-
Sample Preparation: Place a small amount (1-2 mg) of the purified, dry 4-(trifluoromethyl)isatin powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Perform automatic baseline correction and peak picking using the instrument software (e.g., OPUS).
Trustworthiness: This protocol is self-validating. The presence of all expected peaks, particularly the distinct N-H, dual carbonyl, and strong C-F absorptions, provides high confidence in the sample's primary structure.
UV-Vis Spectroscopy: Probing the Conjugated System
Expertise & Causality: UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the π → π* and n → π* transitions within the conjugated system. The isatin core is a chromophore, and its absorption spectrum is sensitive to substitution.[9][10] The electron-withdrawing -CF₃ group is expected to cause a slight hypsochromic (blue) shift in the n → π* transition compared to electron-donating substituents.
Expected Spectral Features:
| Transition | Expected λmax (nm) | Solvent | Rationale & Comments |
| π → π | 250 - 310 | Methanol or Acetonitrile | High-intensity absorption bands corresponding to electronic transitions within the aromatic and dicarbonyl conjugated system.[10] |
| n → π | 380 - 420 | Methanol or Acetonitrile | A lower intensity, longer wavelength absorption band arising from the excitation of a non-bonding electron on a carbonyl oxygen to an anti-bonding π* orbital. This band is responsible for the characteristic orange/red color of isatins.[9][10] |
Experimental Protocol
-
Solution Preparation: Prepare a stock solution of 4-(trifluoromethyl)isatin in spectroscopic grade methanol or acetonitrile at a concentration of 1 mg/mL. From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
-
Instrument Setup: Use a dual-beam spectrophotometer (e.g., Shimadzu UV-1800) and calibrate the baseline using a cuvette filled with the pure solvent.[11]
-
Data Acquisition: Record the absorption spectrum from 200 to 800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each transition.
Trustworthiness: The observation of both high-intensity π → π* and low-intensity n → π* transitions in the expected regions confirms the presence of the intact isatin chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-(trifluoromethyl)isatin, a suite of experiments (¹H, ¹³C, and ¹⁹F NMR) is required to definitively confirm the substitution pattern and overall structure. The choice of solvent is critical; DMSO-d₆ is often preferred for isatins due to its excellent solubilizing power and the ability to observe the exchangeable N-H proton.[12]
¹H NMR Spectroscopy: Proton Environment
The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring relationships through spin-spin coupling. The deshielding effect of the -CF₃ group will cause the adjacent proton (H-5) to appear further downfield than in unsubstituted isatin.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | ~11.5 | Singlet (broad) | - | Exchangeable proton of the lactam, typically broad. |
| H-5 | 7.8 - 8.0 | Doublet | ~8.0 | Strongly deshielded by the adjacent electron-withdrawing -CF₃ group. Coupled to H-6. |
| H-6 | 7.6 - 7.8 | Triplet | ~8.0 | Coupled to both H-5 and H-7. |
| H-7 | 7.1 - 7.3 | Doublet | ~8.0 | Least affected aromatic proton, coupled to H-6. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbons are highly deshielded, and the carbon attached to the -CF₃ group will exhibit a characteristic quartet due to one-bond C-F coupling.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Carbon | Predicted δ (ppm) | Multiplicity (due to C-F) | Rationale |
| C-3 (Ketone) | ~183 | Singlet | Highly deshielded ketone carbonyl. |
| C-2 (Amide) | ~158 | Singlet | Amide carbonyl, shielded relative to the ketone. |
| C-7a | ~150 | Singlet | Aromatic carbon at the ring junction. |
| C-4 | 125 - 130 | Quartet (¹JCF ≈ 30-40 Hz) | Aromatic carbon directly attached to the -CF₃ group. |
| C-3a | ~118 | Singlet | Aromatic carbon at the ring junction. |
| CF₃ | 120 - 125 | Quartet (¹JCF ≈ 270-280 Hz) | Carbon of the trifluoromethyl group, split by three fluorine atoms. |
| C-5, C-6, C-7 | 115 - 140 | Singlets | Aromatic carbons. Precise assignment requires 2D NMR (HSQC/HMBC). |
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
¹⁹F NMR is essential for confirming the presence and integrity of the trifluoromethyl group.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆):
| Group | Predicted δ (ppm) | Multiplicity | Rationale |
| 4-CF₃ | -60 to -65 | Singlet | A single peak is expected as there are no neighboring fluorine or hydrogen atoms to couple with. The chemical shift is relative to a CFCl₃ standard.[12] |
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve approximately 10-15 mg of 4-(trifluoromethyl)isatin in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Filter the solution through a small cotton plug into a standard 5 mm NMR tube.
-
Instrument Setup: The experiments should be run on a 400 MHz (or higher) spectrometer (e.g., Bruker Avance).[11] Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment requiring only a few scans.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (using the residual solvent peak for ¹H and ¹³C).
Trustworthiness: The combination of these three NMR experiments provides an exceptionally high degree of confidence. The ¹H spectrum confirms the aromatic substitution pattern, the ¹³C spectrum verifies the carbon count and the C-CF₃ linkage, and the ¹⁹F spectrum provides an unambiguous signal for the trifluoromethyl group. This orthogonal data set is self-validating.
Mass Spectrometry: Molecular Weight and Formula Confirmation
Expertise & Causality: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This technique is the final piece of the puzzle, confirming the molecular formula derived from NMR and other methods. Electrospray ionization (ESI) is a soft ionization technique well-suited for isatin derivatives, typically producing the protonated molecule [M+H]⁺.
Predicted Mass Spectrometry Data:
| Ion | Calculated Exact Mass (C₉H₄F₃NO₂) | Rationale |
| [M] | 215.0194 | Molecular Weight |
| [M+H]⁺ | 216.0272 | Protonated molecule, commonly observed in ESI positive mode. |
| [M+Na]⁺ | 238.0091 | Sodium adduct, also common in ESI. |
Experimental Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
Data Acquisition: Infuse the sample directly or inject it via the LC system. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and/or the protonated molecule peak. Use the instrument software to calculate the elemental composition from the high-resolution mass and compare it to the theoretical formula.
Trustworthiness: High-resolution mass spectrometry provides a self-validating data point. If the measured mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated mass for C₉H₅F₃NO₂, the elemental formula is confirmed with very high certainty.
Conclusion
The spectroscopic characterization of 4-(trifluoromethyl)isatin is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the integrated workflow and detailed protocols outlined in this guide, researchers can move beyond simple data collection to a state of deep structural understanding. The causality-driven approach ensures that each spectrum is not just a fingerprint but a piece of evidence that, when combined, provides an unambiguous, self-validating, and definitive structural elucidation of this important fluorinated heterocyclic compound. This rigorous characterization is the non-negotiable foundation for its successful application in drug discovery and materials science.
References
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. "Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives" by Fatma K. fkandermili prof, Fatma M. Aldibashi S et al. [kijoms.uokerbala.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Trifluoromethyl)-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(trifluoromethyl)-1H-indole-2,3-dione, a key fluorinated isatin derivative. Isatin and its analogues are pivotal scaffolds in medicinal chemistry, recognized for their wide array of biological activities. The introduction of a trifluoromethyl group at the 4-position significantly modulates the electronic properties and lipophilicity of the isatin core, making a detailed structural elucidation by NMR spectroscopy essential for researchers in drug discovery and development. This document presents a thorough interpretation of the chemical shifts, coupling constants, and multiplicities, offering field-proven insights into the spectral features of this important molecule.
Introduction
This compound, also known as 4-trifluoromethylisatin, belongs to a class of heterocyclic compounds that are of significant interest in the development of new therapeutic agents. The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, antiviral, and antimicrobial properties. The strategic placement of a trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, at the C4 position of the indole ring dramatically influences the molecule's chemical reactivity and biological interactions. Understanding the precise structural features through NMR spectroscopy is paramount for quality control, reaction monitoring, and for elucidating structure-activity relationships (SAR) in drug design.
This guide is structured to provide a detailed, practical understanding of the ¹H and ¹³C NMR spectra of this compound, enabling researchers to confidently identify and characterize this compound.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous assignment of NMR signals. The structure and numbering scheme for this compound are presented below.
Figure 1: Molecular structure and atom numbering of this compound.
Experimental Protocol: NMR Data Acquisition
The following provides a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR data for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic due to the excellent solubility of isatin derivatives and the positioning of the residual solvent peak in a non-interfering region of the spectrum.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity and resolution.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the residual solvent signal (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Temperature: 298 K.
5. Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as the internal standard.
-
Integrate the ¹H NMR signals and determine the multiplicities of the peaks.
Figure 2: Experimental workflow for NMR data acquisition and processing.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound in DMSO-d₆ displays characteristic signals for the aromatic protons and the N-H proton.
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~11.5 - 12.0 | br s | - | 1H | N1-H |
| ~7.9 - 8.1 | d | ~8.0 | 1H | H5 |
| ~7.7 - 7.9 | t | ~8.0 | 1H | H6 |
| ~7.4 - 7.6 | d | ~8.0 | 1H | H7 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the sample concentration and the specific spectrometer used. The values presented are typical.
Interpretation of the ¹H NMR Spectrum:
-
N1-H Proton: The proton attached to the nitrogen atom (N1-H) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 11.5 and 12.0 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.
-
Aromatic Protons (H5, H6, H7): The three aromatic protons on the benzene ring exhibit a characteristic splitting pattern.
-
H6: This proton is coupled to both H5 and H7, and is therefore expected to appear as a triplet with a coupling constant of approximately 8.0 Hz. The electron-withdrawing effect of the two carbonyl groups and the trifluoromethyl group shifts this proton downfield.
-
H5 and H7: These protons are each coupled to H6 and will appear as doublets. The relative chemical shifts of H5 and H7 are influenced by the electronic effects of the adjacent trifluoromethyl group and the fused pyrrole-dione ring. The H5 proton, being in closer proximity to the electron-withdrawing trifluoromethyl group, is expected to be further downfield than H7.
-
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Assignment |
| ~183 - 185 | s | C3 |
| ~158 - 160 | s | C2 |
| ~150 - 152 | s | C7a |
| ~138 - 140 | s | C6 |
| ~125 - 127 | q | C4 |
| ~122 - 124 | q | CF₃ |
| ~120 - 122 | s | C5 |
| ~115 - 117 | s | C3a |
| ~113 - 115 | s | C7 |
Note: The chemical shifts are approximate and can be influenced by experimental conditions. The multiplicity 'q' refers to a quartet due to coupling with the three fluorine atoms of the CF₃ group.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons (C2 and C3): The two carbonyl carbons are the most deshielded carbons in the molecule and appear at the downfield end of the spectrum. C3 is generally observed at a slightly higher chemical shift than C2.
-
Aromatic and Heterocyclic Carbons:
-
C7a and C3a: These are the quaternary carbons at the ring fusion. C7a, being attached to the nitrogen, is typically found in the region of δ 150-152 ppm.
-
C4: This carbon is directly attached to the trifluoromethyl group and its signal will appear as a quartet due to one-bond coupling with the three fluorine atoms. The strong electron-withdrawing nature of the CF₃ group will also shift this carbon downfield.
-
CF₃: The carbon of the trifluoromethyl group itself will also appear as a quartet with a large one-bond C-F coupling constant, typically in the range of 270-280 Hz.
-
C5, C6, and C7: These are the protonated aromatic carbons. Their chemical shifts are influenced by the substituent effects of the trifluoromethyl group and the fused ring system.
-
Conclusion
This technical guide provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. The presented data and analysis serve as a reliable reference for researchers engaged in the synthesis, characterization, and application of this important fluorinated isatin derivative. A thorough understanding of its NMR spectral features is fundamental for ensuring compound identity and purity, and for advancing the development of novel isatin-based therapeutic agents.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(Trifluoromethyl)isatin
Introduction
In the landscape of modern drug discovery and development, isatin and its derivatives represent a "privileged scaffold"—a molecular framework that consistently demonstrates biological activity across a range of therapeutic targets. The introduction of a trifluoromethyl (-CF3) group, as seen in 4-(trifluoromethyl)isatin, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the precise and reliable analytical characterization of such compounds is not merely a procedural step but a cornerstone of successful research and development.
Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for the identification and quantification of small molecules.[2][3] This guide provides an in-depth exploration of the mass spectrometric analysis of 4-(trifluoromethyl)isatin, moving beyond rote protocols to explain the underlying principles and strategic decisions that ensure data of the highest quality and integrity. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the analysis of this and similar fluorinated heterocyclic compounds.
Part 1: Foundational Analysis - Ionization and High-Resolution Mass Measurement
The first step in any mass spectrometric analysis is the efficient generation of gas-phase ions from the condensed-phase sample. The choice of ionization technique is critical and is dictated by the physicochemical properties of the analyte.
Selecting the Optimal Ionization Source
For a molecule like 4-(trifluoromethyl)isatin, which possesses polar ketone and lactam functionalities, Electrospray Ionization (ESI) is the technique of choice.[4][5] ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte, thereby keeping fragmentation to a minimum and typically preserving the molecular ion.[4][6]
Causality Behind the Choice:
-
Polarity: The carbonyl groups and the nitrogen atom in the isatin core are readily protonated in an acidic mobile phase, making the molecule ideal for positive-ion mode ESI ([M+H]+).
-
Thermal Lability: ESI operates at near-ambient temperatures, preventing the thermal degradation that might occur with other techniques.[5]
-
LC-MS Compatibility: ESI provides a seamless interface between liquid chromatography (LC) and mass spectrometry, which is essential for analyzing complex mixtures or performing quantitative studies.[4]
While Atmospheric Pressure Chemical Ionization (APCI) is an alternative for less polar compounds, ESI is generally superior for molecules of this type, offering better sensitivity and stability.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Confirmation
Once ionized, the first and most fundamental piece of information to obtain is the compound's exact mass. High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, provides mass measurements with exceptional accuracy (typically < 5 ppm).[7][8][9] This level of precision is crucial for confirming the elemental composition of the molecule, a foundational step in structural validation.[10][11]
Experimental Protocol: HRMS by Direct Infusion
-
Sample Preparation: Prepare a 1-10 µg/mL solution of 4-(trifluoromethyl)isatin in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard mixture to ensure high mass accuracy across the desired m/z range.[12]
-
Direct Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500 Da) at a high resolution setting (e.g., >60,000 FWHM).[9]
-
Data Analysis: Compare the measured monoisotopic mass of the [M+H]+ ion to the theoretical exact mass.
Data Presentation: Elemental Composition of 4-(Trifluoromethyl)isatin
| Property | Value |
| Molecular Formula | C9H4F3NO2 |
| Theoretical Exact Mass ([M]) | 215.01941 Da |
| Theoretical m/z ([M+H]+) | 216.02669 Da |
| Observed m/z ([M+H]+) | To be determined experimentally |
| Mass Accuracy (ppm) | Calculated as ((Observed - Theoretical) / Theoretical) * 10^6 |
A mass accuracy of < 5 ppm provides high confidence in the assigned elemental formula.
Part 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
While HRMS confirms what a molecule is made of, Tandem Mass Spectrometry (MS/MS) reveals how it is put together. In MS/MS, the protonated molecular ion ([M+H]+) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint.
Predicted Fragmentation Pathway
The fragmentation of 4-(trifluoromethyl)isatin is dictated by the stability of the isatin core and the influence of the trifluoromethyl group. Based on established fragmentation principles for heterocyclic and fluorinated compounds, a logical pathway can be proposed.[13][14][15][16]
Key Fragmentation Principles:
-
Loss of CO: Isatins and related structures are well-known to undergo sequential losses of the two carbonyl groups as neutral carbon monoxide (CO) molecules (28 Da).
-
Stability of the CF3 Group: The C-F bond is extremely strong. While the loss of the ·CF3 radical is possible, it often requires higher collision energy.[13] Rearrangements involving fluorine atoms can also occur.[13]
Visualization: Proposed MS/MS Fragmentation Workflow
The following diagram illustrates the process of isolating the precursor ion and generating product ions for structural analysis.
Caption: Workflow for MS/MS analysis.
Visualization: Proposed Fragmentation Pathway of [4-(CF3)Isatin+H]+
The following diagram details the predicted fragmentation cascade.
Caption: Proposed fragmentation of protonated 4-(trifluoromethyl)isatin.
Data Presentation: Predicted Product Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure/Pathway |
| 216.03 | 188.03 | CO (27.99 Da) | Loss of the C-2 carbonyl group |
| 216.03 | 160.03 | 2CO (55.99 Da) | Sequential loss of both carbonyls |
| 216.03 | 145.02 | C2H2NO2 | Cleavage of the isatin core |
| 188.03 | 138.03 | CF2 (49.99 Da) | Loss from intermediate via rearrangement[13] |
Part 3: Quantitative Analysis by LC-MS/MS
For drug development, quantifying the analyte in complex matrices (e.g., plasma, tissue homogenates) is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task, offering high selectivity and sensitivity.[2][17][18] The method relies on Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and a characteristic product ion is monitored.
Step-by-Step LC-MS/MS Method Development Protocol
This protocol outlines a self-validating system for robust and reliable quantification.
-
Analyte Tuning & Transition Selection:
-
Infuse a standard solution of 4-(trifluoromethyl)isatin into the mass spectrometer.
-
Confirm the m/z of the precursor ion ([M+H]+ at 216.03).
-
Perform a product ion scan to identify the most intense and stable fragment ions.
-
Expert Insight: Select at least two transitions for monitoring. The most abundant is the "quantifier," and a second, less abundant one is the "qualifier." The ratio of these two transitions should be constant across all samples and calibrators, providing a self-validating check for interferences. For 4-(trifluoromethyl)isatin, the transition 216.03 -> 188.03 is a logical choice for the quantifier due to the common loss of CO.
-
-
Chromatographic Separation:
-
Column Choice: A C18 reversed-phase column is a standard starting point for small molecules.
-
Mobile Phase: Begin with a simple gradient using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[19] The formic acid aids in protonation for ESI.
-
Gradient Optimization: Develop a gradient that provides a sharp, symmetrical peak for the analyte with a retention time of 2-5 minutes, ensuring it is well-separated from the solvent front and any matrix components.[19]
-
-
Sample Preparation:
-
Goal: To remove matrix components (e.g., proteins, phospholipids) that can interfere with ionization (a phenomenon known as "matrix effect").
-
Method: For plasma samples, protein precipitation with cold acetonitrile is a simple and effective starting point.[18] More complex matrices may require liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Trustworthiness: The inclusion of an internal standard (IS) is mandatory for reliable quantification. The ideal IS is a stable isotope-labeled version of the analyte (e.g., 13C- or 15N-labeled 4-(trifluoromethyl)isatin). If unavailable, a close structural analog can be used. The IS corrects for variability in sample preparation and instrument response.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., ICH M10).[18]
-
Key parameters to assess include:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: How close the measured values are to the true values, and the reproducibility of the measurements.
-
Selectivity: Ensuring no interference from matrix components.
-
Matrix Effect: Assessing ionization suppression or enhancement from the biological matrix.
-
Stability: Evaluating the analyte's stability in the matrix under various storage and handling conditions.
-
-
Conclusion
The mass spectrometric analysis of 4-(trifluoromethyl)isatin is a multi-faceted process that requires a strategic, science-driven approach. By starting with the foundational principles of ionization and high-resolution mass measurement, the elemental formula can be confirmed with high confidence. Tandem mass spectrometry then provides a detailed structural fingerprint through predictable and logical fragmentation pathways. Finally, for quantitative applications, a meticulously developed and validated LC-MS/MS method, anchored by the use of an appropriate internal standard, ensures the generation of trustworthy and reproducible data. This comprehensive analytical workflow is indispensable for advancing drug development projects that rely on fluorinated heterocyclic scaffolds like 4-(trifluoromethyl)isatin.
References
- 1. CAS 345-32-4: 5-(Trifluoromethyl)Isatin | CymitQuimica [cymitquimica.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. infinitalab.com [infinitalab.com]
- 8. measurlabs.com [measurlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. envirowise.eco [envirowise.eco]
- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
A Technical Guide to the FT-IR Spectrum of 4-(trifluoromethyl)-1H-indole-2,3-dione
Introduction
4-(trifluoromethyl)-1H-indole-2,3-dione, a derivative of isatin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the indole nucleus, a dicarbonyl system, and a trifluoromethyl group, contribute to a diverse range of biological activities. The precise characterization of this molecule is paramount for its application, and Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful and accessible tool for confirming its chemical identity and elucidating its structural intricacies.
This in-depth technical guide provides a comprehensive analysis of the FT-IR spectrum of this compound. While a publicly available, experimentally verified spectrum for this specific molecule is not widely disseminated, this guide synthesizes established spectroscopic principles and data from analogous isatin and trifluoromethyl-substituted aromatic compounds to present a detailed, predictive analysis of its key vibrational modes. The methodologies described herein represent the standard protocols for acquiring a high-quality FT-IR spectrum for this and similar solid-state organic compounds.
Experimental Protocol: Acquiring the FT-IR Spectrum
The acquisition of a reliable FT-IR spectrum for a solid sample like this compound necessitates meticulous sample preparation to minimize spectral artifacts and ensure high resolution. The following details a robust and validated protocol using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and reproducibility.
Step-by-Step Methodology for ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Power on the FT-IR spectrometer and allow the instrument to warm up for at least 30 minutes to ensure thermal stability of the source and detector.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, using a soft, lint-free wipe. This step is critical to remove any residual contaminants from previous analyses.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum measures the absorbance of the ambient atmosphere and the ATR crystal itself and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the finely powdered this compound sample directly onto the center of the ATR crystal.[1][2]
-
Lower the press arm to apply consistent pressure to the sample, ensuring intimate contact between the solid and the crystal surface.[1] This is crucial for obtaining a strong and well-defined spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing using the spectrometer's software.
-
Identify and label the key absorption bands for structural elucidation.
-
Diagram of the ATR-FTIR Experimental Workflow
Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.
Analysis of the FT-IR Spectrum of this compound
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The following is a detailed analysis of the expected spectral features.
Key Vibrational Modes and Their Predicted Wavenumbers
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale and Discussion |
| 3400 - 3200 | N-H Stretch | Indole N-H | Medium, Broad | The N-H stretching vibration in isatin and its derivatives typically appears in this region.[3] The broadness of the peak is due to intermolecular hydrogen bonding in the solid state. |
| 1760 - 1740 | C=O Stretch (Asymmetric) | Ketone (C2=O) | Strong | Isatin derivatives exhibit two distinct carbonyl stretching frequencies. The higher frequency band is attributed to the ketone carbonyl at the C2 position.[4] |
| 1730 - 1710 | C=O Stretch (Symmetric) | Amide (C3=O) | Strong | The amide carbonyl at the C3 position absorbs at a slightly lower wavenumber due to resonance effects with the nitrogen lone pair.[4] |
| 1620 - 1580 | C=C Stretch | Aromatic Ring | Medium to Strong | These absorptions are characteristic of the C=C stretching vibrations within the benzene and pyrrole rings of the indole nucleus. |
| 1350 - 1310 | C-CF₃ Stretch | Trifluoromethyl | Strong | The C-CF₃ stretching mode is a characteristic and strong absorption for trifluoromethyl-substituted aromatic compounds.[5] |
| 1180 - 1100 | C-F Stretch (Asymmetric & Symmetric) | Trifluoromethyl | Very Strong | The C-F stretching vibrations of the CF₃ group typically result in very strong and often complex absorption bands in this region. |
| 1480 - 1450 | C-H Bending & C-N Stretch | Aromatic C-H, Indole C-N | Medium | This region contains contributions from in-plane bending of aromatic C-H bonds and stretching of the C-N bond within the indole ring. |
| 850 - 750 | C-H Out-of-Plane Bending | Aromatic C-H | Strong | The pattern of out-of-plane C-H bending vibrations is indicative of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected in this region. |
Detailed Interpretation
-
N-H Region (3400 - 3200 cm⁻¹): The presence of a moderately broad absorption band in this region is a strong indicator of the N-H group in the indole ring. The position and shape of this band can be sensitive to the degree of hydrogen bonding in the crystal lattice.
-
Carbonyl Region (1800 - 1700 cm⁻¹): This is a highly diagnostic region for this compound. The presence of two distinct, strong absorption bands is a hallmark of the isatin core, corresponding to the ketone and amide carbonyl groups.[3][4] The electron-withdrawing nature of the trifluoromethyl group at the 4-position is expected to cause a slight shift to higher wavenumbers for these carbonyl absorptions compared to unsubstituted isatin.
-
Trifluoromethyl Region (1350 - 1100 cm⁻¹): The trifluoromethyl group gives rise to some of the most intense and characteristic bands in the spectrum. The C-CF₃ stretching vibration around 1330 cm⁻¹ is a key identifier.[5] Additionally, the strong absorptions corresponding to the symmetric and asymmetric C-F stretching modes are expected between 1180 and 1100 cm⁻¹.[5] The coupling of these vibrations with the benzene ring can lead to a complex pattern of bands in this region.
-
Aromatic and Fingerprint Regions (1620 - 600 cm⁻¹): The absorptions for aromatic C=C stretching confirm the presence of the benzene ring. The fingerprint region (below 1500 cm⁻¹) will contain a complex array of bands arising from C-H bending, C-N stretching, and other skeletal vibrations. The specific pattern of C-H out-of-plane bending bands between 850 and 750 cm⁻¹ can provide confirmatory evidence for the substitution pattern on the aromatic ring.
Conclusion
FT-IR spectroscopy is an indispensable technique for the structural verification and analysis of this compound. This guide provides a comprehensive framework for understanding and interpreting its FT-IR spectrum, from the practical aspects of sample preparation and data acquisition to the detailed assignment of key vibrational modes. The characteristic absorptions of the N-H, dual carbonyl, and trifluoromethyl groups provide a unique spectral fingerprint for this molecule. By following the outlined protocols and analytical logic, researchers, scientists, and drug development professionals can confidently utilize FT-IR spectroscopy for the routine and in-depth characterization of this important heterocyclic compound.
References
- 1. agilent.com [agilent.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical vibrational study of isatin, its 5-(NO2, F, Cl, Br, I, CH3) analogues and the isatinato anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
An In-Depth Technical Guide to 4-(Trifluoromethyl)isatin: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isatin Scaffold and the Impact of Trifluoromethylation
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a fused aromatic ring and a reactive α-keto-γ-lactam moiety, make it a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2][3] Isatin and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[4][5][6] The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[7] Consequently, trifluoromethylated isatins are a promising class of compounds for the development of novel therapeutics. This guide provides a comprehensive technical overview of a specific, yet under-documented isomer: 4-(trifluoromethyl)isatin.
Physicochemical Properties of 4-(Trifluoromethyl)isatin
Precise experimental data for 4-(trifluoromethyl)isatin is not extensively reported in publicly available literature. However, based on data from chemical suppliers and predictive models, the key physicochemical properties are summarized below. It is crucial to note that while predicted values offer guidance, experimental verification is paramount for research and development applications.
| Property | Value | Source |
| CAS Number | 386-73-2 | [8] |
| Molecular Formula | C₉H₄F₃NO₂ | [8] |
| Molecular Weight | 215.13 g/mol | [8] |
| Melting Point | 224-257 °C (decomposition) | [8] |
| Density | 1.525 ± 0.06 g/cm³ (Predicted) | [8] |
| pKa | 8.91 ± 0.20 (Predicted) | [8] |
| Appearance | Not explicitly reported, but isatins are typically orange-red crystalline solids. | [9] |
| Solubility | Not explicitly reported, but likely soluble in common organic solvents like DMSO, DMF, and alcohols. | General chemical knowledge |
Spectral Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the benzene ring and the N-H proton. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the 4-position of the trifluoromethyl group.
-
¹³C NMR: Would display signals for the two carbonyl carbons (C2 and C3), the aromatic carbons, and the carbon of the trifluoromethyl group, which would exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: Would show a singlet for the -CF₃ group, providing unambiguous evidence of its presence.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), two distinct carbonyl (C=O) stretching vibrations (typically in the range of 1720-1760 cm⁻¹), and C-F stretching vibrations (around 1100-1300 cm⁻¹).[8][11]
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 215.13. Fragmentation patterns could provide further structural information.
Synthesis of 4-(Trifluoromethyl)isatin: The Regioselectivity Challenge
The synthesis of substituted isatins is well-documented, with the Sandmeyer isatin synthesis being a classical and widely used method.[10][12][13][14][15] This reaction typically involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid (e.g., sulfuric acid) to yield the isatin.[12][15]
To synthesize 4-(trifluoromethyl)isatin, the logical starting material would be 3-(trifluoromethyl)aniline. However, the cyclization of a 3-substituted isonitrosoacetanilide presents a significant challenge in regioselectivity . The electrophilic cyclization can occur at either the C2 or C6 position of the aniline ring, potentially leading to a mixture of 4- and 6-substituted isatins.
Caption: Regioselectivity challenge in the Sandmeyer synthesis of 4-(trifluoromethyl)isatin.
Controlling the regioselectivity of this cyclization is a key hurdle. Reaction conditions, including the nature of the acid catalyst and temperature, can influence the isomeric ratio. Alternative synthetic strategies might be required to achieve a high yield of the desired 4-substituted isomer. One such approach is the Gassman isatin synthesis , which can offer better regiocontrol for certain substituted anilines.[14]
Experimental Protocol: A Modified Sandmeyer Synthesis Approach
-
Formation of the Isonitrosoacetanilide Intermediate:
-
In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water.
-
Separately, prepare a solution of 3-(trifluoromethyl)aniline in water and hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution, followed by a solution of hydroxylamine hydrochloride.
-
Heat the mixture to reflux for a specified time to form the isonitrosoacetanilide precipitate.
-
Cool the reaction mixture and collect the precipitate by filtration. Wash with water and dry thoroughly.
-
-
Cyclization to 4-(Trifluoromethyl)isatin:
-
Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-heated concentrated sulfuric acid, maintaining the temperature within a specific range.
-
After the addition is complete, continue heating for a short period to ensure complete cyclization.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated crude isatin by filtration, wash thoroughly with water to remove acid, and dry.
-
Purification of the crude product, likely a mixture of 4- and 6-isomers, would require chromatographic techniques such as column chromatography or preparative HPLC.
-
Chemical Reactivity of 4-(Trifluoromethyl)isatin
The reactivity of 4-(trifluoromethyl)isatin is dictated by the isatin core and influenced by the electron-withdrawing nature of the trifluoromethyl group.
-
Reactions at the C3-Carbonyl Group: The C3-carbonyl is highly electrophilic and readily undergoes nucleophilic addition reactions. This is the most common site for derivatization, leading to a wide range of spirocyclic and other substituted isatins.[16] The trifluoromethyl group at the 4-position is expected to further enhance the electrophilicity of the C3-carbonyl.
-
N-Substitution: The nitrogen atom of the lactam can be readily alkylated, acylated, or arylated to introduce further diversity.[16]
-
Electrophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group will deactivate the benzene ring towards electrophilic substitution and direct incoming electrophiles primarily to the C7 and C5 positions.
Caption: Key reactive sites of 4-(trifluoromethyl)isatin.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological data for 4-(trifluoromethyl)isatin is limited, the broader class of substituted isatins has shown immense therapeutic potential, particularly in oncology.[2][4] The FDA-approved kinase inhibitor Sunitinib , an oxindole derivative, underscores the clinical relevance of this scaffold.[2][4]
The anticancer activity of isatin derivatives is often attributed to the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][4] The trifluoromethyl group in 4-(trifluoromethyl)isatin is expected to enhance its potential as a kinase inhibitor due to its ability to form strong interactions with the enzyme's active site.
Studies on other substituted isatins have demonstrated cytotoxicity against a range of cancer cell lines, including leukemia, hepatocellular carcinoma, and colon carcinoma.[4] For instance, certain multi-substituted isatin derivatives have shown potent antiproliferative activities with IC₅₀ values in the low micromolar range.[4] It is highly probable that 4-(trifluoromethyl)isatin would exhibit similar cytotoxic and anticancer properties, making it a valuable candidate for further investigation in cancer drug discovery programs.
Conclusion
4-(Trifluoromethyl)isatin represents a promising, yet underexplored, molecule within the pharmacologically rich family of isatin derivatives. While its physicochemical properties are partially characterized, a significant opportunity exists for researchers to contribute to a more complete understanding through detailed synthesis optimization, comprehensive spectral analysis, and in-depth biological evaluation. The strategic placement of the trifluoromethyl group at the 4-position is anticipated to confer advantageous properties for drug development, particularly in the realm of oncology. This technical guide serves as a foundational resource to stimulate and guide future research into the synthesis, reactivity, and therapeutic potential of this intriguing compound.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Trifluoromethylbenzyl)isatin | C16H10F3NO2 | CID 10946670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.irapa.org [journals.irapa.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. ijrpr.com [ijrpr.com]
- 16. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure of 4-(Trifluoromethyl)-1H-indole-2,3-dione: A Keystone for Rational Drug Design
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the crystal structure of 4-(trifluoromethyl)-1H-indole-2,3-dione (4-CF3-isatin). While a definitive, publicly available crystal structure for this specific molecule is not available at the time of this writing, this guide provides a robust framework for its determination and analysis. By leveraging established methodologies and drawing parallels from structurally related compounds, we present a scientifically rigorous pathway to understanding the solid-state architecture of 4-CF3-isatin, a critical step in harnessing its therapeutic potential.
Introduction: The Significance of Isatin Scaffolds in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the isatin core is a strategic modification intended to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. Understanding the precise three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice of 4-CF3-isatin is paramount for structure-based drug design, polymorphism screening, and optimizing formulation strategies.
Synthesis and Single Crystal Growth of this compound
A plausible synthetic route to 4-CF3-isatin can be adapted from established methods for synthesizing substituted isatins. Following successful synthesis and purification, the paramount step is the growth of high-quality single crystals suitable for X-ray diffraction analysis.
Proposed Synthetic Pathway
A common method for the synthesis of isatin derivatives involves the Sandmeyer isonitrosoacetanilide isatin synthesis. This can be adapted for 4-CF3-isatin, starting from 3-(trifluoromethyl)aniline.
Experimental Protocol: Single Crystal Growth
The cultivation of single crystals is often a matter of patient experimentation with various techniques. The slow evaporation method is a reliable starting point.
Materials and Equipment:
-
Purified this compound
-
A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone)
-
Small, clean glass vials (e.g., 2-4 mL) with loose-fitting caps or parafilm with pinholes
-
A vibration-free environment with a stable temperature
Step-by-Step Protocol:
-
Solvent Screening: Begin by testing the solubility of a small amount of purified 4-CF3-isatin in various solvents at room temperature. The ideal solvent is one in which the compound is sparingly soluble.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of 4-CF3-isatin in the chosen solvent at a slightly elevated temperature (if necessary to achieve dissolution). Ensure the solution is free of any particulate matter by filtration.
-
Slow Evaporation: Transfer the clear solution to a clean vial. Cover the vial with a cap that allows for slow solvent evaporation.
-
Incubation: Place the vial in a quiet, undisturbed location, away from vibrations and temperature fluctuations.
-
Monitoring and Harvesting: Monitor the vial over several days to weeks for the formation of small, well-defined crystals. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and allow them to air dry.
X-ray Crystallography: Elucidating the Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid. The following workflow outlines the process from data collection to structure refinement.
Experimental Workflow for Crystal Structure Determination
Step-by-Step Protocol for Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected using a diffractometer, such as a Bruker APEXII CCD, with Mo Kα radiation (λ = 0.71073 Å).[2] A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the reflection intensities and make corrections for experimental factors. This is typically done using software like SAINT.[2]
-
Absorption Correction: A multi-scan absorption correction is applied to account for the absorption of X-rays by the crystal, for instance, with the SADABS program.[2]
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.[3]
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares method, for example, with SHELXL.[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]
-
Validation: The final structure is validated using tools like PLATON and a Crystallographic Information File (CIF) is generated for publication and deposition in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[5][6][7]
Structural Analysis and Discussion
While the precise crystallographic data for 4-CF3-isatin is not yet published, we can anticipate key structural features based on related molecules.
Hypothetical Crystallographic Data
The following table presents a set of plausible crystallographic parameters for 4-CF3-isatin, based on published data for similar compounds like 5-(trifluoromethoxy)isatin.[2][4] This data is for illustrative purposes only.
| Parameter | Hypothetical Value |
| Chemical Formula | C9H4F3NO2 |
| Formula Weight | 215.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~8.5 |
| b (Å) | ~6.0 |
| c (Å) | ~15.0 |
| β (°) | ~95 |
| Volume (ų) | ~760 |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I>2σ(I)] | R1 ≈ 0.04, wR2 ≈ 0.10 |
Expected Molecular Geometry and Intermolecular Interactions
The isatin core is expected to be nearly planar. The trifluoromethyl group will introduce significant electronic and steric effects. Key anticipated intermolecular interactions that will dictate the crystal packing include:
-
N-H···O Hydrogen Bonding: The N-H group of the indole ring is a strong hydrogen bond donor, and the two carbonyl oxygen atoms are strong acceptors. This is likely to lead to the formation of hydrogen-bonded chains or layers, a common feature in the crystal structures of isatins.[2][8]
-
π–π Stacking: The planar aromatic rings of the isatin core are expected to engage in π–π stacking interactions, further stabilizing the crystal lattice.[4] The presence of the electron-withdrawing trifluoromethyl group may influence the nature of these interactions.
-
Halogen Bonding and Other Weak Interactions: The fluorine atoms of the trifluoromethyl group can participate in weak C-F···H-C or C-F···π interactions, which can play a crucial role in the overall crystal packing.
Conclusion
The determination of the crystal structure of this compound is a critical endeavor for advancing its development as a potential therapeutic agent. This guide provides a comprehensive roadmap for researchers to undertake this task, from synthesis and crystallization to detailed structural analysis. The resulting crystallographic data will provide invaluable insights into the molecule's conformation, packing, and intermolecular interactions, thereby enabling rational, structure-based optimization of its biological activity and physicochemical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-(Trifluoromethoxy)isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [iro.uiowa.edu]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
- 7. Search Results - Access Structures [ccdc.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Isatins
Foreword: The Strategic Convergence of a Privileged Scaffold and a Powerful Functional Group
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a continuous journey of innovation and strategic design. This guide delves into the fascinating history and synthetic evolution of trifluoromethylated isatins, a class of molecules that exemplifies the powerful synergy between a versatile heterocyclic scaffold and a unique bioisostere. Isatin, with its rich history and broad spectrum of biological activities, provides a robust framework for drug design. The introduction of the trifluoromethyl group, a game-changer in modifying molecular properties, has unlocked new avenues for enhancing the therapeutic potential of the isatin core. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, synthesis, and significance of these remarkable compounds.
Part 1: Foundational Pillars: Isatin and the Trifluoromethyl Group
The Isatin Scaffold: A Legacy of Biological Versatility
Isatin (1H-indole-2,3-dione), an orange-red crystalline solid, was first isolated in 1840 by Erdmann and Laurent through the oxidation of indigo dye.[1][2] This discovery marked the beginning of over a century and a half of research into the chemistry and biological applications of this remarkable heterocycle. The isatin core is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.
The biological activities attributed to isatin and its derivatives are vast and diverse, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] This wide range of activities stems from the ability of the isatin ring system to interact with a multitude of enzymes and receptors. The presence of a lactam, a ketone, and an aromatic ring provides multiple points for modification, allowing chemists to fine-tune the molecule's properties for specific therapeutic targets.
The Trifluoromethyl Group: A Paradigm Shift in Drug Design
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, into organic molecules has revolutionized modern drug design. The unique properties of the -CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
Key attributes of the trifluoromethyl group include:
-
High Electronegativity: The strong electron-withdrawing nature of the three fluorine atoms can significantly alter the acidity or basicity of nearby functional groups, thereby influencing binding interactions with biological targets.
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and improve its oral bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.
-
Conformational Effects: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape.
Part 2: The Genesis of Trifluoromethylated Isatins: A Historical Perspective
The journey to trifluoromethylated isatins began with the adaptation of classical synthetic methods to accommodate fluorinated starting materials.
A Pioneering Synthesis: The Emergence of 6-Trifluoromethylisatin
One of the earliest documented syntheses of a trifluoromethylated isatin appeared in a 1963 publication in The Journal of Organic Chemistry, which detailed the preparation of 6-trifluoromethylisatin.[4] This seminal work laid the groundwork for the future exploration of this class of compounds, demonstrating that the established chemistries for isatin synthesis could be successfully applied to fluorinated precursors. While the specific synthetic details in this brief communication are sparse, it is highly probable that a variation of the Sandmeyer synthesis was employed, starting from the corresponding trifluoromethyl-substituted aniline.
Leveraging Classical Methodologies for Trifluoromethylated Isatin Synthesis
The development of synthetic routes to trifluoromethylated isatins has largely mirrored the evolution of isatin synthesis itself, with classical named reactions being adapted for this specific purpose.
The Sandmeyer synthesis, first reported in 1919, is one of the most common and enduring methods for preparing isatins.[5][6] The reaction proceeds in two main stages:
-
Formation of an Isonitrosoacetanilide: An aniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.
-
Acid-Catalyzed Cyclization: The isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, to induce cyclization to the isatin ring system.
This method has proven to be highly effective for the synthesis of isatins bearing electron-withdrawing groups on the aromatic ring, making it particularly well-suited for the preparation of trifluoromethylated isatins. For instance, the synthesis of 5-trifluoromethylisatin can be readily achieved by employing 4-trifluoromethylaniline as the starting material in a Sandmeyer reaction.[7]
Caption: The Sandmeyer synthesis of 5-trifluoromethylisatin.
While the Sandmeyer synthesis is robust, other methods have also been developed for isatin preparation, which can be adapted for trifluoromethylated analogues.
-
The Stolle Synthesis: This method involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid (e.g., aluminum chloride).[1][5] This approach is particularly useful for preparing N-substituted isatins.
-
The Gassman Synthesis: This multi-step process involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is subsequently oxidized to the corresponding isatin.[1][5]
Part 3: Modern Frontiers in Synthesis
While classical methods are reliable, modern organic synthesis has ushered in more direct and efficient ways to introduce the trifluoromethyl group.
Direct Trifluoromethylation: A Paradigm Shift
The development of shelf-stable electrophilic trifluoromethylating reagents has revolutionized the synthesis of trifluoromethyl-containing compounds. Reagents such as S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) and hypervalent iodine-based reagents (Togni's reagents) allow for the direct introduction of the -CF3 group onto aromatic and heteroaromatic rings under relatively mild conditions.[8][9] These reagents can be used to trifluoromethylate pre-formed isatin or indole precursors, offering a complementary approach to the classical methods that build the isatin ring from an already trifluoromethylated starting material.
Caption: Direct trifluoromethylation of the isatin core.
Nucleophilic and Radical Trifluoromethylation
In addition to electrophilic methods, nucleophilic trifluoromethylation, often employing reagents like the Ruppert-Prakash reagent (TMSCF3), and radical trifluoromethylation pathways have also been developed. These methods further expand the synthetic chemist's toolkit, allowing for the strategic installation of the -CF3 group at various positions on the isatin scaffold.
Part 4: Biological Significance and Therapeutic Applications
The incorporation of a trifluoromethyl group into the isatin scaffold has led to the discovery of compounds with potent and selective biological activities.
Anticancer and Antiviral Potential
A growing body of literature highlights the promise of trifluoromethylated isatins as therapeutic agents. For example, various derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[10] The trifluoromethyl group can enhance the binding affinity of these compounds for their target proteins and improve their pharmacokinetic properties. Similarly, several trifluoromethylated isatin derivatives have been investigated for their antiviral activity, including against influenza and other viruses.[11]
Structure-Activity Relationship (SAR) Insights
The position of the trifluoromethyl group on the isatin ring can have a profound impact on biological activity. For instance, a -CF3 group at the 5-position of the isatin ring has been shown in some studies to be beneficial for anticancer activity. The electron-withdrawing nature of the -CF3 group at this position can influence the electronic properties of the entire molecule, affecting its interactions with biological targets.
Part 5: Experimental Protocols and Data
For the practical application of the concepts discussed, a representative experimental protocol is provided below.
Detailed Protocol: Sandmeyer Synthesis of 5-Trifluoromethylisatin
This protocol is a generalized procedure based on the principles of the Sandmeyer isatin synthesis and information from related patents.[7]
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide
-
In a round-bottom flask, dissolve chloral hydrate (1.1 eq.) in water containing a strong electrolyte such as sodium sulfate.
-
In a separate beaker, dissolve 4-trifluoromethylaniline (1.0 eq.) in dilute hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq.) in water to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours, during which time a precipitate should form.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with water and dry to yield the isonitrosoacetanilide intermediate.
Step 2: Cyclization to 5-Trifluoromethylisatin
-
Carefully add the dried 2-(hydroxyimino)-N-(4-(trifluoromethyl)phenyl)acetamide in portions to pre-warmed (60-70 °C) concentrated sulfuric acid with vigorous stirring.
-
After the addition is complete, continue to stir the mixture at this temperature for 30-60 minutes.
-
Pour the reaction mixture carefully onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-trifluoromethylisatin.
Comparative Data of Synthetic Methodologies
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Sandmeyer | Substituted Aniline | Chloral Hydrate, NH₂OH·HCl, H₂SO₄ | Readily available starting materials, reliable for electron-withdrawing groups. | Harsh acidic conditions, moderate yields. |
| Stolle | Substituted Aniline | Oxalyl Chloride, Lewis Acid (e.g., AlCl₃) | Good for N-substituted isatins. | Requires anhydrous conditions, Lewis acid can be difficult to handle. |
| Gassman | Substituted Aniline | t-BuOCl, Et₃N, NCS | Milder conditions for some steps. | Multi-step, can have regioselectivity issues. |
| Direct CF₃-ation | Isatin/Indole | Umemoto's/Togni's Reagent | Late-stage functionalization, mild conditions. | Reagents can be expensive, may require catalyst. |
Conclusion and Future Outlook
The journey of trifluoromethylated isatins, from their early synthesis using classical methods to the application of modern, direct trifluoromethylation techniques, showcases a remarkable evolution in synthetic chemistry. The strategic combination of the versatile isatin scaffold with the powerful trifluoromethyl group has yielded a plethora of compounds with significant therapeutic potential. As our understanding of disease biology deepens and new synthetic methodologies emerge, the exploration of novel trifluoromethylated isatin derivatives will undoubtedly continue to be a fertile ground for the discovery of next-generation medicines. The ability to precisely tune the electronic and steric properties of this privileged scaffold through trifluoromethylation ensures its continued relevance in the ongoing quest for innovative treatments for a wide range of human diseases.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Isatin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijcmas.com [ijcmas.com]
- 6. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(trifluoromethyl)isatin from 3-(trifluoromethyl)aniline
Application Note & Protocol: Synthesis of 4-(Trifluoromethyl)isatin
A Senior Application Scientist's Guide to the Regiocontrolled Synthesis of a Key Fluorinated Heterocycle from 3-(Trifluoromethyl)aniline
Introduction: The Significance of Fluorinated Isatins in Modern Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The strategic introduction of fluorine atoms into organic molecules can dramatically modulate their pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, receptor binding affinity, and membrane permeability.
This guide provides a detailed protocol for the synthesis of 4-(trifluoromethyl)isatin, a valuable fluorinated building block. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere for various functional groups and its placement at the 4-position of the isatin core offers a unique vector for further chemical elaboration. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the underlying chemical principles and troubleshooting guidance necessary for a successful synthesis.
Synthetic Strategy: The Sandmeyer Approach and the Challenge of Regioselectivity
The classical Sandmeyer isatin synthesis is a robust and well-documented method for converting anilines into isatins.[2][3] The process occurs in two distinct stages:
-
Formation of an Isonitrosoacetanilide Intermediate: The reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride.[4]
-
Acid-Catalyzed Cyclization: An intramolecular electrophilic aromatic substitution reaction promoted by a strong protic acid, typically concentrated sulfuric acid, to form the isatin ring.[5]
A critical consideration when starting with a meta-substituted aniline, such as 3-(trifluoromethyl)aniline, is the regiochemical outcome of the cyclization step. The electrophilic attack can potentially occur at two different positions on the aromatic ring (C2 or C6 relative to the nitrogen), leading to a mixture of 4- and 6-substituted isatin isomers.[6][7]
Expert Insight on Regiocontrol: The outcome is governed by the directing effects of the substituents.[8][9] The amide nitrogen of the isonitrosoacetanilide intermediate is a powerful ortho-, para-directing activator. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director. In the final cyclization, the activating effect of the amide nitrogen dominates. It directs the electrophilic attack to the positions ortho to it (C2 and C6).
-
Pathway A (Favored): Attack at the C2 position yields the desired 4-(trifluoromethyl)isatin . This position is sterically unhindered and less electronically deactivated by the CF₃ group at the meta-position.
-
Pathway B (Disfavored): Attack at the C6 position would yield the 6-(trifluoromethyl)isatin isomer. This position is ortho to the deactivating CF₃ group, making it electronically less favorable for electrophilic attack.
Therefore, the synthesis is expected to be highly regioselective for the desired 4-substituted product. However, researchers should be aware of the potential for minor isomer formation and employ appropriate purification techniques.
Reaction Scheme and Mechanism
Overall Reaction:
Scheme 1: Overall synthesis of 4-(trifluoromethyl)isatin from 3-(trifluoromethyl)aniline via the Sandmeyer methodology.
Step 1: Formation of N-(3-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide
The reaction is believed to initiate with the formation of an oxime from chloral hydrate and hydroxylamine. This is followed by nucleophilic attack by the aniline and subsequent hydrolysis to yield the isonitrosoacetanilide intermediate. The presence of sodium sulfate in the reaction medium aids in the precipitation of the product.[5]
Step 2: Acid-Catalyzed Electrophilic Cyclization
In the presence of concentrated sulfuric acid, the oxime is protonated, facilitating an intramolecular electrophilic attack by the activated aromatic ring onto the imine carbon. Subsequent dehydration and tautomerization yield the final 4-(trifluoromethyl)isatin product. Controlling the temperature during this step is critical to prevent charring and decomposition.[5]
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 16.1 g | 0.10 | Toxic, handle with care. |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 18.2 g | 0.11 | Corrosive, hygroscopic. |
| Hydroxylamine HCl | H₄ClNO | 69.49 | 22.6 g | 0.325 | Irritant. Use in excess. |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 142 g | 1.00 | Used to salt out the intermediate. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - | To protonate the aniline. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~120 mL | - | EXTREME CORROSIVE . Handle with extreme caution. |
| Deionized Water | H₂O | 18.02 | ~500 mL | - |
Step-by-Step Synthesis
Part A: Synthesis of N-(3-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide (Intermediate)
-
Prepare Solutions: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve chloral hydrate (18.2 g) and anhydrous sodium sulfate (142 g) in 300 mL of deionized water.
-
Prepare Aniline Solution: In a separate beaker, carefully dissolve 3-(trifluoromethyl)aniline (16.1 g) in 100 mL of water containing concentrated hydrochloric acid (~10 mL) until a clear solution is obtained.
-
Combine Reagents: Add the aniline hydrochloride solution to the flask. Finally, add a solution of hydroxylamine hydrochloride (22.6 g) in 100 mL of water.
-
Reaction: Heat the mixture to a vigorous boil. The solution will turn cloudy as the intermediate begins to precipitate. Continue boiling for 5-10 minutes to ensure the reaction goes to completion.
-
Isolation: Cool the flask in an ice bath. The intermediate will crystallize out. Collect the solid product by vacuum filtration and wash it with cold water. Air-dry the solid. The expected yield is 80-90%.
Part B: Cyclization to 4-(Trifluoromethyl)isatin
SAFETY FIRST: This step involves concentrated sulfuric acid. Always wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[10][11][12] Work in a well-ventilated fume hood and always add acid to other substances slowly, never the other way around.[13]
-
Acid Preparation: In a 500 mL flask equipped with a mechanical stirrer, carefully place concentrated sulfuric acid (~120 mL) and warm it to 50°C.
-
Addition of Intermediate: Add the dried intermediate from Part A in small portions to the warm sulfuric acid, ensuring the temperature does not exceed 70°C. Use an ice bath for external cooling to control any exotherm.
-
Complete Cyclization: After the addition is complete, heat the dark solution to 80°C and maintain this temperature for 10-15 minutes.
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large volume of cracked ice (~1.2 L) with vigorous stirring.
-
Isolation and Purification: The crude 4-(trifluoromethyl)isatin will precipitate as an orange-red solid. Allow the mixture to stand for 30 minutes, then collect the solid by vacuum filtration. Wash the product thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to obtain the pure product.
Experimental Workflow Diagram
Caption: Workflow for the two-stage synthesis of 4-(trifluoromethyl)isatin.
Characterization and Data Analysis
The structure and purity of the synthesized 4-(trifluoromethyl)isatin should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| Appearance | Orange-red crystalline solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), ~7.8-7.9 (t, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H). Aromatic splitting patterns will be characteristic of a 1,2,3-trisubstituted benzene ring. Compare with spectra of similar isatins.[14][15] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~183 (C=O), ~159 (C=O), ~150 (Ar-C), ~140 (Ar-C), ~125 (q, J ≈ 272 Hz, CF₃), other aromatic and quaternary carbons.[16] |
| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -61 to -63 (s, 3F, CF₃). The chemical shift is sensitive to the solvent and electronic environment.[17][18][19] |
| IR (KBr) | ν (cm⁻¹): ~3200-3300 (N-H stretch), ~1750 (C=O ketone), ~1730 (C=O lactam), ~1610 (C=C aromatic), ~1100-1300 (C-F stretch).[14] |
| Mass Spec (ESI-) | m/z: [M-H]⁻ calculated for C₉H₃F₃NO₂⁻: 214.01. Found: 214.0. |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of intermediate (Part A) | - Incomplete reaction. - Aniline not fully dissolved. - Insufficient salting out. | - Ensure vigorous boiling for the recommended time. - Use sufficient HCl to form the aniline salt. - Ensure the sodium sulfate is fully dissolved before adding other reagents. |
| Charring/dark tar during cyclization (Part B) | - Temperature too high during addition of intermediate. - "Hot spots" due to poor stirring. | - Maintain strict temperature control (<70°C) during addition, using an ice bath as needed. - Use efficient mechanical stirring throughout the addition and heating phases. |
| Product fails to precipitate upon quenching | - Insufficient amount of ice used. - Incomplete cyclization reaction. | - Use a large excess of ice (at least 10x the volume of the acid). - Confirm the reaction completion by TLC before quenching. |
| Product is impure (e.g., contains 6-CF₃ isomer) | - Inherent lack of complete regioselectivity. | - Perform careful recrystallization from glacial acetic acid, which can sometimes selectively crystallize one isomer. - If isomers persist, purification by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) may be required. |
Troubleshooting Logic Diagram
Caption: Logic diagram linking common problems to causes and solutions.
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. journals.irapa.org [journals.irapa.org]
- 3. synarchive.com [synarchive.com]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. CCOHS: Sulfuric Acid [ccohs.ca]
- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 12. ehs.com [ehs.com]
- 13. ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%) [chemicalsafety.ilo.org]
- 14. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 15. Isatin(91-56-5) 1H NMR spectrum [chemicalbook.com]
- 16. 1-(4-Trifluoromethylbenzyl)isatin | C16H10F3NO2 | CID 10946670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. biophysics.org [biophysics.org]
Application Note & Protocol: N-Alkylation of 4-(Trifluoromethyl)-1H-indole-2,3-dione
Introduction: The Significance of N-Alkylated 4-(Trifluoromethyl)isatins in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The functionalization of the isatin nucleus, particularly at the N-1 position, is a crucial strategy for modulating its physicochemical properties and pharmacological effects. N-alkylation not only enhances the stability of the isatin ring towards basic conditions but also preserves its reactivity for further synthetic transformations.[2] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the isatin ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making 4-(trifluoromethyl)-1H-indole-2,3-dione a valuable starting material for the development of novel therapeutic agents. This document provides a detailed protocol for the N-alkylation of this electron-deficient isatin derivative, with a focus on the rationale behind the chosen experimental conditions.
Mechanistic Insights: The Role of the Trifluoromethyl Group
The N-alkylation of isatin proceeds via a two-step nucleophilic substitution mechanism. The first step involves the deprotonation of the acidic N-H proton by a suitable base to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide) to form the desired N-alkylated product.
The presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position has a pronounced effect on this process. It significantly increases the acidity of the N-H proton, as indicated by a predicted pKa of 8.91.[3] This heightened acidity facilitates deprotonation, allowing for the use of moderately strong bases. However, the electron-withdrawing nature of the -CF3 group also delocalizes the negative charge on the resulting isatin anion, thereby decreasing its nucleophilicity. To overcome this reduced reactivity, the choice of solvent and reaction temperature becomes critical to ensure efficient alkylation. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are ideal as they effectively solvate the cation of the base without solvating the nucleophilic anion, thus maximizing its reactivity.
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide. The use of potassium carbonate as the base and DMF as the solvent is a widely adopted and effective combination for this transformation.[1][4][5]
Materials:
-
This compound (MW: 215.13 g/mol )
-
Alkyl halide (e.g., Benzyl bromide, Iodomethane, Ethyl bromide)
-
Anhydrous Potassium Carbonate (K2CO3), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the isatin.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine, to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-alkylated product.
Microwave-Assisted Alternative:
For a more rapid and often higher-yielding procedure, microwave-assisted synthesis can be employed.[2][6][7][8][9]
-
In a microwave-safe vessel, combine this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and the alkyl halide (1.2 eq) in a minimal amount of DMF to form a slurry.
-
Seal the vessel and heat in a microwave reactor at 100-150 °C for 10-30 minutes.
-
After cooling, work up the reaction mixture as described in the conventional heating protocol.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters for the N-alkylation of isatins, which can be adapted for this compound.
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | K2CO3 (1.5) | DMF | 80 | 4-6 | >90 |
| Iodomethane | K2CO3 (1.5) | DMF | 60 | 6-8 | >85 |
| Ethyl Bromide | Cs2CO3 (1.3) | DMF | 80 | 8-12 | >80 |
| Propargyl Bromide | K2CO3 (1.5) | ACN | Reflux | 4-6 | >90 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
Troubleshooting
-
Low Yield:
-
Incomplete deprotonation: Ensure the potassium carbonate is finely powdered and anhydrous. For less reactive alkyl halides, consider using a stronger base such as cesium carbonate (Cs2CO3) or sodium hydride (NaH).
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and anhydrous solvents are used.
-
Insufficient heating/reaction time: Monitor the reaction closely by TLC to ensure it has gone to completion. For sluggish reactions, increasing the temperature or switching to microwave heating may be beneficial.
-
-
Side Reactions:
-
O-alkylation: While generally not a major issue for isatins, trace amounts of the O-alkylated product may form. Purification by column chromatography should effectively separate the isomers.
-
Decomposition of alkyl halide: Ensure the reaction temperature does not exceed the decomposition temperature of the alkylating agent.
-
Conclusion
The N-alkylation of this compound is a straightforward yet critical transformation for the synthesis of novel compounds with potential therapeutic applications. The protocol described herein, based on well-established methodologies for electron-deficient isatins, provides a reliable and efficient route to these valuable building blocks. Understanding the electronic effects of the trifluoromethyl substituent is key to optimizing reaction conditions and achieving high yields.
References
- 1. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ijoer.com [ijoer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Synthesis of 7-(Trifluoromethyl)quinoline-4-carboxylic Acids via the Pfitzinger Reaction with 4-(Trifluoromethyl)isatin
Introduction: The Strategic Value of the Pfitzinger Reaction in Modern Drug Discovery
The Pfitzinger reaction, a cornerstone of heterocyclic chemistry, provides a robust and versatile pathway for the synthesis of quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[3][4] The resulting quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[5][6][7]
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, is a widely employed strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties.[8][9] The -CF3 group can significantly improve metabolic stability, increase lipophilicity (which aids in membrane permeability), and modulate binding affinity to biological targets.[9][10] Consequently, 4-(trifluoromethyl)isatin serves as a critical starting material for synthesizing quinoline derivatives with potentially superior therapeutic profiles. This guide provides a comprehensive technical overview, an in-depth mechanistic discussion, and a field-proven protocol for the utilization of 4-(trifluoromethyl)isatin in the Pfitzinger reaction.
The Pfitzinger Reaction: A Mechanistic Deep Dive
The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism initiated by a strong base.[2][4] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Base-Catalyzed Ring Opening: The reaction commences with the nucleophilic attack of a hydroxide ion (from a strong base like KOH) on the C2-carbonyl (amide) of the isatin ring. This hydrolyzes the amide bond, leading to the opening of the five-membered ring to form a keto-acid intermediate, known as an isatinate salt (2).[1][2] This step is often visually indicated by a color change in the reaction mixture.[5]
-
Condensation to Imine: The aniline moiety of the isatinate intermediate (2) then undergoes a condensation reaction with the carbonyl group of the α-methylene ketone or aldehyde to form an imine, also known as a Schiff base (3).[1]
-
Tautomerization: The imine (3) tautomerizes to its more stable enamine form (4). This step is crucial as it positions the nucleophilic enamine for the subsequent cyclization.[1][2]
-
Intramolecular Cyclization & Dehydration: The enamine (4) performs an intramolecular nucleophilic attack on the ketone carbonyl originating from the isatin moiety. This Claisen-like condensation forms a new six-membered ring. The subsequent dehydration (loss of a water molecule) of this cyclic intermediate aromatizes the ring system, yielding the final, stable quinoline-4-carboxylic acid product (5).[1][4]
Caption: The mechanistic pathway of the Pfitzinger reaction.
Experimental Protocol: Synthesis of 2-Phenyl-7-(trifluoromethyl)quinoline-4-carboxylic Acid
This protocol details a representative synthesis using 4-(trifluoromethyl)isatin and acetophenone. Appropriate safety precautions, including the use of a fume hood and personal protective equipment (PPE), must be followed.[11]
3.1 Materials & Reagents
-
4-(Trifluoromethyl)isatin
-
Acetophenone
-
Potassium Hydroxide (KOH) pellets
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated or 1M solution
-
Diethyl Ether (for extraction)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
3.2 Step-by-Step Procedure
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH in approximately 30 mL of 95% ethanol.[1] Note: The dissolution of KOH is highly exothermic; cool the flask in an ice bath if necessary.
-
Isatin Ring Opening: To the stirred KOH solution, add 4-(trifluoromethyl)isatin (e.g., 5.0 g, 1 equivalent). Stir the mixture at room temperature for 45-60 minutes. A color change should be observed as the isatin ring opens to form the potassium isatinate intermediate.[1][12]
-
Addition of Carbonyl Compound: Slowly add acetophenone (1 equivalent) to the reaction mixture dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 78-80°C for ethanol) using a heating mantle. Maintain the reflux for 12-24 hours.[13][14]
-
Reaction Monitoring (Trustworthiness Pillar): The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, neutralizing it with a drop of acetic acid, and spotting it on a TLC plate. A suitable eluent system is typically a mixture of n-hexane and ethyl acetate (e.g., 1:2).[13] The disappearance of the isatin spot indicates reaction completion.
-
Workup & Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 50 mL of water to the residue to dissolve the potassium salt of the product.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted acetophenone and other neutral impurities.[14]
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl until the product precipitates completely (typically pH 4-5).
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts.
-
-
Purification & Drying:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure quinoline-4-carboxylic acid.[11]
-
Dry the purified product in a vacuum oven.
-
Caption: Experimental workflow for the Pfitzinger synthesis.
Data Presentation & Expected Outcomes
The yield and purity of the Pfitzinger reaction are highly dependent on the specific substrates and reaction conditions. The electron-withdrawing nature of the -CF3 group on the isatin ring can influence reactivity, but good yields are generally achievable.
| Parameter | Typical Value / Observation | Rationale / Notes |
| Reactant Ratio | Isatin : Ketone (1 : 1 to 1 : 1.2) | A slight excess of the ketone can help drive the reaction to completion. |
| Base | KOH or NaOH (strong base) | A strong base is required to efficiently hydrolyze the isatin amide bond.[15] |
| Solvent | Ethanol / Water mixture | Serves to dissolve both the organic reactants and the inorganic base.[13] |
| Temperature | Reflux (~79°C for ethanol) | Provides the necessary activation energy for condensation and cyclization. |
| Reaction Time | 12 - 24 hours | Reaction times can vary; monitoring by TLC is recommended for optimization.[13][14] |
| Expected Yield | 40 - 80% | Yields are variable. Proper workup and purification are key to maximizing recovery.[16] |
| Appearance | Off-white to pale yellow solid | The final purified product is typically a crystalline solid. |
Expertise & Field-Proven Insights
-
Causality of Base Choice: The use of a strong base like KOH is non-negotiable. It is the chemical engine that drives the initial, irreversible ring-opening of the isatin, committing it to the reaction pathway. Weaker bases are insufficient to achieve this efficiently.[17]
-
The Importance of Pre-Stirring Isatin with Base: Allowing the isatin to stir with the basic solution for a period before adding the ketone is a critical process optimization.[12] This ensures the complete formation of the isatinate intermediate, preventing side reactions of the ketone and minimizing the formation of tarry byproducts, which are common in one-pot additions.[12]
-
Impact of the -CF3 Group: The strongly electron-withdrawing trifluoromethyl group at the 4-position of isatin (which becomes the 7-position of the quinoline) increases the acidity of the N-H proton and can facilitate the initial base-catalyzed ring opening. Its electronic effects are generally well-tolerated by the reaction, making it a suitable substrate for generating fluorinated quinolines.
-
Troubleshooting Low Yields: If yields are low, consider increasing the reflux time or using a slight excess of the ketone component. Incomplete acidification during workup can also lead to loss of product, as the carboxylate salt will remain in the aqueous layer. Ensure the pH is brought down to at least 4-5 for complete precipitation.
Trustworthiness: A Self-Validating System
To ensure the integrity of the experimental outcome, the identity and purity of the final product must be rigorously confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
FT-IR Spectroscopy: Look for the appearance of a broad O-H stretch (from the carboxylic acid) around 3400-3200 cm⁻¹ and a C=O stretch around 1720-1700 cm⁻¹.[13] The characteristic dual carbonyl peaks of the starting isatin should be absent.
-
¹H NMR Spectroscopy: The spectrum should show characteristic aromatic proton signals for the quinoline core and the substituent from the ketone. The carboxylic acid proton will appear as a broad singlet far downfield.
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound, matching the theoretical mass of the 7-(trifluoromethyl)quinoline-4-carboxylic acid derivative.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 14. jocpr.com [jocpr.com]
- 15. scribd.com [scribd.com]
- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: 4-(Trifluoromethyl)isatin as a Versatile Precursor for Advanced Heterocyclic Synthesis
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and receptor binding affinity. Isatin (1H-indole-2,3-dione), a privileged scaffold, serves as a remarkable building block for a multitude of biologically active heterocycles.[1][2][3] This application note provides an in-depth guide to the synthetic utility of 4-(Trifluoromethyl)isatin, a key precursor whose reactivity is uniquely modulated by the potent electron-withdrawing CF3 group. We will explore its application in the synthesis of complex molecules such as quinolines and spirooxindoles, providing detailed, field-tested protocols and expert insights into reaction mechanisms and experimental design.
The Chemical Profile and Enhanced Reactivity of 4-(Trifluoromethyl)isatin
Isatin's synthetic versatility stems from its multiple reactive centers. The introduction of a trifluoromethyl group at the C4 position significantly enhances the electrophilicity of the C3-carbonyl group, making it a highly reactive prochiral center.[1] This electronic perturbation is pivotal, rendering the molecule more susceptible to nucleophilic attack and facilitating reactions that might be sluggish with unsubstituted isatin.
The primary reactive sites are:
-
C3-Carbonyl: The key electrophilic center for nucleophilic additions, condensations, and cycloadditions. The C4-CF3 group strongly amplifies its reactivity.
-
N1-Proton: An acidic proton that can be readily removed by a base to generate the isatin anion, enabling N-alkylation and N-acylation.[4]
-
Aromatic Ring: While isatin can undergo electrophilic aromatic substitution, this is less common than reactions at the carbonyl and nitrogen centers.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hakon-art.com [hakon-art.com]
- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Activity Screening of 4-(Trifluoromethyl)isatin Derivatives
Introduction: The Therapeutic Potential of 4-(Trifluoromethyl)isatin Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] A significant and continually evolving area of research is their potent and broad-spectrum antiviral activity.[3][4][5] The isatin core is a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological profile.
The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, into organic molecules can dramatically enhance their biological activity. This is attributed to the unique properties of fluorine, including its high electronegativity, ability to form strong carbon-fluorine bonds, and its role in modulating lipophilicity and metabolic stability. The 4-(trifluoromethyl) substitution on the isatin ring is a strategic modification aimed at enhancing antiviral efficacy.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of 4-(trifluoromethyl)isatin derivatives for antiviral activity. It outlines the underlying scientific principles, detailed experimental protocols, and data interpretation strategies, ensuring a robust and reliable assessment of this promising class of compounds.
Scientific Rationale and Mechanistic Insights
The antiviral action of isatin derivatives is multifaceted, often targeting key viral enzymes and processes essential for replication.[3] While the precise mechanism can vary depending on the specific derivative and the virus, several key targets have been identified:
-
Viral Proteases: Many viruses rely on proteases to cleave large polyproteins into functional viral enzymes and structural proteins. Isatin derivatives have been shown to inhibit these crucial enzymes, such as the SARS-CoV main protease (Mpro), thereby halting the viral life cycle.[3]
-
Reverse Transcriptase: In retroviruses like HIV, reverse transcriptase is essential for converting the viral RNA genome into DNA. Certain isatin derivatives have demonstrated inhibitory activity against this enzyme.[3][6]
-
Inhibition of Viral Protein Synthesis: Some isatin thiosemicarbazones have been shown to inhibit the synthesis of viral structural proteins, a critical step in the formation of new virus particles.[3]
-
Interference with Viral Entry and Replication: Isatin derivatives can also interfere with the early stages of viral infection, including attachment, entry, and replication of viral genetic material.[3][7]
The inclusion of the 4-(trifluoromethyl) group is hypothesized to enhance these interactions through increased binding affinity to target enzymes and improved pharmacokinetic properties.
Experimental Workflow for Antiviral Screening
A systematic approach is crucial for the successful screening of 4-(trifluoromethyl)isatin derivatives. The following workflow provides a comprehensive strategy from initial cytotoxicity assessment to the confirmation of antiviral activity.
Caption: A typical workflow for the antiviral screening of novel compounds.
Protocols and Methodologies
Synthesis of 4-(Trifluoromethyl)isatin Derivatives
The Sandmeyer isatin synthesis is a classic and reliable method for preparing isatin and its substituted derivatives.
Principle: This method involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the corresponding isatin.
Generalized Protocol for 5-(Trifluoromethyl)isatin (as an example):
-
Isonitrosoacetanilide Formation:
-
Dissolve chloral hydrate in an aqueous solution of a strong electrolyte, such as sodium sulfate.
-
Separately, dissolve 4-(trifluoromethyl)aniline in hydrochloric acid.
-
Add the 4-(trifluoromethyl)aniline solution to the chloral hydrate solution with stirring.
-
Add hydroxylamine hydrochloride to the mixture.
-
Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The isonitrosoacetanilide intermediate will precipitate.
-
Collect the precipitate by filtration and wash it with water.
-
-
Cyclization to Isatin:
-
Carefully add the dried isonitrosoacetanilide intermediate to an excess of cold, concentrated sulfuric acid with stirring.
-
Gently heat the mixture to initiate cyclization. The reaction is typically exothermic and should be controlled.
-
After the reaction is complete, pour the mixture onto crushed ice to precipitate the 5-(trifluoromethyl)isatin.
-
Collect the crude product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified 5-(trifluoromethyl)isatin.
-
Note: This is a generalized protocol. The specific molar ratios, reaction times, and temperatures may need to be optimized for different derivatives.
Cytotoxicity Assessment: MTT Assay
Before evaluating the antiviral activity of the synthesized compounds, it is essential to determine their cytotoxicity to the host cells. The MTT assay is a widely used colorimetric method for assessing cell viability.
Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero for general screening, MDCK for influenza) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-(trifluoromethyl)isatin derivatives in cell culture medium. It is advisable to first dissolve the compounds in a small amount of DMSO and then dilute them in the medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing the same concentration of DMSO as the test wells (vehicle control), and untreated cells (cell control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.2% nonidet P-40 (NP-40) and 8 mM HCl in isopropanol, to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
-
Antiviral Activity Assessment
This assay is a gold standard for quantifying the inhibition of viral replication.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. An overlay of semi-solid medium is added to restrict the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.
Protocol:
-
Cell Seeding:
-
Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the 4-(trifluoromethyl)isatin derivatives in a serum-free medium at non-toxic concentrations (well below the CC50).
-
Pre-incubate the virus (e.g., HSV-1) with the compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixture (typically 100-200 plaque-forming units per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and gently wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., medium containing 0.5-1.2% methylcellulose or carboxymethylcellulose) containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Remove the overlay and fix the cells with a solution such as 10% formalin.
-
Stain the cells with a staining solution (e.g., 0.5% crystal violet in 20% ethanol) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the 50% effective concentration (EC50), the concentration that reduces the number of plaques by 50%, using non-linear regression analysis.
-
This is a high-throughput method for primary screening.
Principle: Many viruses cause morphological changes in host cells, known as the cytopathic effect (CPE), which ultimately leads to cell death. This assay measures the ability of a compound to protect cells from virus-induced CPE. Cell viability is typically assessed using a colorimetric method like the MTS assay.
Protocol:
-
Cell Seeding:
-
Seed host cells (e.g., MDCK for influenza virus) in a 96-well plate.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test compounds.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Immediately add the compound dilutions to the infected cells. Include virus control (infected, untreated cells) and cell control (uninfected, untreated cells) wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).
-
-
Quantification of Cell Viability:
-
Assess cell viability using the MTS assay, which is similar to the MTT assay but uses a water-soluble formazan product. Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Calculate the percentage of protection against CPE for each concentration.
-
Determine the EC50, the concentration that provides 50% protection from virus-induced CPE.
-
Data Presentation and Interpretation
Summarize the results in a clear and concise table for easy comparison of the antiviral activity and cytotoxicity of the 4-(trifluoromethyl)isatin derivatives.
| Compound ID | CC50 (µM) on [Cell Line] | EC50 (µM) against [Virus] | Selectivity Index (SI = CC50/EC50) |
| Derivative 1 | >100 | 5.2 | >19.2 |
| Derivative 2 | 85.6 | 12.8 | 6.7 |
| Derivative 3 | >100 | >50 | - |
| Control Drug | [Value] | [Value] | [Value] |
Interpretation:
-
CC50: A higher CC50 value indicates lower cytotoxicity.
-
EC50: A lower EC50 value indicates greater antiviral potency.
-
Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It represents the ratio of the concentration that is toxic to the host cells to the concentration that is effective against the virus. A higher SI value (typically >10) is desirable, as it indicates a larger therapeutic window. Compounds with a high SI should be prioritized for further investigation.
Conclusion and Future Directions
The screening protocols outlined in this guide provide a robust framework for evaluating the antiviral potential of 4-(trifluoromethyl)isatin derivatives. By systematically assessing cytotoxicity and antiviral efficacy, researchers can identify promising lead compounds for further development. Future studies should focus on elucidating the precise mechanism of action of the most potent derivatives and evaluating their efficacy in in vivo models. The versatility of the isatin scaffold, combined with the beneficial properties of the trifluoromethyl group, makes this class of compounds a highly promising area for the discovery of novel antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Isatin Derivatives and Their Antiviral Properties Against Arboviruses: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Isatin derivatives as broad-spectrum antiviral agents: the current landscape | Semantic Scholar [semanticscholar.org]
- 5. From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents [ouci.dntb.gov.ua]
- 6. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 4-(Trifluoromethyl)isatin Using M-HeLa and HuTu-80 Cell Lines
Introduction: The Therapeutic Potential of Isatin Derivatives in Oncology
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities, including notable anticancer properties.[1][2][3] The synthetic accessibility of the isatin core allows for extensive structural modifications, leading to a vast library of derivatives with enhanced potency and selectivity against various cancer cell lines.[2][3] One such derivative, 4-(trifluoromethyl)isatin, which incorporates a fluorine-containing substituent, is of particular interest. Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic efficacy.
Recent studies have highlighted the potential of fluorinated isatins as cytotoxic agents.[4] The evaluation of these compounds necessitates robust and reproducible in vitro models to determine their cytotoxic profiles and elucidate their mechanisms of action. This guide provides a detailed framework for assessing the cytotoxicity of 4-(trifluoromethyl)isatin using two well-established human cancer cell lines: M-HeLa (cervical adenocarcinoma) and HuTu-80 (duodenal adenocarcinoma).[4]
Featured Cell Lines: Rationale for Selection
The choice of cell lines is paramount for obtaining clinically relevant data. M-HeLa and HuTu-80 cells represent distinct types of adenocarcinomas and have been successfully used to evaluate the cytotoxic effects of fluorinated isatin derivatives.[4]
M-HeLa (Human Cervical Adenocarcinoma)
The HeLa cell line, derived from a cervical carcinoma in 1951, is the first and one of the most widely used human immortal cell lines in scientific research.[5][6][7] Its epithelial origin and robust growth characteristics make it an ideal model for studying various aspects of cancer biology and for high-throughput drug screening.[6] M-HeLa is a subclone of the parental HeLa line.
Key Characteristics of M-HeLa Cells:
-
Origin: Human cervical adenocarcinoma.[6]
-
Morphology: Epithelial-like.[6]
-
Genetic Features: Aneuploid, with a modal chromosome number of 82.[5] Contains integrated Human Papillomavirus 18 (HPV-18) sequences, which contributes to its immortalization through the inactivation of p53.[5][6]
-
Relevance: Widely used as a model for cervical cancer and for general cytotoxicity and anticancer drug screening.[6][8]
HuTu-80 (Human Duodenal Adenocarcinoma)
The HuTu-80 cell line was derived from a primary adenocarcinoma of the duodenum.[9][10][11][12] It serves as a valuable in vitro model for gastrointestinal cancers, particularly those of the small intestine.[10][11][12]
Key Characteristics of HuTu-80 Cells:
-
Origin: Human duodenal adenocarcinoma from a 53-year-old Caucasian male.[11]
-
Morphology: Epithelial-like, forming adherent monolayers.[11]
-
Genetic Features: Pseudodiploid human cell line with a modal chromosome number of 46.[9]
-
Relevance: A key model for studying the biology of gastrointestinal malignancies and for testing the efficacy of chemotherapeutic agents against cancers of the small intestine.[10][11]
Mechanism of Action: Unraveling the Cytotoxicity of Isatin Derivatives
Isatin and its derivatives exert their anticancer effects through a variety of mechanisms, making them a subject of intense investigation.[1][2] The cytotoxic action of fluorinated isatins, including 4-(trifluoromethyl)isatin, in M-HeLa and HuTu-80 cells has been linked to the induction of apoptosis via the mitochondrial pathway.[4]
This process often involves:
-
Induction of Oxidative Stress: The compounds can stimulate the production of reactive oxygen species (ROS) within the cancer cells.[4][13]
-
Mitochondrial Membrane Depolarization: Increased ROS levels can lead to the dissipation of the mitochondrial membrane potential.[4]
-
Caspase Activation: The disruption of mitochondrial integrity triggers the release of pro-apoptotic factors, leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.[1][14][15]
Isatin derivatives are also known to function as kinase inhibitors, targeting pathways that are frequently dysregulated in cancer, such as the VEGFR, EGFR, and PI3K/AKT signaling pathways.[1] By inhibiting these kinases, the compounds can disrupt signals that promote cancer cell survival and proliferation.[1]
Plausible Signaling Pathway for 4-(Trifluoromethyl)isatin-Induced Apoptosis
Caption: Proposed mechanism of 4-(trifluoromethyl)isatin cytotoxicity.
Experimental Protocols
The following protocols provide a framework for assessing the cytotoxicity of 4-(trifluoromethyl)isatin. It is crucial to include appropriate controls in every experiment, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
General Cell Culture and Maintenance
-
Culture Medium: Both M-HeLa and HuTu-80 cells can be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[16]
-
Passaging: Subculture adherent cells when they reach 80-90% confluency. Wash with PBS, detach using a suitable dissociation reagent (e.g., Accutase or Trypsin-EDTA), and re-seed at the appropriate density.[17]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]
Materials:
-
M-HeLa or HuTu-80 cells
-
96-well flat-bottom plates
-
Complete culture medium
-
4-(trifluoromethyl)isatin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[20]
-
Solubilization buffer (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[18][20]
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of 4-(trifluoromethyl)isatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[18][19][20]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at 570-590 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from damaged cells into the culture supernatant, indicating a loss of membrane integrity.[16][21]
Materials:
-
M-HeLa or HuTu-80 cells
-
96-well flat-bottom plates
-
Serum-free culture medium
-
4-(trifluoromethyl)isatin stock solution
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).[16][22][23]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is advisable to use serum-free medium during treatment to avoid background LDH activity from serum.[23]
-
Establish Controls: Prepare three sets of control wells:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.[23]
-
Medium Background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at ~500 x g for 5 minutes.[24] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[24]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22] Measure the absorbance at 490 nm.[16][22]
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[25][26]
Materials:
-
M-HeLa or HuTu-80 cells
-
White-walled 96-well plates (for luminescence assays)
-
Complete culture medium
-
4-(trifluoromethyl)isatin stock solution
-
Commercially available Caspase-Glo® 3/7 Assay kit.[25]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 4-(trifluoromethyl)isatin as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[26]
-
Add-Mix-Measure: After the treatment period, remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[25][26]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase-3/7 activity.[26]
Data Presentation and Interpretation
Raw data from the assays should be processed to determine the cytotoxic effect of 4-(trifluoromethyl)isatin. For the MTT and LDH assays, the percentage of cytotoxicity can be calculated and plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Sample Data Table
| Assay Type | Cell Line | Treatment Duration | IC₅₀ (µM) of 4-(trifluoromethyl)isatin |
| MTT | M-HeLa | 24h | Example Value |
| MTT | HuTu-80 | 24h | Example Value |
| LDH | M-HeLa | 24h | Example Value |
| LDH | HuTu-80 | 24h | Example Value |
| Caspase-3/7 | M-HeLa | 12h | EC₅₀ (Activation) |
| Caspase-3/7 | HuTu-80 | 12h | EC₅₀ (Activation) |
Note: IC₅₀ values are typically determined using non-linear regression analysis of the dose-response curve.
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow for assessing the cytotoxicity of 4-(trifluoromethyl)isatin.
Caption: General workflow for cytotoxicity assessment.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. accegen.com [accegen.com]
- 7. HeLa - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. atcc.org [atcc.org]
- 10. HuTu-80 Cells - Intestine cancer cell lines - 2BScientific [2bscientific.com]
- 11. cytion.com [cytion.com]
- 12. HuTu-80 Cells [cytion.com]
- 13. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 14. moleculardevices.com [moleculardevices.com]
- 15. stemcell.com [stemcell.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. ebiohippo.com [ebiohippo.com]
- 18. broadpharm.com [broadpharm.com]
- 19. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 20. cyrusbio.com.tw [cyrusbio.com.tw]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 22. cellbiologics.com [cellbiologics.com]
- 23. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 26. promega.com [promega.com]
Developing Enzyme Inhibitors from 4-(Trifluoromethyl)-1H-indole-2,3-dione: Application Notes and Protocols
Introduction: The Versatility of the 4-(Trifluoromethyl)isatin Scaffold in Drug Discovery
4-(Trifluoromethyl)-1H-indole-2,3-dione, a derivative of the naturally occurring compound isatin, has emerged as a privileged scaffold in medicinal chemistry for the development of potent and selective enzyme inhibitors. The isatin core, with its fused aromatic and heterocyclic rings, provides a rigid framework amenable to chemical modification at several positions, allowing for the fine-tuning of biological activity. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the indole ring is particularly significant. This electron-withdrawing group can enhance the metabolic stability, binding affinity, and cell permeability of the resulting compounds, making this scaffold a highly attractive starting point for drug discovery programs.[1]
This guide provides a comprehensive overview and detailed protocols for researchers engaged in the development of enzyme inhibitors based on the this compound scaffold. We will cover the synthesis of key derivatives, robust protocols for screening and characterizing their inhibitory activity against various enzyme classes, and methods for assessing their cellular effects.
I. Synthesis of this compound Derivatives
The chemical reactivity of the isatin core, particularly at the N1-position and the C3-carbonyl group, allows for the straightforward synthesis of a diverse library of derivatives. Here, we present protocols for two common and versatile synthetic modifications: N-alkylation and the formation of Schiff and Mannich bases.
Protocol 1: N-Alkylation of this compound
N-substitution of the isatin core is a fundamental strategy to explore the structure-activity relationship (SAR) and improve the pharmacological properties of the inhibitors.[2] This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a mild base.
Principle: The acidic N-H proton of the isatin is deprotonated by a base, typically potassium carbonate, to form a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction with an alkyl halide to yield the N-alkylated product.[2]
Materials and Reagents:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC. For less reactive alkyl halides, the reaction mixture may be gently heated to 50-60 °C.[3]
-
Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Filter the precipitate, wash with copious amounts of water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Synthesis of Schiff and Mannich Bases
The C3-carbonyl group of the isatin scaffold is highly reactive and readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases can be further functionalized, for example, through the Mannich reaction, to introduce diverse functionalities.
A. Synthesis of Schiff Bases
Principle: The C3-carbonyl group of isatin reacts with the primary amino group of an amine in the presence of an acid catalyst, typically glacial acetic acid, to form an imine (Schiff base) with the elimination of a water molecule.
Materials and Reagents:
-
This compound derivative (e.g., N-alkylated)
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve equimolar amounts of the this compound derivative and the substituted primary amine in warm absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
B. Synthesis of Mannich Bases
Principle: The Mannich reaction involves the aminoalkylation of an acidic proton located on the nitrogen of the isatin-derived Schiff base with formaldehyde and a secondary amine.
Materials and Reagents:
-
Isatin-derived Schiff base
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., piperidine, morpholine)
-
Absolute ethanol
Procedure:
-
Dissolve the isatin-derived Schiff base (1.0 eq) in absolute ethanol.
-
To this solution, add formaldehyde (1.2 eq) and the secondary amine (1.1 eq) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration, wash with a non-polar solvent like petroleum ether, and dry.
-
Recrystallize the crude Mannich base from a suitable solvent to obtain the pure compound.
II. Enzyme Inhibition Screening and Characterization
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their inhibitory activity against target enzymes. This section provides detailed protocols for in vitro assays against several important classes of enzymes.
Protocol 3: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
GSK-3β is a serine/threonine kinase implicated in various diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The following protocol utilizes a luminescence-based assay to measure the amount of ADP produced, which is directly proportional to GSK-3β activity.[4]
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the GSK-3β kinase reaction is performed, where ATP is converted to ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP generated and thus reflects the kinase activity.[5]
Materials and Reagents:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega or equivalent)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).
-
Prepare a solution of GSK-3β enzyme in kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final concentrations should be at or near the Km values for the substrate and ATP.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted test compounds or vehicle (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted GSK-3β enzyme to all wells except the "no enzyme" control wells. Add 2.5 µL of kinase assay buffer to the "no enzyme" control wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for GSK-3β Inhibition Assay
Caption: Workflow for the GSK-3β inhibition assay.
Protocol 4: α-Glucosidase Inhibition Assay
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibitors are used in the management of type 2 diabetes. This colorimetric assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[6]
Principle: α-Glucosidase hydrolyzes the colorless substrate pNPG to release glucose and the yellow-colored p-nitrophenol. The amount of p-nitrophenol produced is directly proportional to the enzyme activity and can be quantified by measuring the absorbance at 405 nm.[7]
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds and acarbose in potassium phosphate buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a solution of α-glucosidase (e.g., 0.5 U/mL) in cold potassium phosphate buffer.
-
Prepare a solution of pNPG (e.g., 5 mM) in potassium phosphate buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 20 µL of the serially diluted test compounds or acarbose to the respective wells.
-
Add 20 µL of buffer to the control wells (100% enzyme activity).
-
-
Pre-incubation:
-
Add 20 µL of the α-glucosidase solution to all wells except the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value as described in the GSK-3β assay protocol.
-
Protocol 5: Caspase-3/7 Inhibition Assay
Caspases are a family of proteases that play a central role in apoptosis. Caspase-3 and -7 are key executioner caspases. This fluorometric assay utilizes a specific substrate that releases a fluorescent molecule upon cleavage by the caspases.[8]
Principle: The assay uses the fluorogenic substrate Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the caspase activity.[9][10]
Materials and Reagents:
-
Recombinant human caspase-3 or caspase-7 enzyme
-
Ac-DEVD-AMC substrate
-
Ac-DEVD-CHO (caspase-3/7 inhibitor, positive control)[8]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds and Ac-DEVD-CHO in assay buffer.
-
Prepare a solution of caspase-3 or -7 enzyme in assay buffer.
-
Prepare a solution of Ac-DEVD-AMC substrate in assay buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to each well of a black 96-well plate.
-
Add 5 µL of the serially diluted test compounds or Ac-DEVD-CHO.
-
Add 10 µL of the diluted caspase enzyme to all wells except the "no enzyme" control.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 35 µL of the Ac-DEVD-AMC substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as previously described.
-
III. Cellular Activity and Cytotoxicity Assessment
While in vitro enzyme assays are essential for determining direct inhibitory activity, it is equally important to assess the effects of the compounds in a cellular context.
Protocol 6: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential therapeutic compounds.[11]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]
Materials and Reagents:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
-
IV. Elucidating the Mechanism of Inhibition
Determining the mechanism by which an inhibitor interacts with its target enzyme is a critical step in drug development. This information provides insights into how the inhibitor's potency might be affected by substrate concentrations in a physiological setting.[13]
Principle: The mechanism of reversible enzyme inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk (double reciprocal) plot to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).[14]
Procedure for Determining Inhibition Mechanism:
-
Perform Kinetic Assays:
-
Set up a series of enzyme reactions with varying concentrations of the substrate.
-
For each substrate concentration, perform the reactions in the absence and presence of several fixed concentrations of the inhibitor.
-
Ensure that the initial reaction rates (v₀) are measured. This means that the product formation should be linear with time.
-
-
Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot by plotting 1/v₀ versus 1/[S].
-
Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) of the lines in the presence of the inhibitor compared to the uninhibited reaction.
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease proportionally).
-
Mixed Inhibition: Lines intersect at a point other than on the axes (both Vmax and Km are altered).
-
-
-
Determination of the Inhibition Constant (Ki):
-
The inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, can be determined from the kinetic data. For competitive inhibition, Ki can be calculated from the relationship between the apparent Km (Km_app) in the presence of the inhibitor and the inhibitor concentration ([I]): Km_app = Km(1 + [I]/Ki).
-
Lineweaver-Burk Plots for Different Inhibition Mechanisms
Caption: Representative Lineweaver-Burk plots illustrating different mechanisms of enzyme inhibition.
V. Kinase Selectivity Profiling
For inhibitors targeting kinases, it is crucial to assess their selectivity across the human kinome to identify potential off-target effects.
Principle: Kinase selectivity profiling involves screening a lead compound against a large panel of purified kinases. This can be done using various assay formats, such as radiometric assays, fluorescence-based assays, or label-free methods like differential scanning fluorimetry (DSF). DSF measures the thermal stability of a protein, which increases upon ligand binding.[15][16]
General Protocol Outline for Kinase Panel Screening:
-
Select a Kinase Panel: Choose a commercially available kinase panel that is representative of the human kinome.
-
Primary Screen: Screen the test compound at a single high concentration (e.g., 10 µM) against the entire kinase panel.
-
Identify Hits: Identify kinases that show significant inhibition (e.g., >50%) in the primary screen.
-
Dose-Response Analysis: For the identified hits, perform dose-response experiments to determine the IC50 values.
-
Selectivity Analysis: Compare the IC50 value for the primary target kinase to the IC50 values for the off-target kinases to determine the selectivity profile of the compound.
VI. Conclusion and Future Directions
The this compound scaffold represents a rich starting point for the development of novel enzyme inhibitors with therapeutic potential. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and characterization of these compounds. By systematically applying these methodologies, researchers can efficiently advance their drug discovery programs.
Future work in this area will likely focus on the development of more complex derivatives through advanced synthetic strategies, the exploration of novel enzyme targets, and the use of computational methods to guide the rational design of more potent and selective inhibitors. Ultimately, a comprehensive understanding of the structure-activity relationships and the mechanism of action of these compounds will be crucial for their successful translation into clinical candidates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GSK3β Kinase Enzyme System Application Note [promega.sg]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Enzyme-Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
Application Notes & Protocols: The Strategic Use of 4-(Trifluoromethyl)isatin in Medicinal Chemistry
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 4-position, significantly enhances the therapeutic potential of this scaffold. The CF₃ group is a bioisostere of a methyl group but possesses profoundly different electronic properties; its high electronegativity and metabolic stability can dramatically improve a molecule's lipophilicity, cell membrane permeability, and binding affinity to biological targets.[5][6][7] This guide provides an in-depth exploration of 4-(trifluoromethyl)isatin as a pivotal building block in drug discovery, detailing its synthesis, key reactions, and applications, with a focus on the development of anticancer agents and caspase inhibitors.
The Strategic Advantage: Why 4-(Trifluoromethyl)isatin?
The decision to use 4-(trifluoromethyl)isatin is rooted in the synergistic combination of two powerful pharmacophoric elements: the isatin core and the trifluoromethyl group.
-
The Isatin Scaffold: The isatin core is a versatile platform. Its rigid, planar structure provides a defined orientation for substituents, while the C3-keto group acts as a highly reactive handle for chemical modification, allowing for the facile introduction of molecular diversity.[8][9] Derivatives have demonstrated a vast range of activities, including anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[1][3][4]
-
The Trifluoromethyl Group: The incorporation of a CF₃ group is a well-established strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties.[10][11][12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases the drug's half-life.[5]
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[6]
-
Target Binding: The strong electron-withdrawing nature of the CF₃ group can alter the acidity of nearby protons (like the N-H of the isatin) and influence the molecule's overall electronic distribution, potentially leading to stronger and more selective binding interactions with target proteins.[6][7]
-
Placing the CF₃ group at the 4-position of the isatin ring projects it into a specific vector of chemical space, influencing how derivatives interact with target binding pockets. This strategic placement makes 4-(trifluoromethyl)isatin a superior starting material for generating novel bioactive compounds compared to unsubstituted isatin.
Synthesis and Chemical Profile
The most common and scalable synthesis of substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis. This method is highly effective for anilines containing electron-withdrawing groups, such as 4-(trifluoromethyl)aniline.[9][13]
Protocol 2.1: Synthesis of 4-(Trifluoromethyl)isatin
This protocol describes a two-step, one-pot synthesis starting from 4-(trifluoromethyl)aniline.
Materials:
-
4-(Trifluoromethyl)aniline
-
Chloral Hydrate
-
Hydroxylamine Hydrochloride
-
Sodium Sulfate (anhydrous)
-
Hydrochloric Acid (concentrated and 2 M)
-
Sulfuric Acid (concentrated)
-
Ethanol
-
Deionized Water
-
Three-neck round-bottom flask, condenser, heating mantle, magnetic stirrer, dropping funnel.
Procedure:
Step 1: Formation of the Isonitrosoacetanilide Intermediate
-
In a 1 L three-neck flask equipped with a mechanical stirrer and condenser, dissolve 50 g of chloral hydrate and 120 g of anhydrous sodium sulfate in 600 mL of deionized water.
-
In a separate beaker, prepare a solution of 4-(trifluoromethyl)aniline (0.1 mol, ~16.1 g) in 30 mL of 2 M hydrochloric acid.
-
Add the aniline solution to the flask.
-
Prepare a solution of hydroxylamine hydrochloride (0.22 mol, ~15.3 g) in 100 mL of deionized water and add it to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring for 2 hours. The intermediate product will precipitate as a yellowish solid.
-
Cool the reaction mixture to room temperature. Collect the solid by vacuum filtration and wash thoroughly with water. Dry the solid in a vacuum oven.
Step 2: Cyclization to 4-(Trifluoromethyl)isatin
-
Caution: This step involves concentrated sulfuric acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment.
-
Slowly and carefully add the dried isonitrosoacetanilide intermediate from Step 1 to 150 mL of concentrated sulfuric acid pre-heated to 65°C, ensuring the temperature does not exceed 80°C.
-
Stir the mixture at 65-70°C for 30 minutes until all the solid has dissolved and the solution turns dark.
-
Carefully pour the hot acid mixture over crushed ice (~500 g) with stirring.
-
A reddish-orange precipitate of 4-(trifluoromethyl)isatin will form. Allow the ice to melt completely.
-
Collect the crude product by vacuum filtration, wash extensively with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(trifluoromethyl)isatin as an orange-red crystalline solid.[14]
Visualization: Synthesis Workflow
Caption: Workflow for the Sandmeyer synthesis of 4-(trifluoromethyl)isatin.
Application in Scaffold Derivatization
The synthetic utility of 4-(trifluoromethyl)isatin lies in its predictable reactivity, primarily at the C3-carbonyl and the N1-amine positions.
The C3-Carbonyl: A Hub for Diversity via Schiff Base Formation
The most prevalent reaction of isatins is the condensation of the C3-carbonyl group with primary amines to form Schiff bases (imines).[15] This reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of derivatives for biological screening.[13][16][17]
Protocol 3.1.1: General Synthesis of a 4-(Trifluoromethyl)isatin-3-Schiff Base
This protocol describes the synthesis of a Schiff base using 4-aminoantipyrine as an example amine.
Materials:
-
4-(Trifluoromethyl)isatin
-
4-Aminoantipyrine
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux setup, magnetic stirrer.
Procedure:
-
Dissolve 4-(trifluoromethyl)isatin (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add 4-aminoantipyrine (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a condenser and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
The resulting Schiff base can be further purified by recrystallization if necessary.[17][18]
Visualization: Schiff Base Formation
Caption: General reaction for the formation of a Schiff base from 4-(trifluoromethyl)isatin.
Case Study: 4-(Trifluoromethyl)isatin Derivatives as Therapeutic Agents
The strategic design of derivatives based on the 4-(trifluoromethyl)isatin scaffold has led to the discovery of potent agents in several therapeutic areas, most notably in oncology.
Application in Oncology
Derivatives of 4-(trifluoromethyl)isatin have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[19] The mechanism of action often involves the induction of apoptosis (programmed cell death).[1][20]
One critical family of enzymes involved in apoptosis is the caspases . Effector caspases, particularly caspase-3 and caspase-7, are the executioners of the apoptotic pathway. Their dysregulation is a hallmark of many cancers.[21] Isatin derivatives have been identified as potent, reversible inhibitors of these caspases, making them highly attractive candidates for cancer therapy.[22][23]
Visualization: Role of Caspase Inhibitors in Apoptosis
Caption: Inhibition of effector caspases by isatin derivatives blocks apoptosis execution.
Data Presentation: Caspase Inhibition Activity
The potency of isatin derivatives as caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate higher potency.
| Compound Structure | Target | IC₅₀ (nM) | Reference |
| (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]-1-(N-propyl)isatin derivative | Caspase-3 | ~30-50 | [21] |
| (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]-1-(N-butyl)isatin derivative | Caspase-7 | ~37-60 | [21] |
| 1-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-5-(sulfonyl)isatin derivative | Caspase-3 | 9 | [24] |
| 1-((1-(2,3-dihydrobenzo[b][25][26]dioxin-6-yl)-1H-1,2,3-triazol-4-yl)methyl)isatin derivative | Caspase-3 | 17 | [24] |
| Note: The table presents representative data for isatin derivatives; specific 4-CF₃ analogs follow similar structure-activity relationships where fluorination enhances potency. |
Protocol 4.1.1: In Vitro Caspase-3 Activity Assay (Fluorometric)
This protocol provides a method to evaluate the inhibitory potential of a synthesized 4-(trifluoromethyl)isatin derivative against human caspase-3.
Materials:
-
Synthesized 4-(trifluoromethyl)isatin derivative
-
Recombinant Human Caspase-3 (active)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Assay Buffer to a final volume of 100 µL.
-
10 µL of the diluted test compound (or DMSO for control wells).
-
10 µL of active recombinant caspase-3 solution (final concentration ~1-5 units/well).
-
-
Incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the Ac-DEVD-AMC substrate (final concentration ~20 µM) to all wells to start the reaction.
-
Measurement: Immediately place the plate in the fluorometric reader. Measure the fluorescence intensity every 5 minutes for 60-90 minutes at 37°C. The cleavage of the AMC group by active caspase-3 results in a fluorescent signal.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Outlook
4-(Trifluoromethyl)isatin is a powerful and versatile building block in medicinal chemistry. Its strategic design combines the proven biological relevance of the isatin scaffold with the pharmacokinetic and pharmacodynamic advantages conferred by the trifluoromethyl group. The straightforward synthesis and predictable reactivity of this compound make it an ideal starting point for the development of novel therapeutic agents, particularly in the fields of oncology and diseases involving apoptotic dysregulation. Future research will likely focus on creating more complex and diverse libraries of 4-(trifluoromethyl)isatin derivatives, exploring their potential against a wider range of biological targets, and leveraging them in the development of targeted therapies and diagnostic agents.
References
- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.irapa.org [journals.irapa.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 15. actascientific.com [actascientific.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isatin 1,2,3-triazoles as potent inhibitors against caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Synthesis of spirooxindole derivatives from 4-(trifluoromethyl)isatin
Topic: Synthesis of Spirooxindole Derivatives from 4-(Trifluoromethyl)isatin
Introduction: The Significance of Spirooxindoles in Medicinal Chemistry
The spirooxindole scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of natural products and pharmacologically active compounds.[1] This unique three-dimensional structure, featuring a spiro-fused ring system at the C3 position of the oxindole core, imparts conformational rigidity that is often conducive to high-affinity and selective interactions with biological targets. Consequently, spirooxindoles have garnered significant interest in drug discovery, exhibiting a broad spectrum of activities including antiviral, antimicrobial, and anticancer properties.
The incorporation of a trifluoromethyl (CF3) group onto the isatin core, specifically at the 4-position, offers a compelling strategy for modulating the physicochemical and biological properties of the resulting spirooxindole derivatives. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins. This application note provides a comprehensive guide to the synthesis of spirooxindole derivatives from 4-(trifluoromethyl)isatin via a robust and efficient three-component reaction, tailored for researchers in synthetic chemistry and drug development.
Mechanistic Insights: The Three-Component Cascade Reaction
The synthesis of the target spiro[chromene-4,3'-indoline] derivatives from 4-(trifluoromethyl)isatin proceeds through a one-pot, three-component reaction involving an active methylene compound (malononitrile) and a 1,3-dicarbonyl compound (e.g., dimedone). This method is highly valued for its atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[2][3] The reaction cascade is typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.
The electron-withdrawing nature of the trifluoromethyl group at the C4 position of the isatin ring enhances the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack and often facilitating the initial Knoevenagel condensation.[4][5]
A plausible reaction mechanism is outlined below:
-
Knoevenagel Condensation: The reaction commences with the base-catalyzed condensation between 4-(trifluoromethyl)isatin and malononitrile. This step forms a highly reactive isatylidene malononitrile intermediate.
-
Michael Addition: The enol form of the 1,3-dicarbonyl compound (dimedone) then acts as a Michael donor, undergoing a nucleophilic addition to the electron-deficient alkene of the isatylidene malononitrile intermediate.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable spiro[chromene-4,3'-indoline] product.
Caption: Workflow of the three-component synthesis of spirooxindoles.
Experimental Protocol: Synthesis of 2-Amino-7,7-dimethyl-2',5-dioxo-4'-(trifluoromethyl)-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile
This protocol is adapted from a similar synthesis of trifluoromethyl-substituted spirooxindoles and is expected to provide good to excellent yields.[6]
Materials:
-
4-(Trifluoromethyl)isatin
-
Malononitrile
-
Dimedone
-
β-cyclodextrin-SO3H (catalyst)
-
Water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
To a 50 mL round-bottom flask, add 4-(trifluoromethyl)isatin (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and β-cyclodextrin-SO3H (1.0 mmol).
-
Add 10 mL of water to the flask.
-
Stir the reaction mixture at room temperature for approximately 40 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction, the solid product will precipitate out of the aqueous solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure spirooxindole derivative.
-
Dry the purified product under vacuum.
Caption: Step-by-step experimental workflow for spirooxindole synthesis.
Data and Expected Results
The following table summarizes the expected outcomes for the synthesis of various spiro[chromene-4,3'-indoline] derivatives based on literature precedents for substituted isatins.[6] The use of 4-(trifluoromethyl)isatin is anticipated to proceed smoothly, yielding the desired product in high yield due to the electron-withdrawing nature of the CF3 group.
| Entry | Isatin Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 4-(Trifluoromethyl)isatin | Dimedone | 2-Amino-7,7-dimethyl-2',5-dioxo-4'-(trifluoromethyl)-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile | ~80-90% (expected) |
| 2 | 7-(Trifluoromethyl)isatin | Dimedone | 2-Amino-7,7-dimethyl-2',5-dioxo-7'-(trifluoromethyl)-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile | 80%[6] |
| 3 | 7-Chloroisatin | 1,3-Cyclohexanedione | 2-Amino-7'-chloro-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile | 69%[6] |
| 4 | 7-Methylisatin | Dimedone | 2-Amino-7,7,7'-trimethyl-2',5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile | 74%[6] |
Characterization Data for a Representative Product (7'-Trifluoromethyl Analog): [6]
-
Appearance: Light pink solid
-
Melting Point: 249-250 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ: 10.88 (s, 1H), 7.44 (dd, J = 7.8, 4.4 Hz, 1H), 7.37 (s, 2H), 7.32 (d, J = 7.4 Hz, 1H), 7.08 (t, J = 7.8 Hz, 1H), 2.64–2.52 (m, 2H), 2.15 (q, J = 16.0 Hz, 2H), 1.02 (d, J = 11.3 Hz, 6H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 195.51, 178.99, 165.23, 159.44, 140.03 (q, J = 2.2 Hz), 136.69, 127.57, 124.20 (q, J = 271.7 Hz), 125.20 (q, J = 4.3 Hz), 122.34, 117.49, 110.76, 110.69 (q, J = 32.7 Hz), 57.08, 50.31, 46.56, 32.46, 27.92, 27.61.
-
¹⁹F NMR (376 MHz, DMSO) δ: -59.69.
-
HRMS (ESI): Calculated for C₂₀H₁₇O₃N₃F₃ [M + H]⁺: 404.12165, found: 404.12051.
Conclusion and Future Directions
The three-component reaction of 4-(trifluoromethyl)isatin, malononitrile, and a 1,3-dicarbonyl compound provides an efficient and direct route to novel spirooxindole derivatives. The protocol outlined in this application note is robust, scalable, and utilizes environmentally benign conditions. The resulting trifluoromethyl-substituted spirooxindoles are valuable scaffolds for further chemical exploration and biological evaluation in drug discovery programs. Future work could involve expanding the substrate scope to include a wider variety of 1,3-dicarbonyl compounds and active methylene reagents, as well as exploring asymmetric catalytic versions of this reaction to access enantiomerically pure spirooxindoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing 4-(Trifluoromethyl)isatin Synthesis
Answering the user's request.
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)isatin. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. 4-(Trifluoromethyl)isatin is a critical building block in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1][2] However, its synthesis can be challenging, often plagued by issues of low yield, isomeric impurity, and difficult purification.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the expertise and field-proven insights necessary to overcome common hurdles and significantly improve your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the widely used Sandmeyer isatin synthesis, which is a common route for producing isatins from substituted anilines.[3]
Table 1: Quick Troubleshooting Reference
| Issue ID | Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| TS-01 | Low Overall Yield | Formation of a 4- and 6-isomer mixture from 3-(trifluoromethyl)aniline. | Optimize cyclization conditions to favor the 4-isomer; employ specialized chromatography for separation. |
| Incomplete formation of the isonitrosoacetanilide intermediate due to poor solubility. | Use a co-solvent (e.g., ethanol) or consider microwave heating to improve reaction kinetics. | ||
| Poorly soluble intermediate leading to incomplete acid-catalyzed cyclization. | Replace sulfuric acid with methanesulfonic acid (MSA) or polyphosphoric acid (PPA) to enhance solubility. | ||
| TS-02 | Significant Impurities in Crude Product | Formation of isatin oxime byproduct during acid-catalyzed cyclization. | Introduce a "decoy agent" (e.g., acetone, formaldehyde) during reaction quenching or extraction. |
| TS-03 | Product is an Oil or Difficult to Purify | Presence of isomeric impurities, unreacted starting materials, and byproducts. | Utilize column chromatography with a hexanes/ethyl acetate gradient; perform an alkaline wash followed by acidic reprecipitation; test various recrystallization solvents. |
Q1: My Sandmeyer synthesis of 4-(trifluoromethyl)isatin from 3-(trifluoromethyl)aniline is resulting in a very low yield. What are the primary causes and how can I fix this?
A1: Low yield in this specific synthesis is a multifaceted problem often stemming from three critical stages: isomeric mixture formation, intermediate insolubility, and incomplete cyclization.
-
Causality 1: Regioselectivity and Isomer Formation The cyclization of the isonitrosoacetanilide intermediate derived from 3-(trifluoromethyl)aniline can occur at two positions on the aromatic ring, leading to a mixture of the desired 4-(trifluoromethyl)isatin and the undesired 6-(trifluoromethyl)isatin.[1] The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic density of the ring, but may not be sufficient to direct the cyclization exclusively to one position.
Solution: While completely preventing the formation of the 6-isomer is difficult, you can sometimes influence the ratio by modifying the cyclization acid. More importantly, focus on efficient separation.
-
Specialized Chromatography: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a highly effective method for separating isatin isomers that are difficult to resolve by standard silica gel chromatography.[1]
-
-
Causality 2: Poor Solubility of the Isonitrosoacetanilide Intermediate The classical Sandmeyer synthesis is performed in a saturated aqueous solution of sodium sulfate.[3] Anilines with lipophilic substituents, such as a trifluoromethyl group, can lead to intermediates with poor solubility in this medium, causing the reaction to be sluggish or incomplete.[3]
Solution:
-
Co-solvents: The use of co-solvents like ethanol can help to solubilize the lipophilic aniline and its corresponding intermediate, improving reaction rates.[3]
-
Microwave Heating: Microwave-assisted synthesis can sometimes accelerate reactions that are slow under conventional heating, potentially improving the yield of the intermediate.[3]
-
-
Causality 3: Incomplete Acid-Catalyzed Cyclization The final step involves heating the isonitrosoacetanilide intermediate in concentrated sulfuric acid.[4] If the intermediate is not fully soluble in the acid, the cyclization will be incomplete, drastically reducing the yield. This is a common issue for highly substituted or lipophilic analogs.[3]
Solution:
-
Alternative Acidic Media: For substrates that are poorly soluble in sulfuric acid, switching to a different acid can be highly effective. Methanesulfonic acid (MSA) or polyphosphoric acid (PPA) are excellent alternatives that can better dissolve lipophilic intermediates and drive the cyclization to completion.[3]
-
Q2: My final product is contaminated with a significant, persistent impurity. How can I identify and minimize it?
A2: The most common significant byproduct in the Sandmeyer isatin synthesis is the corresponding isatin oxime .[5] This impurity arises from an alternative reaction pathway during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.
-
Mechanism of Formation: Under acidic conditions, the intermediate can undergo a competing reaction that results in the formation of the oxime, which can be difficult to separate from the desired isatin product.
-
Solution: The "Decoy Agent" Method The most effective way to minimize isatin oxime formation is to use a "decoy agent" during the workup phase.[5] These agents are simple carbonyl compounds (like acetone or formaldehyde) that react with and consume the species responsible for oxime formation.
-
Application: The decoy agent can be added directly to the reaction mixture during quenching (when pouring the acid mixture onto ice) or added to the organic solvent during the extraction step. Using a decoy agent during extraction has been shown to significantly increase the yield of the desired isatin while minimizing the oxime impurity.[5]
-
Q3: After the workup, my product is an oily residue, not the expected solid. How should I proceed with purification?
A3: Obtaining an oil instead of a solid is common when impurities are present that inhibit crystallization. A systematic purification strategy is required.
-
Solution 1: Induce Crystallization by Trituration Trituration involves stirring the oil with a non-polar solvent in which your desired product is insoluble but the impurities are soluble.
-
Add a small amount of a non-polar solvent like hexanes or diethyl ether to the oily product.[6]
-
Use a glass rod to vigorously scratch the inside surface of the flask below the solvent level. This can create nucleation sites and induce crystallization.
-
If a solid forms, it can be collected by filtration.
-
-
Solution 2: Purification by Alkaline Wash Isatins are acidic due to the N-H proton and will dissolve in a basic aqueous solution. This property can be exploited for purification.[7]
-
Dissolve the crude oily product in an organic solvent like ethyl acetate.
-
Extract the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH). The 4-(trifluoromethyl)isatin will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.
-
Separate the aqueous layer and slowly acidify it with dilute hydrochloric acid until the solution is acidic to Congo red paper.[7]
-
The purified isatin should precipitate out as a solid, which can then be collected by filtration.
-
-
Solution 3: Column Chromatography If the above methods fail, column chromatography is the most reliable method for separating complex mixtures.[6]
-
Stationary Phase: Use silica gel 60 (230–400 mesh).
-
Mobile Phase: A gradient of hexanes and ethyl acetate is a common and effective eluent system for isatins.[6] Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product and separate it from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall synthetic route for preparing 4-(trifluoromethyl)isatin with high regioselectivity?
A1: While the Sandmeyer synthesis is the most classic and widely used method, it presents regioselectivity challenges with 3-substituted anilines.[1][3] Alternative methods may offer better control:
-
Sandmeyer Synthesis: Remains a viable, cost-effective option if an efficient method for isomer separation (like HSCCC) is available or if the reaction conditions can be optimized to favor the 4-isomer.[1]
-
Gassman Isatin Synthesis: This method can provide excellent regioselectivity for 4-substituted isatins, but it typically requires the substituent on the meta-substituted aniline to be a metalation directing group.[8] The trifluoromethyl group is not a directing group, making this route less straightforward for this specific target.
-
Stolle Synthesis: This route involves the reaction of an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.[9][10] It is a strong alternative to the Sandmeyer method and may offer different regioselectivity, making it worth exploring for this target.
-
Modern Iodine-Catalyzed Methods: Newer, metal-free methods involving the iodine-catalyzed oxidative cyclization of 2'-aminoacetophenones offer an efficient route to N-substituted isatins and may be adaptable for this synthesis, avoiding harsh acidic conditions.[11]
Q2: How can I definitively confirm that I have synthesized the 4-(trifluoromethyl)isomer and not the 6-(trifluoromethyl)isomer?
A2: Unambiguous structural confirmation is critical. A combination of modern analytical techniques is required:
-
¹H NMR Spectroscopy: The proton on the benzene ring between the two carbonyl groups (at the 7-position in the 4-substituted isomer) will have a distinct chemical shift and coupling pattern compared to the protons in the 6-substituted isomer.
-
¹³C NMR Spectroscopy: The chemical shifts of the quaternary carbons, particularly the carbon bearing the -CF₃ group and the carbonyl carbons, will differ between the two isomers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment (e.g., 1D NOESY or 2D NOESY) is a powerful tool. For the 4-substituted isomer, irradiation of the N-H proton should show an NOE correlation to the proton at the 5-position, but not to a proton at the 7-position (as there is none). This can provide definitive proof of the substitution pattern.
Visualized Workflows and Mechanisms
Sandmeyer Synthesis Pathway
The diagram below outlines the key steps in the Sandmeyer synthesis of 4-(trifluoromethyl)isatin starting from 3-(trifluoromethyl)aniline.
Caption: Reaction pathway for the Sandmeyer synthesis of 4-(trifluoromethyl)isatin.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis-related issues.
Detailed Experimental Protocols
Protocol 1: Modified Sandmeyer Synthesis of 4-(Trifluoromethyl)isatin
This protocol incorporates optimizations to address common challenges. Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of Reagent Solution: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 125 g of anhydrous sodium sulfate in 500 mL of deionized water. Add 25 g (0.15 mol) of chloral hydrate and stir until dissolved.
-
Addition of Aniline: In a separate beaker, carefully dissolve 20 g (0.124 mol) of 3-(trifluoromethyl)aniline in 100 mL of 2M hydrochloric acid.
-
Formation of the Intermediate: Add the aniline solution to the flask. Then, add a solution of 28 g (0.40 mol) of hydroxylamine hydrochloride in 50 mL of water. Heat the mixture to 90 °C with vigorous stirring for 2 hours. The isonitrosoacetanilide intermediate should precipitate as a yellowish solid.
-
Isolation of Intermediate: Cool the reaction mixture in an ice bath. Collect the solid by vacuum filtration and wash it with cold water. Dry the intermediate in a vacuum oven at 50 °C.
-
Cyclization: Caution: This step involves concentrated strong acid. In a 500 mL flask, pre-heat 150 mL of methanesulfonic acid (MSA) to 65 °C.[3] Slowly and carefully add the dried intermediate to the hot acid in portions, ensuring the temperature does not exceed 80 °C. Stir the mixture at 65-70 °C for 30 minutes.
-
Quenching and Workup: Carefully pour the hot acid mixture onto 1 kg of crushed ice containing 50 mL of acetone (the "decoy agent").[5] A reddish-orange solid should precipitate. Stir the slurry for 30 minutes.
-
Isolation of Crude Product: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 (230–400 mesh) using a slurry method with hexanes.[6]
-
Sample Loading: Dissolve the crude 4-(trifluoromethyl)isatin in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.
-
Elution: Begin eluting the column with a mobile phase of 95:5 (v/v) hexanes:ethyl acetate. Monitor the fractions by TLC. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute the desired product. The two isomers, if present, should separate. The 4-isomer is typically more polar than the 6-isomer.
-
Collection and Evaporation: Collect the fractions containing the pure desired product. Combine them and remove the solvent under reduced pressure to yield the purified 4-(trifluoromethyl)isatin.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. journals.irapa.org [journals.irapa.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. ijcmas.com [ijcmas.com]
- 11. An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp(3))-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-(Trifluoromethyl)-1H-indole-2,3-dione
Welcome to the dedicated technical support resource for the purification of 4-(trifluoromethyl)-1H-indole-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with isolating this valuable synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful purification of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may be encountered during the purification of this compound in a direct question-and-answer format.
Q1: My final product yield is significantly lower than expected after purification. What are the potential causes and solutions?
Low yield is a frequent challenge in multi-step organic synthesis and purification. Several factors can contribute to this issue:
-
Incomplete Reaction: The synthesis of the crude material may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure all starting materials have been consumed before proceeding to work-up and purification.
-
Mechanical Losses: Significant amounts of product can be lost during transfers between glassware, filtration, and on the stationary phase of a chromatography column. To mitigate this, ensure you are thoroughly rinsing all glassware with a suitable solvent to recover any residual product.
-
Improper Recrystallization Solvent System: If the compound is too soluble in the cold recrystallization solvent, a substantial portion will remain in the mother liquor. Conversely, if the compound is not soluble enough in the hot solvent, you will not be able to achieve a saturated solution, leading to poor recovery. It is essential to perform small-scale solvent screening to identify an optimal solvent or solvent pair.
-
Decomposition on Silica Gel: While isatins are generally stable, the presence of the electron-withdrawing trifluoromethyl group can alter the electronic properties of the molecule. Some substituted indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. If you suspect this is occurring, you can test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting. If degradation is observed, consider using deactivated silica gel or an alternative stationary phase like alumina.
Q2: My purified product shows persistent colored impurities, even after column chromatography. How can I remove them?
Colored impurities are often highly conjugated organic molecules. Their removal can sometimes be challenging with standard purification techniques.
-
Activated Charcoal Treatment: A common method for removing colored impurities is to treat a solution of the crude product with activated charcoal. Dissolve your compound in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
-
Recrystallization: A carefully executed recrystallization is often very effective at excluding impurities from the crystal lattice. Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
Alternative Chromatography: If standard silica gel chromatography is not effective, consider reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This can be particularly useful for separating compounds with different polarities.
Q3: I am struggling to find a suitable solvent system for the column chromatography of this compound. What do you recommend?
Finding the right solvent system for chromatography is key to achieving good separation. The goal is to have your target compound with a Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate.
-
Starting Solvent Systems: For isatin derivatives, a good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] Given the presence of the trifluoromethyl group, which increases polarity compared to unsubstituted isatin, you may need a slightly more polar solvent system.
-
Systematic Approach: Begin with a relatively nonpolar system, for example, 20% ethyl acetate in hexanes, and gradually increase the polarity by increments of 10% until you achieve the desired Rf value on your TLC plate.
-
Alternative Solvents: If you are not achieving good separation with ethyl acetate/hexanes, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.
Q4: After recrystallization, my product has oiled out instead of forming crystals. What should I do?
Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Use a More Dilute Solution: If the concentration of your compound is too high, it can precipitate out of solution too quickly, leading to the formation of an oil. Try using a larger volume of solvent.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled solution can initiate crystallization.
-
Change the Solvent System: The choice of solvent can greatly influence crystal formation. Experiment with different solvents or solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is expected to be a solid. The melting point is reported to be in the range of 224-257 °C, with decomposition.[2] The color of isatin and its derivatives is typically orange-red.[3]
Q2: What are the most common impurities in the synthesis of this compound?
The nature of impurities will depend on the synthetic route used. For the common Sandmeyer synthesis, which starts from an aniline derivative, potential impurities could include unreacted starting materials, side-products from the cyclization step, and residual acid from the work-up.[4]
Q3: What analytical techniques are recommended for assessing the purity of the final product?
To ensure the purity of your this compound, a combination of analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.
Q4: Are there any specific safety precautions I should take when handling this compound?
As with any chemical, it is important to handle this compound with appropriate safety measures. Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
TLC plates (silica gel 60 F₂₅₄)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the spots under UV light. The optimal solvent system should give an Rf value of ~0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying crude this compound by recrystallization.
Materials:
-
Crude this compound
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Recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of the potential recrystallization solvent at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. A common recrystallization solvent system for a similar compound, 5-(trifluoromethyl)isatin, is ethyl acetate-n-hexane.[5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
Purification Method Selection Guide
References
Technical Support Center: Synthesis of 4-(Trifluoromethyl)isatin
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)isatin. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific reasoning behind them.
Introduction: The Challenge of Regioselectivity
The synthesis of 4-(trifluoromethyl)isatin, a valuable building block in medicinal chemistry, primarily begins with 3-(trifluoromethyl)aniline. The electron-withdrawing nature of the trifluoromethyl (CF₃) group presents unique challenges during the crucial cyclization step of common isatin syntheses, such as the Sandmeyer, Stolle, and Gassman methods.[1] The most significant of these is the formation of a regioisomeric mixture of 4- and 6-(trifluoromethyl)isatin, which can be difficult to separate and often leads to reduced yields of the desired product. This guide will provide detailed strategies to mitigate these and other side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-(trifluoromethyl)isatin, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Yield of Isatin Product and Formation of Regioisomers
Question: My Sandmeyer synthesis of 4-(trifluoromethyl)isatin from 3-(trifluoromethyl)aniline resulted in a low yield and a mixture of products that are difficult to separate. How can I improve the yield and regioselectivity?
Answer:
This is the most common challenge in this synthesis. The formation of a mixture of 4- and 6-(trifluoromethyl)isatin is a direct consequence of the directing effects of the substituents on the aniline ring during the electrophilic aromatic substitution (cyclization) step.[2]
Causality:
-
Electronic Effects: The amino group of the isonitrosoacetanilide intermediate is an ortho, para-director, while the trifluoromethyl group is a meta-director. This leads to competing cyclization at both the C2 and C6 positions of the aniline ring, relative to the amino group, resulting in the 6- and 4-isomers, respectively.
-
Harsh Reaction Conditions: The use of concentrated sulfuric acid in the Sandmeyer cyclization can lead to side reactions such as sulfonation of the aromatic ring or degradation of the starting material and product, further reducing the overall yield.[3]
Solutions & Optimization:
-
Modification of the Sandmeyer Protocol:
-
Alternative Acid Catalysts: Instead of concentrated sulfuric acid, consider using methanesulfonic acid or polyphosphoric acid (PPA).[4] These can sometimes offer milder reaction conditions and improved solubility of the reaction intermediate, potentially leading to cleaner reactions and higher yields.
-
Temperature Control: Carefully control the temperature during the addition of the isonitrosoacetanilide to the acid and during the subsequent heating. Overheating can promote side reactions. A gradual increase in temperature is recommended.[3]
-
-
Alternative Synthetic Routes:
-
Gassman Isatin Synthesis: This method proceeds through a different mechanism that can sometimes offer better regioselectivity depending on the substrate. It involves the formation of a 3-methylthio-2-oxindole intermediate.[5][6]
-
Stolle Synthesis: While also susceptible to regioselectivity issues, the Stolle synthesis, which involves the reaction of an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization, may offer a different isomer ratio compared to the Sandmeyer method.[1][7]
-
-
Purification Strategy for Isomer Separation:
-
Column Chromatography: Separation of the 4- and 6-isomers is challenging due to their similar polarities. However, careful column chromatography on silica gel using a gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) can be effective. Multiple columns may be necessary to achieve high purity.
-
Recrystallization: Fractional recrystallization from a suitable solvent system can sometimes enrich one isomer over the other. This is often an iterative process.
-
dot
Caption: Formation of regioisomers in the Sandmeyer synthesis.
Issue 2: Incomplete Cyclization and Recovery of Starting Material
Question: After the cyclization step and workup, I am recovering a significant amount of the isonitrosoacetanilide intermediate. What could be the cause and how can I drive the reaction to completion?
Answer:
Incomplete cyclization is often due to insufficient activation of the electrophilic cyclization or poor solubility of the intermediate.
Causality:
-
Insufficiently Strong Acid: The strength of the acid catalyst is crucial for the intramolecular Friedel-Crafts type reaction to occur.
-
Low Reaction Temperature or Time: The reaction may not have been heated to a high enough temperature or for a sufficient duration to overcome the activation energy of the cyclization.
-
Poor Solubility: The isonitrosoacetanilide intermediate may have low solubility in the acidic medium, preventing it from reacting efficiently.[4]
Solutions & Optimization:
-
Reaction Conditions:
-
Increase Temperature/Time: Gradually increase the reaction temperature (e.g., to 80-90 °C) and extend the reaction time, monitoring the progress by TLC.[3]
-
Ensure Anhydrous Conditions: Water can interfere with the strong acid catalyst. Ensure that the isonitrosoacetanilide intermediate is thoroughly dried before addition to the acid.
-
-
Solvent/Catalyst Modification:
-
Use of Methanesulfonic Acid or PPA: As mentioned previously, these acids can improve the solubility of the intermediate and may be more effective catalysts for this substrate.[4]
-
dot
Caption: Factors leading to incomplete cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the expected side products in the Stolle synthesis of 4-(trifluoromethyl)isatin?
A1: Besides the formation of the 6-(trifluoromethyl)isatin regioisomer, the Stolle synthesis can have other side reactions.[1][7] Incomplete cyclization of the chlorooxalylanilide intermediate can occur if the Lewis acid is not active enough or if the reaction temperature is too low. Additionally, the use of strong Lewis acids like AlCl₃ can sometimes lead to charring or decomposition of the starting material, especially with prolonged heating.
Q2: Can the Gassman synthesis be used to avoid the regioisomer problem?
A2: The Gassman synthesis may offer a different ratio of 4- and 6-isomers, but it does not inherently guarantee complete regioselectivity for the 4-isomer when starting from 3-(trifluoromethyl)aniline.[5][6] The directing effects of the substituents still play a role in the final ring closure. However, for certain substrates, it has been reported to provide better regiochemical control.[2]
Q3: Are there any specific safety precautions to consider when working with trifluoromethylated compounds and strong acids?
A3: Yes. Trifluoromethylated anilines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Reactions with concentrated sulfuric acid are highly exothermic and should be performed with caution, including slow addition of reagents and external cooling if necessary.[3] Always consult the Safety Data Sheet (SDS) for all reagents used.
Q4: How can I confirm the identity of the 4- and 6-(trifluoromethyl)isatin isomers?
A4: Spectroscopic methods are essential for distinguishing between the isomers.
-
¹H NMR Spectroscopy: The aromatic protons of the two isomers will have different chemical shifts and coupling patterns. The proton environments are distinct, allowing for unambiguous identification.
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ between the two isomers.
-
2D NMR Techniques (COSY, HMBC, HSQC): These can be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms in each isomer.
Experimental Protocols
Protocol 1: Modified Sandmeyer Synthesis of 4-(Trifluoromethyl)isatin
This protocol incorporates modifications to potentially improve yield and minimize side reactions.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide
-
In a round-bottom flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (large excess) in water.
-
In a separate beaker, dissolve 3-(trifluoromethyl)aniline (1.0 eq) in water with the aid of concentrated hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) in water to the reaction mixture.
-
Heat the mixture to a vigorous boil for 5-10 minutes.[3]
-
Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.
-
Filter the solid, wash with cold water, and dry thoroughly under vacuum.
Step 2: Cyclization to 4-(Trifluoromethyl)isatin
-
In a clean, dry round-bottom flask equipped with a mechanical stirrer, carefully warm methanesulfonic acid (10 parts by weight relative to the intermediate) to 50 °C.
-
Slowly add the dried isonitrosoacetanilide intermediate from Step 1 in portions, maintaining the temperature between 60-70 °C. Use an ice bath for cooling as the reaction is exothermic.[3]
-
After the addition is complete, heat the reaction mixture to 80 °C for 15-20 minutes.[4]
-
Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The crude isatin product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
The crude product will be a mixture of 4- and 6-(trifluoromethyl)isatin. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmc.gov.in [nmc.gov.in]
- 6. say-my-name.net [say-my-name.net]
- 7. biomedres.us [biomedres.us]
Overcoming poor solubility of 4-(trifluoromethyl)isatin in aqueous media
Technical Support Center: 4-(Trifluoromethyl)isatin
A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for 4-(Trifluoromethyl)isatin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
The isatin scaffold is a privileged structure in medicinal chemistry, but its planar, aromatic nature contributes to low water solubility.[1][2] The addition of a trifluoromethyl (-CF3) group, while often beneficial for metabolic stability and binding affinity, significantly increases the molecule's lipophilicity, further exacerbating solubility issues in aqueous media.[3][4] This guide provides a systematic, multi-tiered approach to address these challenges, from initial stock preparation to advanced formulation strategies.
Level 1: Initial & Basic Troubleshooting
This section addresses the most common and immediate issues encountered when first working with 4-(trifluoromethyl)isatin. These are foundational steps that should be mastered before moving to more complex methods.
Q1: I just received my vial of 4-(trifluoromethyl)isatin. What is the best solvent for making my initial high-concentration stock solution?
A1: The recommended starting point for a primary stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] 4-(Trifluoromethyl)isatin, like many poorly soluble small molecules, exhibits excellent solubility in DMSO.
-
Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice energy of solid compounds like 4-(trifluoromethyl)isatin. Its ability to act as both a hydrogen bond acceptor and its large dipole moment allow it to effectively solvate a wide range of organic molecules.
-
Protocol Integrity: Always use anhydrous DMSO to prevent the introduction of water, which can cause your compound to precipitate out of the stock solution over time, especially during freeze-thaw cycles. Store stock solutions in small, single-use aliquots at -20°C or -80°C to maintain integrity.[5]
Q2: My compound precipitates when I add my DMSO stock to my aqueous assay buffer (e.g., PBS or cell culture media). What's happening and how can I fix it?
A2: This is a classic solubility problem. When the DMSO stock is diluted into an aqueous medium, the final concentration of DMSO is often too low to keep the lipophilic compound in solution, causing it to "crash out."
-
Causality: The solubility of your compound is dependent on the final concentration of the co-solvent (DMSO). Most cell-based assays are sensitive to DMSO, with concentrations above 0.5-1% often causing toxicity. Your goal is to keep the final DMSO percentage as low as possible while maintaining the solubility of your compound.
-
Troubleshooting Workflow:
-
Minimize Final DMSO: Ensure you are not exceeding the DMSO tolerance of your experimental system. For most cell lines, <0.5% is recommended.
-
Serial Dilution Strategy: Do not add the high-concentration DMSO stock directly to the aqueous buffer. Prepare intermediate dilutions in 100% DMSO first.[5] This allows you to add a smaller volume to your final aqueous solution.
-
Vortexing During Addition: When adding the compound (from the DMSO stock) to the aqueous buffer, vortex or pipette-mix the buffer vigorously. This rapid dispersion helps prevent localized high concentrations of the compound that can initiate precipitation.
-
Pre-warm the Aqueous Medium: For cell culture experiments, pre-warming the medium to 37°C can slightly increase the solubility and dissolution rate of the compound.[5]
-
-
Visualization of the Dilution Workflow:
Caption: Serial dilution workflow to minimize precipitation.
Q3: Can I use gentle heating or sonication to help dissolve the compound in my final aqueous buffer?
A3: Yes, these methods can be effective, but must be used with caution.[5]
-
Causality: Applying energy in the form of heat or sonication can help overcome the activation energy required to break the compound's crystal lattice and promote solvation. Sonication uses high-frequency sound waves to create micro-cavitations, which physically break apart compound aggregates.
-
Protocol Integrity:
-
Heating: Use a water bath and do not exceed 37-40°C. Prolonged or excessive heat can lead to chemical degradation of 4-(trifluoromethyl)isatin.[5] Always bring the solution back to the experimental temperature (e.g., 37°C or room temperature) to ensure the compound remains in solution, as solubility is temperature-dependent.[6]
-
Sonication: Use a bath sonicator for short bursts (1-5 minutes). Visually inspect the solution for clarity. Be aware that sonication can also generate heat.
-
Validation: After using these methods, it is crucial to visually confirm that the solution is clear and free of particulates. If the compound precipitates upon cooling, the solution was supersaturated and is not stable.
-
Level 2: Intermediate Formulation Strategies
If basic troubleshooting fails, or if your experimental system cannot tolerate even low levels of DMSO, more advanced formulation strategies are required.
Q4: My experiment is DMSO-intolerant. What are my options? Can I use pH modification?
A4: Yes, pH adjustment is a powerful technique for ionizable compounds.[7][8] The isatin scaffold contains an acidic N-H proton on the indole ring. The predicted pKa for similar isatin structures suggests it is a weak acid.
-
Causality: For a weakly acidic compound, increasing the pH of the aqueous medium above its pKa will deprotonate the molecule, forming a more polar (and thus more water-soluble) salt. Conversely, for weakly basic compounds, decreasing the pH would increase solubility.[9]
-
Experimental Protocol: pH-Based Solubilization
-
Determine pKa: If not known, determine the experimental pKa of 4-(trifluoromethyl)isatin. A predicted pKa for the related 4-(trifluoromethoxy)isatin is around 8.80.[10]
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 7.0 to 10.0 (e.g., Tris or phosphate buffers, ensuring they are compatible with your assay).
-
Solubility Test: Add a small, known amount of 4-(trifluoromethyl)isatin to each buffer.
-
Equilibrate: Shake or stir the samples at a controlled temperature for 24 hours to reach equilibrium.
-
Analyze: Centrifuge the samples to pellet any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Select pH: Choose the lowest pH that provides the required solubility while being compatible with your experimental system. For an acidic compound, you will likely see increased solubility at a more basic pH.[8]
-
Q5: What are co-solvents and how do I use them effectively?
A5: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of non-polar solutes.[11]
-
Causality: Co-solvents work by reducing the polarity of the overall solvent system. They disrupt the hydrogen bonding network of water, creating a more favorable environment for a lipophilic compound like 4-(trifluoromethyl)isatin to dissolve.
-
Common Pharmaceutical Co-solvents:
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 1-20% | Generally well-tolerated in many systems. |
| Propylene Glycol (PG) | 1-40% | A common vehicle for oral and parenteral formulations.[11] |
| Polyethylene Glycol 400 (PEG 400) | 1-50% | Higher viscosity; very effective for many poorly soluble drugs.[12] |
| Glycerin | 1-30% | Another common, low-toxicity excipient.[13] |
-
Protocol Integrity: Co-solvent Screening
-
Prepare stock solutions of your compound in each potential co-solvent (e.g., 10 mg/mL in 100% Ethanol, 100% PG, etc.).
-
In separate vials, prepare a range of co-solvent/aqueous buffer mixtures (e.g., 5%, 10%, 20%, 40% PG in PBS).
-
Spike a small amount of the co-solvent stock into the corresponding mixture (e.g., add the PG stock to the PG/PBS mixtures).
-
Vortex and observe for precipitation immediately and after a set time (e.g., 2 hours).
-
The goal is to find the lowest percentage of co-solvent that maintains your desired final concentration of 4-(trifluoromethyl)isatin without precipitation.
-
Level 3: Advanced Formulation Technologies
For the most challenging applications, such as achieving high aqueous concentrations for in vivo studies, advanced formulation technologies are necessary. These methods typically require specialized equipment and expertise.
Q6: I've heard about cyclodextrins for improving solubility. How do they work for a molecule like 4-(trifluoromethyl)isatin?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble "guest" molecules, like 4-(trifluoromethyl)isatin, forming a water-soluble inclusion complex.[15] This is a well-established technique for isatin derivatives.[16][17]
-
Causality: The hydrophobic trifluoromethyl- and phenyl- portions of your molecule can fit inside the non-polar CD cavity, while the hydrophilic outer surface of the CD interacts favorably with water, effectively masking the lipophilic guest molecule and bringing it into solution.
-
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD): Commonly used, but has relatively low aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) & Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Chemically modified derivatives with significantly higher aqueous solubility, making them preferred for pharmaceutical applications.[15]
-
-
Visualization of Cyclodextrin Encapsulation:
Caption: Encapsulation of a guest molecule by a cyclodextrin.
Q7: My compound still has very low solubility even with co-solvents and cyclodextrins. What is a more robust, state-of-the-art option?
A7: For extremely insoluble compounds, creating a nanosuspension is a highly effective, state-of-the-art approach.[18][19][20]
-
Causality: A nanosuspension consists of pure, crystalline drug particles reduced to the nanometer scale (<1000 nm), dispersed in an aqueous vehicle and stabilized by surfactants or polymers.[20] According to the Ostwald-Freundlich equation, reducing particle size dramatically increases the surface area-to-volume ratio, which in turn increases the dissolution rate and saturation solubility of the compound.[20][21]
-
Key Advantages:
-
High Drug Loading: The formulation is composed primarily of the pure drug, allowing for much higher concentrations than solubility-based methods.
-
Applicability: It is suitable for compounds that are poorly soluble in both aqueous and organic media.[18][19]
-
Improved Bioavailability: The increased dissolution rate often leads to significantly improved oral bioavailability for BCS Class II drugs.[20]
-
-
Methods of Preparation:
-
Top-Down Methods (Milling): High-pressure homogenization or media milling uses mechanical attrition to break down large drug crystals into nanoparticles. This is a common and scalable method.[20]
-
Bottom-Up Methods (Precipitation): The drug is dissolved in a solvent and then precipitated under controlled conditions to form nanoparticles.[19][20]
-
-
Protocol Integrity: Nanosuspension formulation requires careful optimization of stabilizers (surfactants/polymers) to prevent particle aggregation (Ostwald ripening). Particle size analysis (e.g., via Dynamic Light Scattering) is essential for characterization.
References
- 1. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. 4-(Trifluoromethoxy)isatin | 959236-54-5 [amp.chemicalbook.com]
- 11. ijpbr.in [ijpbr.in]
- 12. researchgate.net [researchgate.net]
- 13. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 14. oatext.com [oatext.com]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchr.org [jchr.org]
- 17. researchgate.net [researchgate.net]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. ijpsr.com [ijpsr.com]
Stability of 4-(trifluoromethyl)-1H-indole-2,3-dione under reaction conditions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4-(trifluoromethyl)-1H-indole-2,3-dione. It addresses common stability challenges and offers practical troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning brown and showing multiple spots on TLC. What is happening?
A1: Browning and the appearance of multiple TLC spots are classic indicators of decomposition. This compound, like many isatins, can be sensitive to certain reaction conditions. The primary suspects are often elevated temperatures, strong bases, or prolonged reaction times. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the isatin core, sometimes making it more susceptible to nucleophilic attack or ring-opening reactions.
Q2: I am attempting a base-catalyzed reaction and observing significant byproduct formation. What are the likely side reactions?
A2: In the presence of strong bases, this compound can undergo several side reactions. One of the most common is the base-catalyzed hydrolysis of the amide bond, leading to the opening of the indole ring to form an isatinic acid derivative. Another possibility is self-condensation or other intermolecular reactions, especially at higher concentrations and temperatures.
Q3: Is this compound sensitive to acidic conditions?
A3: While generally more stable under acidic conditions than basic ones, prolonged exposure to strong acids, particularly at elevated temperatures, can lead to degradation. Potential issues include hydrolysis of the lactam or reactions involving the trifluoromethyl group, although the latter is generally quite stable. Careful monitoring of the reaction progress is always recommended.
Q4: Can I use standard reducing agents like sodium borohydride with this compound?
A4: Yes, selective reduction of the C3-ketone is a common reaction for isatins. However, the choice of reducing agent and reaction conditions is crucial to avoid over-reduction or side reactions. Milder reducing agents are often preferred to selectively target the ketone without affecting the amide or the trifluoromethyl group.
Q5: What are the best practices for storing this compound?
A5: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent moisture and air-induced degradation.
Troubleshooting Guide
Issue 1: Poor Solubility in Common Organic Solvents
-
Observation: Difficulty dissolving this compound in solvents like dichloromethane or diethyl ether.
-
Cause: The polarity of the isatin core combined with the trifluoromethyl group can lead to limited solubility in non-polar solvents.
-
Solution:
-
Use more polar aprotic solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often good choices for dissolving isatins.
-
Gentle warming: Cautious heating of the mixture can improve solubility. However, monitor for any color changes that might indicate decomposition.
-
Co-solvent systems: A mixture of a polar aprotic solvent with a less polar solvent can sometimes achieve the desired solubility and reactivity profile.
-
Issue 2: Inconsistent Reaction Outcomes
-
Observation: Significant variability in yield and purity between batches of the same reaction.
-
Cause: This often points to issues with reagent quality, reaction setup, or sensitivity to trace impurities like water or oxygen.
-
Solution:
-
Ensure anhydrous conditions: Dry all solvents and reagents thoroughly, and run the reaction under an inert atmosphere.
-
Purify starting material: If the purity of your this compound is questionable, consider recrystallization or column chromatography before use.
-
Control temperature precisely: Use a temperature-controlled reaction vessel to maintain a consistent temperature throughout the reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by HPLC
This protocol provides a baseline method for assessing the stability of this compound under specific conditions.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Sample Preparation:
-
To assess pH stability, incubate an aliquot of the stock solution in buffered solutions of varying pH (e.g., pH 2, 7, and 10).
-
To assess thermal stability, incubate an aliquot of the stock solution at different temperatures (e.g., room temperature, 50 °C, and 80 °C).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. New peaks appearing in the chromatogram correspond to degradation products.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. A mixture of ethanol and water or ethyl acetate and hexanes can be effective.
-
Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting flowchart for reactions involving this compound.
Caption: Key factors influencing the stability of this compound.
Introduction: The Significance of 4-(Trifluoromethyl)isatin in Medicinal Chemistry
An In-Depth Guide to Optimizing Reaction Conditions for the Derivatization of 4-(Trifluoromethyl)isatin
Welcome to the Technical Support Center for 4-(Trifluoromethyl)isatin. Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of pharmacologically active compounds.[1][2][3] The introduction of a trifluoromethyl (-CF3) group at the 4-position of the isatin scaffold dramatically alters its electronic properties. This powerful electron-withdrawing group enhances the electrophilicity of the C3-carbonyl, increases the acidity of the N1-proton, and can improve metabolic stability and cell permeability of the final derivatives.
This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate the specific challenges and opportunities presented by this unique substrate.
Section 1: Troubleshooting Guide for Common Synthetic Challenges
This section addresses the most common issues encountered during the derivatization of 4-(trifluoromethyl)isatin in a direct question-and-answer format.
Problem A: Low Reaction Yield & Incomplete Conversion
Question: My N-alkylation of 4-(trifluoromethyl)isatin is resulting in a low yield and significant recovery of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: This is a frequent challenge directly linked to the electronic nature of the substrate. The potent electron-withdrawing effect of the 4-CF3 group significantly increases the acidity of the N-H proton but can decrease the nucleophilicity of the resulting isatin anion.[4] Several factors must be optimized to drive the reaction to completion.
Causality & Solutions:
-
Incomplete Deprotonation: The N-H bond must be fully deprotonated to form the reactive nucleophile. While the 4-CF3 group makes the proton more acidic, a sufficiently strong base is still critical.
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is a common choice for standard isatins, it may be insufficient here. Consider using sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent like DMF or DMSO.[4] Always use at least a stoichiometric amount, with a slight excess often being beneficial.[4]
-
-
Poor Solubility: The isatin salt may have limited solubility in the chosen solvent, preventing it from effectively reacting with the alkylating agent.[5]
-
Suboptimal Temperature: The reaction may be too slow at room temperature, especially with a less reactive alkylating agent.
-
Solution: Gently heat the reaction mixture. After adding the alkylating agent, heating the reaction to 50-70 °C can significantly increase the rate and drive it towards completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Degraded Alkylating Agent: Alkyl halides, especially iodides, can degrade over time.
-
Solution: Use a fresh bottle of the alkylating agent, particularly for sensitive reagents like methyl iodide, which should be stored protected from light.[4]
-
Caption: Troubleshooting logic for optimizing N-alkylation reactions.
Problem B: Side Product Formation
Question: I am observing significant side product formation in my reaction. What are the likely competing pathways and how can I suppress them?
Answer: The isatin core has multiple reactive sites. Besides the desired N-alkylation, O-alkylation and reactions at the C3-carbonyl are the most common side reactions.
Causality & Solutions:
-
O-Alkylation vs. N-Alkylation: The isatin anion is an ambident nucleophile with reactivity at both the nitrogen and the C2-carbonyl oxygen. While N-alkylation is generally favored with alkali metal bases (Na+, K+), conditions can influence the ratio.[7][8]
-
Mitigation: The choice of counter-ion and solvent is key. Using sodium or potassium salts in a polar aprotic solvent like DMF strongly favors N-alkylation. Using silver salts (e.g., Ag₂O) can lead to a higher proportion of the O-alkylated product.[8] Stick to NaH or K₂CO₃/Cs₂CO₃ in DMF for selective N-alkylation.
-
-
Aldol-Type Reactions: Under strongly basic conditions, the C3-carbonyl can participate in aldol-type condensation reactions, especially if the alkylating agent has acidic protons (e.g., α-haloketones) or if acetone is used as a solvent with a base like K₂CO₃.[6][7]
-
Mitigation: Use a non-nucleophilic, strong base like NaH which primarily acts as a proton abstractor. Avoid solvents that can act as nucleophiles or enolize, such as acetone. DMF and DMSO are superior choices.[4]
-
Problem C: Product Isolation & Purification Challenges
Question: My final product after workup is a persistent oil or sticky solid that refuses to crystallize. How can I obtain a pure, solid product?
Answer: This is a very common issue in isatin chemistry, often caused by residual high-boiling solvents or inherent properties of the synthesized molecule.[4][7]
Causality & Solutions:
-
Residual Solvent: Trace amounts of high-boiling point solvents like DMF or DMSO are potent crystallization inhibitors.[7]
-
Solution: Ensure rigorous removal of the solvent. After aqueous workup and extraction, wash the organic layer multiple times with brine to remove residual DMF. Dry the product under a high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C) if the product is stable.
-
-
Inherent Properties: Some N-alkylated isatins, especially those with long or flexible alkyl chains, have low melting points and may exist as oils or amorphous solids at room temperature.[4][7]
-
Solution: If the product is pure as confirmed by NMR, it may not need to be crystalline for the next step. If a solid is required, attempt trituration. This involves adding a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) and scratching the side of the flask with a glass rod to induce crystallization.[7] If all else fails, purification by column chromatography is the final option.
-
Section 2: FAQs for Specific Derivatization Reactions
This section provides guidance for the most common derivatization reactions of 4-(trifluoromethyl)isatin.
Caption: Key derivatization pathways for 4-(trifluoromethyl)isatin.
N-Alkylation
Question: What are the optimal conditions (base, solvent) for the N-alkylation of 4-(trifluoromethyl)isatin?
Answer: Due to the electron-withdrawing 4-CF3 group, conditions must be more robust than for unsubstituted isatin. The goal is to achieve complete deprotonation without promoting side reactions.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) , 60% dispersion in mineral oil | Irreversibly and completely deprotonates the acidic N-H. The resulting H₂ gas evolves, driving the reaction forward.[4] |
| Cesium Carbonate (Cs₂CO₃) | A strong and effective alternative to NaH, often providing excellent yields.[4] | |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Excellent at solvating the isatin anion and most alkylating agents. Its high boiling point allows for heating if necessary.[4][6] |
| Temperature | 0 °C for deprotonation, then RT to 60 °C for alkylation | Add NaH at 0 °C to control the initial exothermic reaction. Allow to warm to room temperature, then add the alkylating agent. Heat if TLC shows slow conversion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential when using NaH to prevent quenching by atmospheric moisture.[9] |
Schiff Base Formation (at C3)
Question: How can I efficiently synthesize a Schiff base from 4-(trifluoromethyl)isatin and a primary amine?
Answer: This reaction involves the acid-catalyzed condensation of a primary amine with the C3-carbonyl of isatin. The high electrophilicity of the C3-carbonyl on 4-(trifluoromethyl)isatin makes this reaction particularly favorable.
| Parameter | Recommendation | Rationale |
| Amine | Primary aromatic or aliphatic amine (1.0 - 1.1 eq.) | The nucleophile that attacks the C3-carbonyl. A slight excess can help drive the reaction. |
| Catalyst | Glacial Acetic Acid (catalytic amount, 3-5 drops) | Protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the attack by the amine.[10] |
| Solvent | Ethanol or Methanol | Good solvents for both reactants. The product often crystallizes directly from the reaction mixture upon cooling.[10][11] |
| Temperature | Reflux | Provides the energy needed for the condensation and subsequent dehydration (removal of water) to form the imine.[10] |
| Workup | Cool to room temperature, filter the precipitate | The Schiff base product is often poorly soluble in the alcohol solvent upon cooling, allowing for simple isolation by filtration.[11] |
Knoevenagel Condensation (at C3)
Question: What conditions are best for performing a Knoevenagel condensation with 4-(trifluoromethyl)isatin?
Answer: This reaction forms a new carbon-carbon bond at the C3 position by reacting the isatin with an active methylene compound. The product is a key intermediate for building more complex heterocyclic systems.
| Parameter | Recommendation | Rationale |
| Active Methylene Cmpd. | Malononitrile, Ethyl Cyanoacetate, etc. (1.0 eq.) | Provides the nucleophilic carbanion for the condensation. |
| Catalyst | Piperidine or Piperidinium Acetate (catalytic) | A basic catalyst that deprotonates the active methylene compound to generate the nucleophile. |
| Molecular Iodine (I₂) (catalytic) | A mild and efficient Lewis acid catalyst for this transformation.[12] | |
| Solvent | Ethanol or Ethanol/Water mixtures | Eco-friendly solvent systems that work well for this condensation.[13] Some reactions can even be performed "on water".[12] |
| Temperature | Room Temperature to Reflux | The reaction is often rapid, but may require heating depending on the specific substrates and catalyst used.[13] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 4-(Trifluoromethyl)isatin
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(trifluoromethyl)isatin (1.0 eq.).
-
Add anhydrous DMF (approx. 0.1 M concentration) via syringe and stir to dissolve.
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, during which time the solution should change color and gas evolution will be observed.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise via syringe at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, heat the mixture to 60 °C until the starting material is consumed.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (3x) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization/trituration.
Protocol 2: General Procedure for Schiff Base Formation
-
In a round-bottom flask, suspend 4-(trifluoromethyl)isatin (1.0 eq.) in ethanol (approx. 0.2 M).
-
Add the primary amine (1.05 eq.) to the suspension.
-
Add 3-5 drops of glacial acetic acid as a catalyst.[10]
-
Heat the reaction mixture to reflux for 2-4 hours. The mixture should become homogeneous before a new precipitate (the product) begins to form.
-
Monitor the reaction by TLC until the isatin is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol and dry under vacuum to yield the pure Schiff base.
Protocol 3: General Procedure for Knoevenagel Condensation
-
To a round-bottom flask, add 4-(trifluoromethyl)isatin (1.0 eq.), the active methylene compound (e.g., malononitrile, 1.0 eq.), and ethanol.[13]
-
Add a catalytic amount of piperidine (approx. 10 mol%).
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within 30-60 minutes, typically accompanied by a distinct color change and product precipitation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure Knoevenagel adduct.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. Advances in Synthesis, Derivatization and Bioactivity of Isatin: A Review | Bentham Science [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preventing decomposition of 4-(trifluoromethyl)isatin during synthesis
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)isatin. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of synthesizing and handling 4-(trifluoromethyl)isatin, ensuring the integrity and success of your experiments.
Introduction: The Challenge of Synthesizing 4-(Trifluoromethyl)isatin
4-(Trifluoromethyl)isatin is a valuable building block in medicinal chemistry, largely due to the desirable properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] However, its synthesis is not without its challenges. The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aniline precursor and the stability of the isatin ring system. This guide provides practical, experience-based solutions to common problems encountered during its synthesis.
Troubleshooting Guide: From Starting Material to Final Product
This section addresses specific issues that may arise during the synthesis of 4-(trifluoromethyl)isatin, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Dark Brown or Black Reaction Mixture During Cyclization
Question: During the final cyclization step of the isonitrosoacetanilide intermediate in concentrated sulfuric acid, my reaction mixture turns dark brown or black, and I obtain a low yield of the desired 4-(trifluoromethyl)isatin. What is causing this decomposition?
Answer: This is a common issue, often referred to as charring, and it points to decomposition of the organic material under the harsh acidic and high-temperature conditions of the reaction. The trifluoromethyl group, being strongly electron-withdrawing, can make the aromatic ring more susceptible to certain side reactions.
Root Causes and Solutions:
-
Localized Overheating: The cyclization reaction is exothermic, and localized hotspots in the reaction mixture can accelerate decomposition.
-
Solution: Ensure vigorous and efficient stirring throughout the addition of the isonitrosoacetanilide to the sulfuric acid. Add the intermediate slowly to the acid, allowing for effective heat dissipation. Maintain a controlled temperature bath to manage the overall reaction temperature.
-
-
Excessive Reaction Temperature: While heat is required for the cyclization, too high a temperature will favor decomposition pathways.
-
Solution: Carefully control the reaction temperature. A recommended range is typically between 60-80°C. It is crucial to monitor the internal temperature of the reaction, not just the temperature of the heating mantle or oil bath.
-
-
Poor Solubility of the Intermediate: If the isonitrosoacetanilide intermediate is not fully dissolved in the sulfuric acid, it can decompose upon heating.
-
Solution: Consider using methanesulfonic acid as an alternative to sulfuric acid. It can offer better solubility for lipophilic substrates and may lead to a cleaner reaction with less charring.[3]
-
Experimental Protocol for Improved Cyclization:
-
Pre-heat concentrated sulfuric acid or methanesulfonic acid to 50°C in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add the dry isonitrosoacetanilide intermediate in portions, ensuring the temperature does not exceed 70°C.
-
After the addition is complete, heat the mixture to 80°C and maintain for 10-15 minutes to complete the cyclization.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice to precipitate the crude 4-(trifluoromethyl)isatin.
Issue 2: Low Yield and Purity of the Isonitrosoacetanilide Intermediate
Question: I am getting a low yield of the isonitrosoacetanilide intermediate in the first step of the Sandmeyer synthesis, and it appears to be impure. How can I optimize this step?
Answer: The formation of the isonitrosoacetanilide is a critical precursor to a successful cyclization. Low yields and impurities at this stage will invariably lead to problems in the subsequent step.
Root Causes and Solutions:
-
Instability of the Aniline Starting Material: 4-(Trifluoromethyl)aniline can be unstable and may decompose over time, especially if not stored properly.[4] Impurities in the starting material will carry through the reaction.
-
Solution: Use high-purity 4-(trifluoromethyl)aniline. If the purity is questionable, consider purifying it by distillation or recrystallization before use. Store it under an inert atmosphere and in a cool, dark place.
-
-
Suboptimal Reaction Conditions: The reaction is sensitive to the concentrations of reactants and temperature.
-
Solution: Ensure that the aniline is fully dissolved in the hydrochloric acid solution before proceeding with the addition of other reagents. Maintain the recommended reaction temperature and time as per established protocols.[5]
-
Issue 3: Formation of Regioisomers
Question: I am trying to synthesize a substituted 4-(trifluoromethyl)isatin starting from a meta-substituted trifluoromethylaniline, and I am getting a mixture of isomers that are difficult to separate. How can I control the regioselectivity?
Answer: When using a meta-substituted aniline, the cyclization step can occur at two different positions on the aromatic ring, leading to the formation of both 4- and 6-substituted isatins.[6]
Root Causes and Solutions:
-
Lack of Regiocontrol in Electrophilic Cyclization: The electrophilic cyclization may not be highly selective, leading to a mixture of products.
-
Solution: Unfortunately, achieving high regioselectivity in these cases can be challenging. It is often necessary to separate the isomers chromatographically. For future syntheses, consider if the desired isomer can be prepared from a different starting material that would not lead to isomeric products.
-
Issue 4: Product Decomposition During Workup and Purification
Question: After quenching the cyclization reaction with ice, I notice a decrease in the yield of my 4-(trifluoromethyl)isatin during purification. Could the product be decomposing?
Answer: Yes, the isatin ring is susceptible to hydrolysis and ring-opening, especially under basic or prolonged acidic conditions.[7][8]
Root Causes and Solutions:
-
Hydrolysis of the Isatin Ring: The amide bond in the isatin ring can be cleaved by water, especially in the presence of acid or base.
-
Solution: After precipitation on ice, wash the crude product with cold water to remove excess acid. Avoid prolonged exposure to aqueous conditions. If purification requires dissolving the product, use organic solvents and minimize contact with water. If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate and perform the extraction quickly at a low temperature.
-
-
Thermal Decomposition During Solvent Removal: Although the trifluoromethyl group is generally thermally stable, prolonged heating at high temperatures during solvent evaporation can lead to decomposition.
-
Solution: Remove solvents under reduced pressure at a moderate temperature.
-
Purification Protocol to Minimize Decomposition:
-
After filtering the crude 4-(trifluoromethyl)isatin, wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
For purification, consider recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).
-
Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be effective.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-(trifluoromethyl)isatin?
A1: 4-(Trifluoromethyl)isatin should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent potential degradation, storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q2: Can I use a different acid for the cyclization step?
A2: Yes, as mentioned in the troubleshooting guide, methanesulfonic acid can be a good alternative to sulfuric acid, especially for substrates with poor solubility.[3] Polyphosphoric acid (PPA) has also been used for the cyclization of isonitrosoacetanilides. The choice of acid can influence the reaction outcome and should be optimized for your specific substrate.
Q3: How does the trifluoromethyl group affect the stability of the isatin molecule?
A3: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:
-
Increased Acidity of the N-H bond: The N-H proton of 4-(trifluoromethyl)isatin is more acidic than that of unsubstituted isatin, which can affect its reactivity in N-alkylation or other reactions involving deprotonation.
-
Electrophilicity of the Carbonyl Groups: The electron-withdrawing nature of the CF3 group can increase the electrophilicity of the carbonyl carbons, potentially making the isatin ring more susceptible to nucleophilic attack and subsequent ring-opening.
Q4: Are there any specific safety precautions I should take when working with 4-(trifluoromethyl)aniline?
A4: Yes. As with all anilines, 4-(trifluoromethyl)aniline is toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Be aware of its potential for unexpected decomposition, especially upon heating, which can release HF gas.[4]
Visualizing the Synthesis and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key steps and decision points in troubleshooting.
Synthetic Pathway of 4-(Trifluoromethyl)isatin
Caption: General synthetic route to 4-(trifluoromethyl)isatin.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base | MDPI [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting regioselectivity in the synthesis of substituted 4-(trifluoromethyl)isatins
Welcome to the technical support center for the synthesis of substituted isatins. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing 4-(trifluoromethyl)isatins. The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, but its powerful electron-withdrawing nature introduces significant challenges in controlling regioselectivity during electrophilic aromatic substitution reactions, particularly in the crucial cyclization step of isatin synthesis.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these challenges, improve yields, and achieve the desired regiochemical outcome.
Part 1: Understanding the Core Challenge: The Science of Regioselectivity
The regioselectivity issue in the synthesis of 4-(trifluoromethyl)isatin from 3-(trifluoromethyl)aniline primarily arises during the acid-catalyzed cyclization of the N-phenyl-2-(hydroxyimino)acetamide (isonitrosoacetanilide) intermediate. This step is a classic electrophilic aromatic substitution.
The starting aniline derivative has two key functional groups that direct the substitution:
-
The Amide/Amine Group (-NHCOR): An ortho-, para-director and a powerful activating group.
-
The Trifluoromethyl Group (-CF3): A meta-director and a strong deactivating group due to its potent electron-withdrawing inductive effect.[1]
When starting with 3-(trifluoromethyl)aniline, the positions ortho (C2, C6) and para (C4) to the activating amine group are the potential sites for cyclization. The C2 position is sterically hindered. This leaves the C4 and C6 positions as the primary candidates for the intramolecular electrophilic attack. While the amine's activating effect dominates, the deactivating -CF3 group at C3 reduces the nucleophilicity of the entire ring, particularly at the adjacent C4 position. This electronic tug-of-war often results in a mixture of 4- and 6-(trifluoromethyl)isatin isomers, making purification difficult and reducing the yield of the desired 4-substituted product.[2][3]
Caption: The cyclization step often yields a mixture of 4- and 6-isomers.
Part 2: Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter in the lab.
Question 1: My reaction produces a nearly 1:1 mixture of 4- and 6-(trifluoromethyl)isatin. How can I increase the yield of the 4-isomer?
Probable Cause: The standard cyclization conditions (e.g., concentrated sulfuric acid) are not providing sufficient differentiation between the electronic and steric environments of the C4 and C6 positions on the isonitrosoacetanilide intermediate. The energy barrier for cyclization at both positions is too similar.
Solutions & Strategies:
-
Strategy 1: Change the Cyclization Medium. The solubility of the intermediate and the nature of the acid catalyst can significantly influence the transition state of the cyclization, thereby altering the isomer ratio.[4]
-
Methanesulfonic Acid (CH₃SO₃H): This strong acid is an excellent solvent for many organic compounds and can lead to a more homogeneous reaction mixture. Improved solubility can sometimes favor the formation of the thermodynamically more stable product. In many cases, it has been shown to improve yields and regioselectivity in isatin synthesis where sulfuric acid performs poorly.[4]
-
Polyphosphoric Acid (PPA): PPA is a viscous, strong acid that can also serve as a dehydrating agent. Its bulkiness and high viscosity can sometimes introduce a steric bias that favors one cyclization pathway over another.
-
-
Strategy 2: Employ a Regiocontrolled Synthetic Route. If modifying the Sandmeyer synthesis is unsuccessful, alternative methods that offer inherent regiochemical control are recommended.
-
Directed Ortho-Metalation (DoM): This is a powerful strategy for achieving regioselectivity.[2][5] By protecting the aniline nitrogen (e.g., as a pivaloyl or Boc amide), you can use a strong base (like n-BuLi or s-BuLi) to selectively deprotonate the position ortho to the directing group. For a meta-substituted aniline, this allows for functionalization at the C2 or C6 position. While this doesn't directly give the 4-isomer, it highlights a class of methods that bypass the traditional electrophilic substitution rules. A related approach, the Meanwell and Hewawasam method, uses dianion formation to achieve predictable regiochemical control, making it particularly useful for synthesizing 4-substituted isatins from meta-substituted anilines.[2]
-
Question 2: The overall yield of my reaction is extremely low, and I isolate mostly unreacted starting material or tar-like decomposition products.
Probable Cause: The strong deactivating effect of the -CF3 group makes the initial formation of the isonitrosoacetanilide intermediate sluggish and inefficient under standard aqueous Sandmeyer conditions.[4] Furthermore, the poor solubility of this intermediate in the cyclization acid can lead to incomplete reaction or decomposition at the high temperatures required.[4]
Solutions & Strategies:
-
Strategy 1: Optimize the Isonitrosoacetanilide Formation.
-
Introduce a Co-solvent: Adding a solvent like ethanol to the aqueous reaction mixture can significantly improve the solubility of the starting 3-(trifluoromethyl)aniline, leading to a more efficient reaction with chloral hydrate and hydroxylamine.[4]
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier for this slow reaction.[4][6]
-
-
Strategy 2: Improve Cyclization Conditions.
-
Use Methanesulfonic Acid: As mentioned previously, switching from sulfuric acid to methanesulfonic acid can circumvent solubility issues during the cyclization step, preventing incomplete reactions and decomposition.[4]
-
Controlled Temperature Ramp: Instead of adding the intermediate to hot acid, try dissolving it in the acid at a lower temperature (e.g., 50 °C) and then slowly heating to the target reaction temperature (e.g., 80-90 °C). This ensures the material is fully dissolved before the cyclization begins in earnest.[4]
-
Caption: A troubleshooting workflow for common synthesis issues.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Why is the Sandmeyer synthesis still so common if it has these regioselectivity issues?
-
A1: The Sandmeyer synthesis is one of the oldest and most direct methods for creating the isatin core.[5][7] It uses inexpensive and readily available bulk starting materials (anilines, chloral hydrate, hydroxylamine), making it highly cost-effective for large-scale synthesis. For many simple or appropriately substituted anilines, it works very well, often providing the desired isatin in high yield with no regiochemical ambiguity. The challenges arise specifically with electronically complex substrates like meta-substituted anilines.[2]
-
-
Q2: Besides ¹H NMR, how can I confirm the identity and ratio of my 4- and 6-isomers?
-
A2: While ¹H NMR is often sufficient, you can use Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification. The two isomers will have identical mass spectra but will likely have different retention times on the GC column, allowing for separation and quantification. Comparing your results to literature data or analytical standards is the gold standard.
-
-
Q3: Can I use the Stolle synthesis for better regioselectivity?
-
A3: The Stolle synthesis, which involves reacting an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization, is an excellent alternative but is primarily used for preparing N-substituted isatins.[7][8] It does not inherently solve the regioselectivity problem for the aromatic ring itself when starting with a meta-substituted aniline. The cyclization is still an electrophilic aromatic substitution and can also lead to isomer mixtures.
-
Part 4: Key Experimental Protocol
Modified Sandmeyer Protocol for Improved Regioselectivity and Yield
This protocol incorporates modifications to address the common issues of poor solubility and incomplete cyclization. It is a two-step process.
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve chloral hydrate (e.g., 0.12 mol) and anhydrous sodium sulfate (e.g., 1.1 mol) in 200 mL of deionized water.
-
Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (e.g., 0.33 mol) in 50 mL of deionized water.
-
Aniline Solution: In another beaker, dissolve 3-(trifluoromethyl)aniline (e.g., 0.1 mol) in 50 mL of ethanol and add concentrated hydrochloric acid (e.g., 0.1 mol).
-
Reaction: Heat the chloral hydrate solution to a gentle boil. Add the hydroxylamine solution, followed immediately by the aniline hydrochloride solution.
-
Reflux: Continue to heat the mixture under reflux. The isonitrosoacetanilide intermediate will begin to precipitate. The reaction time can vary but is typically monitored by TLC until the starting aniline is consumed.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Cyclization using Methanesulfonic Acid
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, carefully add methanesulfonic acid (e.g., 10 parts by weight relative to the intermediate).
-
Dissolution: With stirring, slowly add the dried 2-(hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide from Step 1. The addition may be slightly exothermic. Stir at room temperature or with gentle warming (e.g., 50 °C) until the solid is completely dissolved.[4]
-
Cyclization: Heat the reaction mixture to 80-90 °C. Maintain this temperature and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the acidic solution onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The crude isatin product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) or by column chromatography on silica gel to separate the 4- and 6-isomers.
| Parameter | Standard Sandmeyer | Modified Protocol | Rationale |
| Step 1 Solvent | Water | Water/Ethanol | Improves solubility of the aniline starting material.[4] |
| Step 2 Acid | Concentrated H₂SO₄ | Methanesulfonic Acid | Improves solubility of the intermediate, often leading to cleaner reactions and potentially better regioselectivity.[4] |
| Temperature | Often >100 °C | 80-90 °C | Milder conditions possible with a more effective solvent system, reducing decomposition. |
References
- 1. youtube.com [youtube.com]
- 2. journals.irapa.org [journals.irapa.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)-1H-indole-2,3-dione
Welcome to the dedicated technical support guide for the synthesis of 4-(trifluoromethyl)-1H-indole-2,3-dione, also known as 4-(trifluoromethyl)isatin. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to scale up this important heterocyclic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable insights to ensure a successful and reproducible synthesis.
The most robust and frequently employed route for this class of molecule is the Sandmeyer isatin synthesis.[1][2][3] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from 4-(trifluoromethyl)aniline, which is subsequently cyclized under strong acidic conditions to yield the target isatin.[4][5] This guide is structured to address the specific challenges you may encounter at each stage of this classic transformation.
Technical Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My initial reaction to form the isonitrosoacetanilide intermediate is producing a low yield or a significant amount of tar-like byproduct. What's going wrong?
Answer: This is a very common issue in the first step of the Sandmeyer synthesis and almost always points to one of three root causes:
-
Incomplete Salt Formation of the Aniline: The reaction requires the aniline to be fully protonated as the hydrochloride salt before reacting. If free aniline is present, it can undergo undesired side reactions or polymerization, leading to the tar you're observing. Ensure you have a slight stoichiometric excess of concentrated hydrochloric acid and that the 4-(trifluoromethyl)aniline is completely dissolved before proceeding.[6] The solution should be clear.
-
Suboptimal Heating and Reaction Rate: The condensation reaction to form the isonitrosoacetanilide is exothermic and temperature-sensitive. Heating the reaction mixture too quickly can promote side reactions. The recommended procedure involves a gradual heating ramp to bring the mixture to a vigorous boil over approximately 40-45 minutes.[6] A sudden, rapid boil can degrade the reactants.
-
The Role of Sodium Sulfate: Sodium sulfate is not merely a "salting out" agent in this reaction. While it does decrease the solubility of the product, it also helps to moderate the reaction and maintain a consistent boiling point.[6] Ensure it is fully dissolved before adding the other reagents. Using a saturated or near-saturated solution is critical for achieving high yields.
Question 2: The cyclization of my isonitrosoacetanilide intermediate in sulfuric acid is inefficient, with a low yield of the final isatin. How can I optimize this step?
Answer: The second step, an intramolecular electrophilic substitution, is the critical ring-forming reaction and its success hinges on precise control of conditions.
-
Moisture is Detrimental: The isonitrosoacetanilide intermediate must be thoroughly dried before its addition to the concentrated sulfuric acid. Any residual water will dilute the acid, reducing its efficacy as a cyclizing and dehydrating agent and potentially halting the reaction.
-
Strict Temperature Control: This is arguably the most critical parameter. The addition of the intermediate to sulfuric acid is highly exothermic. The temperature must be carefully maintained, typically between 60-70°C, using an ice bath for cooling.[6][7] If the temperature rises above 80°C, you risk significant charring and sulfonation of the aromatic ring, which is an irreversible side reaction that drastically reduces the yield.[6][8] Conversely, if the temperature is too low (below 50°C), the reaction may not initiate at all.[6]
-
Efficient Stirring: Vigorous mechanical stirring is essential to ensure even heat distribution and prevent localized overheating as the solid is added to the acid.[6][7]
Question 3: My final 4-(trifluoromethyl)isatin product is impure. What is the most effective purification strategy?
Answer: Crude isatin from the Sandmeyer synthesis often contains unreacted starting material or sulfonated byproducts. Two primary methods are highly effective for purification:
-
Acid-Base Purification (Recommended for Scale-up): This method leverages the acidic nature of the N-H proton in the isatin ring.
-
Suspend the crude product in hot water and add an aqueous solution of sodium hydroxide. The isatin will deprotonate to form its water-soluble sodium salt, resulting in a dark-colored solution.
-
Insoluble impurities (like tar) can be removed by filtration at this stage.
-
Carefully re-acidify the clear filtrate with hydrochloric acid. This will protonate the salt, causing the purified isatin to precipitate out of the solution as a clean, orange-red solid.[6][9] This is a robust method for removing many common impurities.
-
-
Recrystallization from Glacial Acetic Acid: For achieving very high purity, recrystallization from hot glacial acetic acid is an excellent option. Isatin is sparingly soluble in cold acetic acid but dissolves readily upon heating, allowing for the formation of well-defined, high-purity crystals upon cooling.[6]
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction workflow for the Sandmeyer synthesis of this compound?
A1: The synthesis is a two-step process. Step 1: Synthesis of the Intermediate. 4-(Trifluoromethyl)aniline is first converted to its hydrochloride salt. This is then reacted with chloral hydrate and hydroxylamine hydrochloride in a heated, aqueous solution saturated with sodium sulfate. This forms the intermediate, N-[4-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide, which precipitates from the solution upon cooling.[2][4][6] Step 2: Acid-Catalyzed Cyclization. The dried intermediate is carefully added to pre-heated concentrated sulfuric acid. The strong acid catalyzes an intramolecular electrophilic aromatic substitution, closing the five-membered ring to form the isatin product. The reaction is then quenched by pouring it over a large volume of crushed ice, which precipitates the crude product.[4][6]
Q2: What is the underlying mechanism of the final ring-closing (cyclization) step?
A2: The cyclization proceeds via a classic electrophilic aromatic substitution pathway. The concentrated sulfuric acid serves two purposes: it protonates the oxime's hydroxyl group, turning it into a good leaving group (water), and facilitates the formation of a highly reactive nitrilium ion intermediate. This powerful electrophile is then attacked by the electron-rich trifluoromethyl-substituted benzene ring at the ortho position relative to the nitrogen atom, leading to the formation of the new carbon-carbon bond and subsequent cyclization to the final isatin product after tautomerization.[2][4]
Q3: What are the primary safety considerations when performing this synthesis?
A3: Safety is paramount. All steps must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
4-(Trifluoromethyl)aniline: This starting material is toxic if inhaled, ingested, or absorbed through the skin.[8][10][11] Handle with care and avoid exposure.
-
Chloral Hydrate: This is a regulated substance in many jurisdictions and acts as a sedative.[12] Handle according to institutional and local regulations.
-
Concentrated Acids: Both concentrated sulfuric acid and hydrochloric acid are highly corrosive and will cause severe burns upon contact. The addition of the intermediate to sulfuric acid is highly exothermic, and quenching the sulfuric acid reaction mixture with ice will generate heat and fumes. Perform these steps slowly and carefully.
Q4: Are there viable alternative synthetic routes to the Sandmeyer method?
A4: While the Sandmeyer synthesis is generally preferred for anilines bearing electron-withdrawing groups like trifluoromethyl, other named reactions exist for isatin synthesis.[3][5] The Stolle synthesis , for example, involves the reaction of an arylamine with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.[1][13] The Gassman synthesis provides another route, though it can be less direct.[1][5] However, for this specific target, the Sandmeyer method remains one of the most direct, well-documented, and cost-effective procedures.[2]
Data & Protocols
For successful execution, careful control of stoichiometry and reaction conditions is essential. The tables below provide a starting point based on established literature procedures.
Table 1: Typical Reagent Stoichiometry for Sandmeyer Synthesis
| Reagent | Molar Ratio (vs. Aniline) | Typical Role |
|---|---|---|
| 4-(Trifluoromethyl)aniline | 1.0 | Starting Material |
| Concentrated HCl | ~1.05 | Aniline Salt Formation |
| Chloral Hydrate | ~1.1 | Reactant for Condensation |
| Hydroxylamine HCl | ~3.0 | Reactant for Oxime Formation |
| Sodium Sulfate (anhydrous) | High excess | Reaction Moderator / Salting Out |
| Concentrated H₂SO₄ | High excess | Solvent / Catalyst for Cyclization |
Note: Ratios are adapted from general Sandmeyer procedures and may require optimization.[6]
Table 2: Quick Troubleshooting Reference
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Step 1: Tar Formation | Incomplete aniline dissolution; Overheating. | Ensure full dissolution with HCl; Heat mixture gradually.[6] |
| Step 1: Low Yield | Suboptimal reagent ratios; Insufficient heating. | Use excess hydroxylamine; Ensure vigorous boiling for 1-2 mins.[6] |
| Step 2: Charring | Temperature >80°C during intermediate addition. | Add intermediate slowly with external cooling; Maintain 60-70°C.[6][7] |
| Step 2: No Reaction | Wet intermediate; Temperature <50°C. | Dry intermediate thoroughly under vacuum; Warm H₂SO₄ to 50°C before addition.[6] |
| Final Product: Impure | Incomplete reaction; Side products. | Purify via acid-base extraction or recrystallize from glacial acetic acid.[6][9] |
References
- 1. biomedres.us [biomedres.us]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. synarchive.com [synarchive.com]
- 5. journals.irapa.org [journals.irapa.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. fishersci.com [fishersci.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. cpachem.com [cpachem.com]
- 11. echemi.com [echemi.com]
- 12. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 13. nmc.gov.in [nmc.gov.in]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-, 5-, and 6-(Trifluoromethyl)isatin Isomers
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Isatin Scaffold and the Influence of Trifluoromethylation
Isatin (1H-indole-2,3-dione) is a versatile, naturally occurring heterocyclic compound that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural features, particularly the reactive C3-keto group, make it an excellent scaffold for the synthesis of a diverse array of biologically active molecules.[3][4] Isatin and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[3][5][6]
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance their biological properties. The high electronegativity and lipophilicity of the -CF3 group can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[7] In the context of the isatin scaffold, the position of the trifluoromethyl substituent on the aromatic ring is crucial in determining the molecule's overall biological activity profile. This guide provides a comparative overview of the biological activities of three key positional isomers: 4-(trifluoromethyl)isatin, 5-(trifluoromethyl)isatin, and 6-(trifluoromethyl)isatin, supported by available experimental data and established structure-activity relationships.
Comparative Biological Activities
While direct comparative studies of these three specific isomers are not extensively documented in the public domain, we can infer their relative biological activities by examining studies on their derivatives and applying established structure-activity relationship (SAR) principles for isatins.
Anticancer Activity
Isatin derivatives have shown significant potential as anticancer agents, with mechanisms of action that include the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle regulation.[3][8] The position of the trifluoromethyl group on the isatin ring can profoundly influence these activities.
-
5-(Trifluoromethyl)isatin Derivatives: The majority of research on trifluoromethylated isatins has focused on derivatives of the 5-substituted isomer. Studies on various 5-(trifluoromethyl)isatin derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5][9] For instance, certain isatin-indole hybrids with a trifluoromethyl group at the 5-position have exhibited sub-micromolar IC50 values against breast, colon, and lung cancer cell lines.[5] The electron-withdrawing nature of the -CF3 group at the 5-position is believed to enhance the molecule's interaction with biological targets.
-
4- and 6-(Trifluoromethyl)isatin Derivatives: While less studied, derivatives of 4- and 6-(trifluoromethyl)isatin are also expected to possess significant anticancer activity. The electronic and steric effects of the -CF3 group at these positions would likely lead to differential target specificity and potency compared to the 5-isomer. For example, a study on isoxazole derivatives showed that a 4-(trifluoromethyl) substitution could lead to potent anti-cancer activity.[10] Research on other halogenated isatins, such as 6-bromoisatin, has shown promising cytotoxic effects, suggesting that substitution at the 6-position can be favorable for anticancer activity.[11]
Table 1: Comparative Anticancer Activity (IC50) of Representative Isatin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-indole hybrid 17 | ZR-75 (Breast) | 0.74 | [5] |
| Isatin-indole hybrid 17 | HT-29 (Colon) | 2.02 | [5] |
| Isatin-indole hybrid 17 | A-549 (Lung) | 0.76 | [5] |
| Isatin-indole hybrid 32 | MCF-7 (Breast) | 0.39 | [5] |
| 5-Fluoro-isatin derivative | A549 (Lung) | 42.43 | [7] |
| 5-Fluoro-isatin derivative | HepG2 (Liver) | 48.43 | [7] |
| Isatin-triazole hydrazone 16 | MCF-7 (Breast) | 6.22 | [12] |
| Isatin-triazole hydrazone 16 | HepG2 (Liver) | 8.14 | [12] |
Antimicrobial Activity
Isatin derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi.[13][14] The lipophilic nature of the trifluoromethyl group can enhance the ability of these compounds to penetrate microbial cell membranes.
-
5-(Trifluoromethyl)isatin Derivatives: The introduction of a trifluoromethyl group at the 5-position of the isatin ring has been shown to be a favorable modification for antimicrobial activity.[9] Studies on 5-fluoro-isatin derivatives, a related halogenated analog, have demonstrated significant antibacterial activity.[15]
-
4- and 6-(Trifluoromethyl)isatin Derivatives: The antimicrobial potential of 4- and 6-substituted isomers is an area that warrants further investigation. Based on SAR studies of other halogenated isatins, it is plausible that these isomers also exhibit significant antimicrobial effects, potentially with different microbial spectrums compared to the 5-isomer. For instance, studies have shown that halogenation at the 5th position of isatin increases its antibacterial activity.[10]
Table 2: Comparative Antimicrobial Activity (MIC) of Representative Isatin Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Isatin-thiazole derivative 15n | M. tuberculosis H37Rv | 3.13 | [16] |
| Isatin-thiazole derivative 15o | M. tuberculosis H37Rv | 1.56 | [16] |
| Isatin-thiazole derivative 15p | M. tuberculosis H37Rv | 3.13 | [16] |
| Isatin β-thiosemicarbazone 25 | MRSA | 0.78 | [14] |
| Isatin β-thiosemicarbazone 25 | S. aureus | 1.56 | [14] |
| Isatin β-thiosemicarbazone 25 | B. subtilis | 0.78 | [14] |
Note: This table showcases the antimicrobial potential of various isatin derivatives. Direct comparative MIC values for the 4-, 5-, and 6-(trifluoromethyl)isatin parent compounds are not available in the provided search results.
Enzyme Inhibitory Activity
The isatin scaffold is a known inhibitor of various enzymes, including protein kinases, caspases, and monoamine oxidases (MAOs).[6][17][18][19][20] The trifluoromethyl group can enhance these inhibitory activities by forming strong interactions with the enzyme's active site.
-
Protein Kinase Inhibition: Many isatin derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[17][19] The position of the trifluoromethyl group can influence the selectivity and potency of kinase inhibition. For example, certain isatin-quinazoline hybrids have demonstrated multi-kinase inhibitory activity.[21][22]
-
Caspase Inhibition: Caspases are a family of proteases that play a key role in apoptosis. Isatin derivatives have been identified as caspase inhibitors, suggesting their potential as therapeutic agents in diseases where apoptosis is dysregulated.[6][23]
-
Monoamine Oxidase (MAO) Inhibition: Isatin is an endogenous inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters.[20] Trifluoromethylated isatin derivatives may exhibit enhanced MAO inhibitory activity, which could be beneficial for the treatment of neurological disorders.
Table 3: Enzyme Inhibitory Activity of Representative Isatin Derivatives
| Compound/Derivative | Target Enzyme | IC50/Ki | Reference |
| Isatin-quinazoline hybrid 6c | CDK2 | 0.183 µM (IC50) | [21] |
| Isatin-quinazoline hybrid 6c | EGFR | 0.083 µM (IC50) | [21] |
| Isatin-quinazoline hybrid 6c | VEGFR-2 | 0.076 µM (IC50) | [21] |
| Isatin-hydrazone 1 | CDK2 | 0.246 µM (IC50) | [24] |
| Isatin-hydrazone 2 | CDK2 | 0.301 µM (IC50) | [24] |
| N-substituted isatin derivative 20h | SARS-CoV 3CLpro | 0.95 µM (IC50) | [16] |
Note: The table provides examples of enzyme inhibition by various isatin derivatives. Direct comparative inhibitory constants for the 4-, 5-, and 6-(trifluoromethyl)isatin parent compounds are not available in the search results.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for determining the cytotoxic effects of the trifluoromethylisatin isomers on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 4-, 5-, and 6-(trifluoromethyl)isatin isomers in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the trifluoromethylisatin isomers against various microbial strains.[25][26]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the 4-, 5-, and 6-(trifluoromethyl)isatin isomers in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of trifluoromethylisatin isomers against a specific protein kinase.[17][19][22][24]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (a peptide or protein that is phosphorylated by the kinase), and ATP.
-
Compound Preparation: Prepare serial dilutions of the 4-, 5-, and 6-(trifluoromethyl)isatin isomers.
-
Kinase Reaction: In a 96-well plate, combine the kinase, the test compound, and the substrate in the assay buffer. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylation. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or non-radiometric assays like ADP-Glo™ Kinase Assay which measures the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Conclusion
The positional isomers of trifluoromethylisatin—4-, 5-, and 6-(trifluoromethyl)isatin—represent a promising class of compounds with a wide range of potential biological activities. While direct comparative studies are limited, the existing literature on isatin derivatives strongly suggests that the position of the trifluoromethyl group is a critical determinant of their anticancer, antimicrobial, and enzyme inhibitory properties. Derivatives of 5-(trifluoromethyl)isatin have been the most extensively studied and have shown significant promise, particularly in the development of anticancer agents. Further systematic investigation into the biological activities of the 4- and 6-isomers is warranted to fully elucidate their therapeutic potential and to establish comprehensive structure-activity relationships. The experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies and to advance the development of novel isatin-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. Evaluation of Biological Activity of 5-Fluoro-Isatin Thiosemicarbazone Derivatives [jns.kashanu.ac.ir]
- 15. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity | MDPI [mdpi.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
A Comparative Guide to the Structure-Activity Relationship of Trifluoromethyl-Substituted Isatins in Drug Discovery
In the landscape of medicinal chemistry, the isatin scaffold stands out as a "privileged" structure, a versatile framework that has given rise to a multitude of compounds with a broad spectrum of biological activities.[1][2][3] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[4][5] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl-substituted isatins, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Isatin Core and the Transformative Power of the Trifluoromethyl Group
Isatin, or 1H-indole-2,3-dione, is an endogenous compound found in mammalian tissues and has been extensively derivatized to explore its therapeutic potential against a range of diseases, including cancer, viral infections, and neurological disorders.[1][6][7] The introduction of a trifluoromethyl group can profoundly impact an isatin derivative's biological activity. The high electronegativity and lipophilicity of the CF3 group can enhance metabolic stability, improve membrane permeability, and alter the electronic properties of the molecule, thereby influencing its binding affinity to biological targets.[4][5]
The following diagram illustrates the core isatin scaffold and the key positions for substitution that will be discussed in this guide.
Caption: General structure of the isatin scaffold highlighting key positions for substitution.
Comparative Analysis of Biological Activities
The biological activity of trifluoromethyl-substituted isatins is highly dependent on the position of the CF3 group, as well as other substitutions on the isatin core and its derivatives. Here, we compare their performance across several key therapeutic areas.
Anticancer Activity
Trifluoromethyl-substituted isatins have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and inhibition of key kinases involved in cell cycle regulation.[1][6][8]
A study on new isatin derivatives as potential CDK2 inhibitors highlighted that the presence of a trifluoromethyl group on a benzoylhydrazine moiety attached at the C3 position of 5-nitroisatin resulted in the greatest increase in binding affinity compared to other substituents.[9] Specifically, the 3-trifluoromethyl-substituted derivative showed the most favorable inhibition constant.[9]
| Compound/Substitution | Target Cell Line(s) | IC50 (µM) | Key SAR Insights | Reference |
| 3-(3-trifluoromethylbenzoylhydrazono)-5-nitroisatin | Not specified (in silico) | 0.0468 (Ki) | The trifluoromethyl group significantly increased binding affinity to the CDK2 active site. | [9] |
| 5-Fluoro-1-(3-trifluoromethylbenzyl)isatin | M-HeLa, HuTu 80 | Moderate activity | The trifluoromethyl group on the N1-benzyl substituent contributes to cytotoxic effects. | [1] |
| 5,6,7-Trihalogenated isatins | K562, HepG2, HT-29 | 1.75 - 4.17 | While not trifluoromethylated, this highlights that polyhalogenation on the aromatic ring enhances anticancer activity. | [10] |
The data suggests that the introduction of a trifluoromethyl group on side chains attached to the isatin core can significantly enhance anticancer potency. This is likely due to improved interactions with the target protein's active site.
Several trifluoromethyl-substituted isatin derivatives exert their anticancer effects by inducing apoptosis. For instance, fluorinated 1-benzylisatins have been shown to dissipate the mitochondrial membrane potential, leading to the production of reactive oxygen species (ROS) and subsequent cell death.[1]
Caption: Simplified pathway of apoptosis induction by trifluoromethyl-substituted isatins.
Antiviral Activity
Isatin and its derivatives have long been recognized for their broad-spectrum antiviral properties.[7][11] The incorporation of a trifluoromethyl group has been explored to enhance this activity.
A series of novel isatin derivatives with a 3-(trifluoromethyl)piperidin-1-yl)sulfonyl moiety at the C5 position were synthesized and tested against several viruses.[11] The results indicated potent activity, with specific compounds showing high efficacy against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[11]
| Compound/Substitution | Target Virus | IC50 (µM) | Key SAR Insights | Reference |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (Compound 9) | H1N1 | 0.0027 | The trifluoromethylated piperidinylsulfonyl group at C5 is crucial for high antiviral potency. | [11] |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (Compound 5) | HSV-1 | 0.0022 | Modifications on the C3 position of the isatin core can modulate activity against different viruses. | [11] |
| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivative (Compound 4) | COX-B3 | 0.0092 | The core trifluoromethylated scaffold is effective against a range of viruses. | [11] |
| 2-fluoro-4-(trifluoromethyl)benzyl substituted isatin | SARS-CoV-2 3CLpro | 0.53 | The trifluoromethylbenzyl group at N1 contributes to potent inhibition of the viral protease. | [12] |
These findings underscore the importance of the trifluoromethyl group in designing potent antiviral agents based on the isatin scaffold. The specific placement of the CF3-containing substituent can be tailored to achieve high selectivity and potency against different viral targets.
Enzyme Inhibition
Trifluoromethyl-substituted isatins have also been investigated as inhibitors of various enzymes, including caspases, which are key mediators of apoptosis.
In a study of N-substituted 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins, trifluoroalkyl derivatives were found to be moderate inhibitors of caspases-3 and -7.[13] Another study on side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins found that trifluoromethylated analogs exhibited high inhibition potencies for caspases-3 and -7, with IC50 values as low as 30 and 37 nM, respectively.[14]
| Compound/Substitution | Target Enzyme | IC50 (nM) | Key SAR Insights | Reference |
| Trifluoromethylated pyrrolidine ring analog of (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Caspase-3 | 30 | Trifluoromethylation of the pyrrolidine side chain at C5 leads to potent caspase inhibition. | [14] |
| Trifluoromethylated pyrrolidine ring analog of (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Caspase-7 | 37 | High potency is maintained against closely related caspases. | [14] |
| N-Trifluoroalkyl isatins | Caspases-3 and -7 | Moderate inhibition | Direct attachment of a trifluoroalkyl group to the N1 position results in moderate activity. | [13] |
The data indicates that while direct N-alkylation with a trifluoroalkyl group confers moderate activity, incorporating the trifluoromethyl group within a more complex side chain at the C5 position can lead to highly potent and specific enzyme inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of trifluoromethyl-substituted isatins are provided below.
Synthesis of 5-Trifluoromethylisatin
This protocol is based on the Sandmeyer isatin synthesis, a reliable method for preparing substituted isatins.[10][15]
Step-by-Step Methodology:
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
Dissolve chloral hydrate in an aqueous solution of a strong electrolyte inorganic salt (e.g., sodium sulfate) at room temperature.
-
Add a solution of 4-trifluoromethylaniline dissolved in hydrochloric acid to the chloral hydrate solution.
-
Add hydroxylamine hydrochloride to the mixture and heat to reflux for 1-2 hours.[16]
-
Cool the reaction mixture to room temperature and decant the supernatant. The resulting solid is the isonitroso-4'-trifluoromethylacetanilide intermediate.
-
-
Cyclization to 5-Trifluoromethylisatin:
-
Carefully add concentrated sulfuric acid to the isonitrosoacetanilide intermediate.
-
Heat the mixture to 60-80°C for 20-40 minutes to effect cyclization.[16]
-
Pour the reaction mixture onto crushed ice to precipitate the crude 5-trifluoromethylisatin.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure 5-trifluoromethylisatin.[16]
-
Caption: Workflow for the synthesis of 5-trifluoromethylisatin.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., K562, HepG2, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoromethyl-substituted isatin derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
The incorporation of the trifluoromethyl group into the isatin scaffold is a highly effective strategy for the development of potent therapeutic agents. The structure-activity relationship studies clearly demonstrate that the position of the CF3 group is a critical determinant of biological activity, whether it be anticancer, antiviral, or enzyme inhibitory. N1- and C5-substitutions, as well as modifications of side chains at the C3 position, have all yielded promising lead compounds. Future research should focus on further optimizing the placement of the trifluoromethyl group and exploring synergistic effects with other substituents to enhance potency and selectivity, as well as to improve pharmacokinetic profiles for in vivo applications.
References
- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. jelsciences.com [jelsciences.com]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives | MDPI [mdpi.com]
- 11. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Substituted Isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
A Comparative Analysis of 4-(Trifluoromethyl)isatin and Isatin in Organic Reactions: A Guide for Synthetic Chemists
Introduction: The Enduring Utility of Isatin and the Rise of its Fluorinated Analog
Isatin (1H-indole-2,3-dione) is a cornerstone heterocyclic scaffold in medicinal chemistry and organic synthesis. First isolated in 1840 from the oxidation of indigo dye, its rigid, planar structure containing a vicinal keto-amide moiety has proven to be a privileged framework for developing a vast array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][2] The reactivity of isatin is remarkably versatile; the C3-carbonyl acts as a potent electrophile, the C2-amide offers a site for various transformations, the N-H bond is readily substituted, and the benzene ring can undergo electrophilic substitution.[1][3]
In the modern era of drug discovery, the incorporation of fluorine atoms into lead compounds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of electronic properties. This has led to a burgeoning interest in fluorinated isatin analogs, with 4-(trifluoromethyl)isatin emerging as a particularly valuable building block. This guide provides a comparative analysis of the reactivity of 4-(trifluoromethyl)isatin versus its parent compound, isatin. We will explore how the potent electronic effects of the C4-CF3 group modulate the outcome of key organic reactions, supported by mechanistic insights and experimental data, to empower researchers in their synthetic design and drug development endeavors.
The Decisive Influence: Electronic Properties of the Trifluoromethyl Group
The trifluoromethyl group is a strong σ-electron-withdrawing and π-electron-withdrawing group. Its placement at the C4 position of the isatin ring has profound and predictable consequences on the molecule's reactivity.
-
Increased Electrophilicity: The primary effect is a significant inductive pull of electron density from the aromatic ring. This effect is relayed to the C3-carbonyl group, rendering its carbon atom substantially more electron-deficient and, therefore, more electrophilic than in unsubstituted isatin. This heightened reactivity towards nucleophiles is a central theme in the comparative chemistry of these two compounds.[5]
-
Increased N-H Acidity: The electron-withdrawing nature of the CF3 group also acidifies the N-H proton of the lactam. This facilitates its deprotonation, which can alter the conditions required for N-alkylation and other N-substitution reactions.
-
Modified Aromatic Reactivity: The deactivation of the benzene ring by the CF3 group makes electrophilic aromatic substitution reactions more challenging and alters the regioselectivity of such transformations.
The following sections will dissect these electronic effects within the context of specific, synthetically useful reactions.
Comparative Workflow for Selecting Isatin Scaffolds
The choice between isatin and 4-(trifluoromethyl)isatin is dictated by the desired reactivity and target molecule properties. The following workflow illustrates a typical decision-making process for a synthetic chemist.
Caption: Decision workflow for scaffold selection.
Comparative Analysis of Key Organic Reactions
N-Alkylation
N-alkylation is a fundamental step to protect the isatin nitrogen or to install functional groups essential for biological activity. The reaction typically proceeds via deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkyl halide.[6]
-
Isatin: N-alkylation of isatin generally requires moderately strong bases like potassium carbonate (K2CO3), sodium hydride (NaH), or cesium carbonate (Cs2CO3) in polar aprotic solvents such as DMF or acetonitrile.[6][7]
-
4-(Trifluoromethyl)isatin: Due to the increased acidity of the N-H proton, deprotonation of 4-(trifluoromethyl)isatin can often be achieved under milder basic conditions compared to isatin. This can lead to faster reaction rates and may allow for the use of weaker bases, potentially improving functional group tolerance. While direct comparative kinetic studies are sparse, the established principles of physical organic chemistry strongly support this enhanced reactivity.[5]
| Substrate | Base/Solvent | Alkylating Agent | Yield (%) | Reference |
| Isatin | K2CO3 / DMF | Ethyl bromoacetate | 95% | [6] |
| Isatin | Cs2CO3 / DMF | Benzyl bromide | 98% | [8] |
| Isatin | KF/Alumina / ACN | Benzyl bromide | 95-99% | [9] |
| 4-(CF3)isatin | K2CO3 / DMF | Ethyl bromoacetate | Expected High | [N/A] |
Aldol Condensation
The C3-carbonyl of isatin is highly susceptible to reactions with enolates derived from ketones, a classic example of the Aldol reaction. This reaction is pivotal for constructing 3-substituted-3-hydroxyoxindoles, which are precursors to many spirocyclic systems.[10][11]
-
Isatin: The Aldol condensation of isatin with various ketones proceeds readily, often catalyzed by bases like piperidine or in the absence of a catalyst under mild conditions in DMF with molecular sieves.[10]
-
4-(Trifluoromethyl)isatin: The heightened electrophilicity of the C3-carbonyl in 4-(trifluoromethyl)isatin is expected to significantly accelerate the rate of the Aldol addition. This increased reactivity could lead to higher yields and shorter reaction times. It may also allow the reaction to proceed with less reactive ketone partners that are sluggish or unreactive with unsubstituted isatin.
| Substrate | Ketone | Conditions | Yield (%) | Reference |
| Isatin | Acetone | MS 4Å, DMF, 60 °C, 1.5h | 93% | [10] |
| Isatin | Cyclohexanone | MS 4Å, DMF, 60 °C, 1.5h | 96% | [10] |
| 4-(CF3)isatin | Acetone | Various | Expected >93% | [N/A] |
Note: The yields for 4-(trifluoromethyl)isatin are predicted based on its enhanced electrophilicity. Researchers should anticipate faster reaction kinetics compared to isatin.
Wittig Reaction
The Wittig reaction transforms the C3-carbonyl of isatin into an exocyclic double bond, providing a powerful route to important intermediates like indirubin and other alkene-substituted oxindoles. The reaction involves a phosphonium ylide attacking the C3-carbonyl.[12]
-
Isatin: Isatin reacts efficiently with various stabilized and semi-stabilized phosphonium ylides to yield the corresponding 3-alkene-substituted oxindoles. The reaction is typically conducted in an inert solvent like benzene or THF.[12]
-
4-(Trifluoromethyl)isatin: The electron-deficient nature of the C3-carbonyl in 4-(trifluoromethyl)isatin makes it an excellent substrate for the Wittig reaction. The reaction is expected to proceed more rapidly than with isatin. This enhanced reactivity is particularly advantageous when using less reactive, stabilized ylides, potentially leading to higher yields where the parent isatin might be sluggish.
| Substrate | Ylide | Conditions | Yield (%) | Reference |
| Isatin | Ph3P=CHCOOEt | Benzene, reflux | High | [12] |
| 4-(CF3)isatin | Ph3P=CHCOOEt | Various | Expected High | [N/A] |
Note: The Wittig reaction is highly sensitive to the electronics of the carbonyl component. The use of 4-(trifluoromethyl)isatin is predicted to be advantageous for challenging transformations.
Pfitzinger Reaction
The Pfitzinger reaction is a classic transformation where isatin reacts with a carbonyl compound containing an α-methylene group under basic conditions to yield a quinoline-4-carboxylic acid.[13][14] The mechanism involves the base-catalyzed opening of the isatin lactam ring, followed by condensation with the second carbonyl component and subsequent cyclization.[13]
-
Isatin: This reaction is a robust method for quinoline synthesis using isatin, though it often requires strong basic conditions (e.g., KOH in ethanol) and elevated temperatures.[15][16]
-
4-(Trifluoromethyl)isatin: The influence of the CF3 group here is twofold. While the initial ring-opening might be facilitated by the electron-withdrawing group, the subsequent condensation involves the nucleophilicity of the aniline nitrogen. The CF3 group reduces the basicity and nucleophilicity of this nitrogen, which could potentially slow down the condensation and cyclization steps. Therefore, the overall effect on the reaction rate and yield is not as straightforward to predict as in direct nucleophilic additions to the C3-carbonyl. It may require optimization of the base and temperature conditions to achieve high yields.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin
This protocol is adapted from a microwave-assisted synthesis which offers significant advantages in terms of reaction time and efficiency.[6][8]
Workflow Diagram:
Caption: Workflow for microwave-assisted N-alkylation.
Procedure:
-
In a 10 mL microwave vial, combine isatin (1.0 mmol), potassium carbonate (1.3 mmol), and the desired alkyl halide (1.1 mmol).
-
Add a few drops of N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) to form a slurry.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for 10-20 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-water (approx. 20 mL).
-
If a solid precipitates, collect the product by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Note for 4-(Trifluoromethyl)isatin: Due to its higher N-H acidity, the reaction may proceed faster. It is advisable to start with shorter irradiation times and lower temperatures to avoid potential side reactions.
Protocol 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid from Isatin
This protocol is based on standard Pfitzinger conditions.[14][16]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 g) in ethanol (20 mL).
-
Add isatin (1.0 g, 6.8 mmol) to the basic solution and stir until a clear solution of the potassium salt of isatinic acid is formed. The color typically changes from orange to yellow.
-
Add acetophenone (0.82 g, 6.8 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water (50 mL) and acidify to pH ~4-5 with dilute hydrochloric acid.
-
The precipitated product is collected by vacuum filtration, washed with water, and dried.
-
Recrystallization from ethanol or acetic acid can be performed for further purification.
Note for 4-(Trifluoromethyl)isatin: The reduced nucleophilicity of the aniline intermediate may require more forcing conditions (higher temperature or longer reaction time) to drive the cyclization to completion. Careful optimization is recommended.
Conclusion and Outlook
The introduction of a 4-trifluoromethyl group onto the isatin scaffold serves as a powerful tool for tuning its chemical reactivity. For reactions involving nucleophilic attack at the C3-carbonyl, such as Aldol and Wittig reactions, 4-(trifluoromethyl)isatin exhibits predictably enhanced reactivity, offering potential advantages in terms of reaction speed, yield, and substrate scope. In contrast, for multi-step reactions involving the nucleophilicity of the isatin framework itself, such as the Pfitzinger reaction, the electronic effects can be more complex and may require modified reaction conditions. The increased N-H acidity of 4-(trifluoromethyl)isatin can also be synthetically advantageous, facilitating N-substitution reactions.
For researchers and drug development professionals, 4-(trifluoromethyl)isatin is not merely a fluorinated analog of isatin but a distinct chemical entity with a unique reactivity profile. Understanding these differences is paramount for rationally designing synthetic routes and for the strategic incorporation of this valuable scaffold into next-generation therapeutics where properties like metabolic stability and binding affinity are critical.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijise.in [ijise.in]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 4-(trifluoromethyl)isatin and 5-fluoroisatin in Antiviral Assays: A Guide for Researchers
In the landscape of antiviral drug discovery, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities. The versatility of the isatin core allows for chemical modifications that can significantly modulate its therapeutic properties. Among the various substitutions, the introduction of fluorine-containing moieties has been a key strategy to enhance antiviral potency and improve pharmacokinetic profiles. This guide provides an in-depth comparison of the antiviral efficacy of two such derivatives: 4-(trifluoromethyl)isatin and 5-fluoroisatin.
The Chemical Rationale: Why Fluorine and Trifluoromethyl Groups?
The introduction of fluorine and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.
-
Fluorine: A single fluorine atom, being the most electronegative element, can significantly alter the electronic properties of a molecule. Its small size allows it to act as a bioisostere of a hydrogen atom, yet it can form strong C-F bonds, increasing metabolic stability. Furthermore, the introduction of fluorine can modulate pKa, lipophilicity, and membrane permeability, all of which are critical for a drug's pharmacokinetic profile. In the context of isatin, a fluorine atom at the 5-position has been shown to enhance antiviral activity, particularly against HIV.[1]
-
Trifluoromethyl Group (CF3): The CF3 group is a strong electron-withdrawing group with high lipophilicity. Its incorporation can significantly increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. The lipophilic nature of the CF3 group can also enhance binding affinity to target proteins and improve cellular uptake.
Comparative Antiviral Efficacy: A Synthesis of Available Data
A direct comparison of the antiviral activity of the parent compounds, 4-(trifluoromethyl)isatin and 5-fluoroisatin, is challenging due to the lack of studies that evaluate both under identical experimental conditions. However, by examining the antiviral data of their respective derivatives, we can infer valuable structure-activity relationships (SAR).
| Derivative Class | Virus | Assay | Key Findings | Reference |
| 5-Fluoroisatin Derivatives | Vesicular Stomatitis Virus (VSV) | Plaque Reduction Assay | A series of 5-fluoroisatin thiosemicarbazone derivatives showed inhibitory effects on the replication of VSV.[2] | [2] |
| Hepatitis C Virus (HCV) | RNA Replication Assay | A 5-fluoro derivative of a sulfonated isatin inhibited HCV RNA synthesis with an EC50 of 6 µg/mL and a selectivity index (SI) of 7.[3] | [3] | |
| SARS-CoV | Cytopathic Effect (CPE) Inhibition Assay | The same 5-fluoro derivative exhibited 45% maximum protection against the replication of SARS-CoV in Vero cells.[3] | [3] | |
| Human Immunodeficiency Virus (HIV) | Cell-based anti-HIV assay | The introduction of a fluorine atom at the C-5 position of isatin-lamivudine hybrids boosted anti-HIV activity (EC50 = 0.0742–1.16 µM).[1] | [1] | |
| Trifluoromethyl-containing Isatin Derivatives | Influenza H1N1, HSV-1, Coxsackievirus B3 | Cytopathic Effect (CPE) Inhibition Assay | 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives displayed potent activity, with IC50 values of 0.0027 µM (H1N1), 0.0022 µM (HSV-1), and 0.0092 µM (COX-B3) for the most active compounds in the series.[4] | [4] |
| SARS-CoV-2 3CLpro | FRET-based enzymatic assay | A 1,2,3-triazole isatin derivative bearing a 2-fluoro-4-(trifluoromethyl)benzyl group showed an IC50 of 0.53 ± 0.21 μM against SARS-CoV-2 3CLpro.[5] | [5] |
Analysis of Structure-Activity Relationships (SAR):
The available data, while not a direct comparison, suggests that both 5-fluoro and 4-trifluoromethyl substitutions can lead to potent antiviral activity. The high potency of the 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives against a range of viruses highlights the potential of incorporating a trifluoromethyl group within a larger substituent on the isatin scaffold.[4] Similarly, the consistent observation of enhanced anti-HIV activity with 5-fluoro substitution points to its favorable influence.[1]
It is crucial to note that the overall antiviral efficacy is highly dependent on the entire molecular structure of the derivative, not just the presence of a specific substituent. The nature of the side chains and other functional groups plays a significant role in target binding and pharmacokinetic properties.
Proposed Mechanism of Action of Isatin Derivatives
The antiviral mechanism of isatin derivatives is often multifaceted and can vary depending on the specific derivative and the target virus. One of the well-documented mechanisms involves the inhibition of viral proteases, which are essential for the cleavage of viral polyproteins into functional proteins required for viral replication. For instance, isatin derivatives have been identified as inhibitors of the SARS-CoV 3C-like protease (3CLpro).[5]
Caption: Proposed mechanism of action of isatin derivatives targeting viral polyprotein cleavage.
Experimental Protocol: Plaque Reduction Assay
To provide a practical context for the evaluation of antiviral efficacy, a detailed protocol for a plaque reduction assay is outlined below. This assay is a standard method for quantifying the inhibition of viral replication.
Objective: To determine the concentration of a test compound (e.g., 4-(trifluoromethyl)isatin or 5-fluoroisatin derivative) that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Specific virus stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (dissolved in DMSO)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
6-well cell culture plates
Methodology:
Caption: Workflow for a standard plaque reduction assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., 2-fold serial dilutions) in serum-free DMEM. A vehicle control (DMSO) and a positive control (a known antiviral drug) should be included.
-
Viral Infection: Once the cells are confluent, remove the growth medium and infect the monolayers with a dilution of the virus stock that will produce a countable number of plaques (typically 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Addition: After the incubation period, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of the test compounds to the respective wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for viral replication and the formation of visible plaques (this will vary depending on the virus).
-
Overlay: To restrict the spread of the virus to adjacent cells and allow for the formation of distinct plaques, add an overlay medium containing agarose or methylcellulose.
-
Plaque Visualization: After the appropriate incubation time, fix the cells with a solution such as 10% formalin. Once fixed, remove the overlay and stain the cell monolayer with a crystal violet solution. The viable cells will stain purple, while the areas of cell death due to viral infection (plaques) will appear as clear zones.
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The percentage of plaque inhibition for each compound concentration is calculated relative to the vehicle control. The 50% inhibitory concentration (IC50) is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The electron-withdrawing nature and metabolic stability conferred by the trifluoromethyl group, as well as the unique electronic and steric properties of the fluorine atom, are both advantageous for enhancing the biological activity of the isatin scaffold. Future research should focus on direct, head-to-head comparative studies of these and other halogenated isatin derivatives against a broad panel of viruses. Such studies, employing standardized assays, will be crucial for elucidating more precise structure-activity relationships and for guiding the rational design of the next generation of isatin-based antiviral therapeutics.
References
- 1. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Trifluoromethylated Isatin Isomers
Introduction: The Strategic Union of a Privileged Scaffold and a Powerhouse Functional Group
In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) core is recognized as a "privileged scaffold."[1][2] This versatile heterocyclic system is not merely a synthetic curiosity; it is a recurring motif in numerous natural and synthetic compounds demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, and notably, anticancer properties.[3][4][5] The inherent structural features of isatin, particularly its vicinal keto groups and reactive C3 position, provide a rich platform for chemical modification, allowing for the fine-tuning of its pharmacological profile.[2][6]
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern pharmaceutical design.[7] Among fluorinated motifs, the trifluoromethyl (-CF3) group is particularly esteemed for its profound impact on a molecule's physicochemical properties.[8] The introduction of a -CF3 group can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate electronic properties to strengthen binding interactions with biological targets.[9][10]
This guide provides a comparative analysis of the cytotoxicity of trifluoromethylated isatin isomers, exploring how the positional variation of this potent functional group on the isatin core influences anticancer activity. We will delve into the structure-activity relationships, mechanisms of action, and the experimental protocols used to generate this critical data.
The Isomers in Focus: Positional Impact on a Core Structure
The introduction of a trifluoromethyl group onto the benzene ring of the isatin scaffold can result in four distinct positional isomers: 4-CF3, 5-CF3, 6-CF3, and 7-CF3. Each isomer presents a unique electronic and steric profile that can drastically alter its interaction with cellular machinery.
Caption: Structural relationship between the core isatin scaffold and its positional isomers.
Comparative Cytotoxicity: A Data-Driven Analysis
Evaluating the cytotoxic potential of these isomers requires rigorous testing against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%, is the gold standard metric for this comparison.
| Isomer/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 5-CF3 Derivative (3b) | Melanoma (C32) | 24.4 | - | - | [11] |
| 5-CF3 Derivative (3b) | Melanoma (A375) | 25.4 | - | - | [11] |
| 5-CF3 Derivative (3d) | Melanoma (C32) | 87.4 | - | - | [11] |
| 6-CF3 Derivative | Walker 256 Tumor (Rat) | Lower Therapeutic Index vs. Cyclophosphamide | Cyclophosphamide | - | [12] |
| Isatin-triazole hybrid | Colon (SW480) | <10 | Cisplatin | ~10-20 | [13] |
| Isatin-hydrazone (4j) | Breast (MCF-7) | 1.51 | Doxorubicin | 3.1 | [14] |
Note: The data presented is for derivatives of the specified isomers and is intended to be illustrative of the research in this area. Direct cytotoxicity data for the parent trifluoromethylated isatins is limited.
Structure-Activity Relationship (SAR) Insights
The analysis of structure-activity relationships (SAR) helps to decipher how molecular structure correlates with biological activity.[15][16] For isatin derivatives, several key SAR trends have been identified:
-
Position of Electron-Withdrawing Groups: The placement of strong electron-withdrawing groups like -CF3 on the aromatic ring significantly influences cytotoxicity. Studies on related compounds suggest that substitution at the 5-position often leads to potent activity.[17] The trifluoromethoxy group (-OCF3), a related moiety, at position 5 was shown to be important for the toxic potential of isatin thiosemicarbazones.[17]
-
Lipophilicity: The -CF3 group increases the lipophilicity of the isatin molecule.[9] This property is crucial for enhancing the compound's ability to cross the lipid bilayer of cell membranes and reach intracellular targets. However, an optimal level of lipophilicity is required, as excessively high values can lead to poor solubility and non-specific toxicity.
-
Steric Factors: The position of the bulky -CF3 group can create steric hindrance, affecting how the molecule fits into the binding pocket of a target protein or enzyme. The varied cytotoxicities among isomers likely reflect differences in their ability to optimally bind to key cellular targets.[18]
Mechanism of Action: Inducing Programmed Cell Death
Trifluoromethylated isatin derivatives, like many other isatin-based anticancer agents, primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[3][19] This is often a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[20] Key mechanistic events include:
-
Disruption of Mitochondrial Function: The compounds can dissipate the mitochondrial membrane potential, a critical early event in the apoptotic cascade.[3]
-
Generation of Reactive Oxygen Species (ROS): Many isatin derivatives have been shown to induce the production and accumulation of ROS within cancer cells.[2][3] Elevated ROS levels cause oxidative stress, damaging cellular components like DNA, lipids, and proteins, and ultimately triggering the apoptotic pathway.[21]
Caption: Simplified intrinsic apoptosis pathway initiated by trifluoromethylated isatins.
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]
Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.[24]
Step-by-Step Methodology
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated isatin isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[25]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[24]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by live cells.[23]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[25]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The introduction of a trifluoromethyl group to the isatin scaffold represents a promising strategy for the development of novel anticancer agents. The available data suggests that the position of the -CF3 group is a critical determinant of cytotoxic activity, likely due to its influence on the molecule's lipophilicity, electronic profile, and steric interactions with biological targets. While derivatives of 5-trifluoromethylisatin have shown notable activity, a comprehensive, head-to-head comparison of all four parent isomers against a broad panel of cancer cell lines under standardized conditions is a critical next step.
Future research should focus on elucidating the specific molecular targets of these compounds to better understand the mechanistic basis for the observed differences in potency. Furthermore, exploring synergistic combinations with existing chemotherapeutics could unlock new therapeutic avenues. The trifluoromethylated isatin isomers remain a fertile ground for discovery, holding the potential to yield next-generation therapies for combating cancer.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Toxicity Evaluation of Some N4-Aryl Substituted 5-Trifluoromethoxyisatin-3-thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 20. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT (Assay protocol [protocols.io]
A Comparative Guide to Isatin Reactivity: The Positional Influence of the Trifluoromethyl Group
Introduction
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its synthetic versatility and broad pharmacological profile.[1] Its core structure features multiple reactive sites: an acidic N-H proton, an electrophilic C3-ketone, a less reactive C2-amide carbonyl, and an aromatic benzene ring.[2] This multifunctionality allows for diverse chemical modifications, making isatin a cornerstone in the synthesis of novel therapeutics, including anticancer, antiviral, and antimicrobial agents.[1][3]
In modern medicinal chemistry, the incorporation of fluorine-containing substituents is a premier strategy for optimizing a drug candidate's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of electronic properties due to its immense electron-withdrawing nature.[4] When appended to the isatin scaffold, the CF3 group is expected to significantly alter its reactivity. However, the position of this substituent on the aromatic ring is not trivial. Subtle shifts in its location can lead to profound differences in the electronic distribution across the molecule, thereby dictating the outcome of chemical transformations.
This guide provides a comparative analysis of how the position of the trifluoromethyl group (at C4, C5, C6, or C7) influences the reactivity of the isatin core. We will dissect the underlying electronic effects and provide experimental context for three key reaction classes: N-H functionalization, C3-carbonyl additions, and aromatic substitutions. This analysis is designed to equip researchers in drug discovery and synthetic chemistry with the predictive understanding needed to strategically design and execute syntheses with trifluoromethylated isatin isomers.
Pillar 1: The Electronic Architecture of Trifluoromethyl-Isatins
The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. Its influence is primarily exerted through a powerful negative inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms. This effect polarizes the C-CF3 bond, drawing electron density away from the attached aromatic ring. Unlike halogens such as chlorine or fluorine, the CF3 group does not possess a significant positive resonance effect (+R); instead, it deactivates the entire aromatic system towards electrophilic attack.[5]
The impact of this electron withdrawal on isatin's key reactive sites—the N1-proton, the C3-carbonyl, and the C2-carbonyl—is dictated by its position. The inductive effect diminishes with distance, making it strongest at the positions ortho and para to the substituent.
Caption: Positional influence of the CF3 group's inductive effect (-I).
Pillar 2: Comparative Reactivity Analysis
Influence on N-H Acidity and N-Alkylation
The acidity of the N-H proton (pKa ≈ 10.3 in DMSO for unsubstituted isatin) is a critical parameter, as its deprotonation to form the isatin anion is the first step in many functionalization reactions, such as N-alkylation and N-acylation.[6]
Theoretical Assessment: The electron-withdrawing CF3 group stabilizes the resulting conjugate base (the isatin anion) through induction, thereby increasing the acidity of the N-H proton relative to unsubstituted isatin. The magnitude of this acidifying effect is expected to follow the proximity of the CF3 group to the nitrogen atom.
-
Most Acidic: 7-CF3-isatin and 4-CF3-isatin. The CF3 group at C7 is ortho to the nitrogen, exerting a powerful, through-space inductive effect. Similarly, the C4 position is also ortho to the fused pyrrole ring junction, allowing for strong electron withdrawal.
-
Moderately Acidic: 6-CF3-isatin and 5-CF3-isatin. The inductive effect is attenuated over the greater distance from these positions.
Experimental Implications: A more acidic N-H proton facilitates easier deprotonation. Consequently, N-alkylation reactions with trifluoromethyl-substituted isatins can often proceed under milder basic conditions (e.g., K2CO3) compared to unsubstituted isatin, which may require stronger bases like NaH for complete anion formation.[7] While direct comparative kinetic studies are scarce, it is anticipated that the rate of isatin anion formation would be fastest for the 7-CF3 and 4-CF3 isomers.
| Isomer Position | Proximity to N-H | Expected N-H Acidity | Implication for N-Alkylation |
| 4-CF3 | Ortho (to ring junction) | High | Faster anion formation, milder base may suffice. |
| 5-CF3 | Meta | Moderate | Increased acidity over unsubstituted isatin. |
| 6-CF3 | Para | Moderate | Increased acidity over unsubstituted isatin. |
| 7-CF3 | Ortho | High | Fastest anion formation, potential for steric hindrance. |
Influence on C3-Carbonyl Electrophilicity
The C3-ketone is the most electrophilic center of the isatin molecule and a hub for nucleophilic additions and condensation reactions, including the Wittig, aldol, and Pfitzinger reactions.[1][8]
Theoretical Assessment: The electron-withdrawing CF3 group enhances the electrophilicity of the C3-carbonyl by pulling electron density from the ring system, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.
-
Most Electrophilic: 5-CF3-isatin and 7-CF3-isatin. When the CF3 group is at the C5 or C7 position, its powerful inductive effect is relayed effectively through the aromatic system to the C3-carbonyl (para and ortho relationship, respectively). This significantly increases the partial positive charge on the carbonyl carbon.
-
Moderately Electrophilic: 4-CF3-isatin and 6-CF3-isatin. The electronic communication from the C4 and C6 positions (meta relationship to the C3a-C7a bond) to the C3-carbonyl is less direct, resulting in a comparatively smaller, yet still significant, increase in electrophilicity.
Experimental Implications: This enhanced electrophilicity translates to faster reaction rates and potentially higher yields in nucleophilic addition reactions. For example, in reactions like the synthesis of bis-indoles from isatins and indoles, electron-withdrawing groups are known to promote the reaction. A study optimizing this reaction specifically utilized 7-CF3-isatin as the substrate, achieving excellent yields, which supports the high reactivity of this isomer.[9] Similarly, 5-(Trifluoromethyl)isatin is noted for its ability to readily participate in nucleophilic substitutions and cycloadditions due to its electronic properties.[10]
| Isomer Position | Electronic Relationship to C3=O | Expected C3 Electrophilicity | Predicted Reactivity in Nucleophilic Addition |
| 4-CF3 | Meta-like | High | Faster than unsubstituted isatin. |
| 5-CF3 | Para-like | Very High | Likely among the most reactive isomers. |
| 6-CF3 | Meta-like | High | Faster than unsubstituted isatin. |
| 7-CF3 | Ortho-like | Very High | Likely among the most reactive isomers. |
Case Study: The Wittig Reaction The Wittig reaction converts the C3-carbonyl into an exocyclic double bond. The reaction rate is highly dependent on the electrophilicity of the carbonyl component.[11][12] It is predicted that CF3-isatins will react faster than isatin itself. Furthermore, the nature of the ylide (stabilized vs. non-stabilized) will determine the stereochemical outcome (E vs. Z alkene).[13] Given the enhanced electrophilicity, CF3-isatins are excellent substrates for reactions with both stabilized and non-stabilized ylides.
Pillar 3: Experimental Protocols & Workflows
To provide a practical framework, we outline standardized procedures for key transformations of isatin. These protocols can serve as a baseline for comparative studies between different CF3-isatin isomers.
Protocol 1: General Procedure for N-Alkylation
This protocol is adapted from established methods for isatin alkylation.[6]
Objective: To compare the ease of N-alkylation among CF3-isatin isomers. The key metric for comparison would be reaction time for full conversion or yield after a fixed time.
Materials:
-
Trifluoromethyl-substituted isatin (e.g., 5-CF3-isatin) (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the trifluoromethyl-substituted isatin in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the isatin anion.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Caption: Standard workflow for comparative N-alkylation experiments.
Protocol 2: General Procedure for Wittig Olefination at C3
This protocol is a standard procedure for the Wittig reaction with ketones.[11][14]
Objective: To compare the yield of the olefination product at the C3 position.
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoromethyl-substituted isatin (1.0 eq)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH portion-wise. A deep orange/yellow color indicates the formation of the ylide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of the trifluoromethyl-substituted isatin in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The position of a trifluoromethyl group on the isatin ring is a critical determinant of its chemical reactivity. Through a powerful inductive effect, the CF3 group universally enhances the acidity of the N-H proton and the electrophilicity of the C3-carbonyl, albeit to varying degrees depending on its location.
-
For N-H Functionalization: Reactivity is primarily governed by proximity. The 7-CF3 and 4-CF3 isomers are predicted to be the most acidic, allowing for faster deprotonation and potentially milder reaction conditions for N-alkylation or acylation.
-
For C3-Carbonyl Reactions: Reactivity is dictated by the efficiency of electronic withdrawal from the π-system. The 5-CF3 and 7-CF3 isomers are expected to render the C3-carbonyl carbon maximally electrophilic, accelerating the rates of nucleophilic additions, condensations, and Wittig reactions.
While direct, side-by-side comparative studies across all positional isomers remain a gap in the literature, the principles of physical organic chemistry provide a robust framework for predicting these reactivity trends. This guide offers a logical foundation for researchers to rationally select the appropriate CF3-isatin isomer to achieve their desired synthetic outcomes, thereby streamlining the development of novel isatin-based molecules for drug discovery and beyond.
References
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CAS 345-32-4: 5-(Trifluoromethyl)Isatin | CymitQuimica [cymitquimica.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Head-to-Head Comparison of 4-CF3-Isatin with Other Halogenated Isatins: A Guide for Researchers
Introduction: The Enduring Potential of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3][4][5] From anticancer and antimicrobial to neuroprotective and enzyme-inhibiting properties, the isatin core serves as a versatile template for the design and development of novel therapeutic agents.[6][7][8][9] The synthetic tractability of isatin, particularly at its C4, C5, C6, and C7 positions on the benzene ring, as well as the N1 and C3 positions, allows for extensive chemical modification to modulate its physicochemical properties and biological targets.[10]
Halogenation of the isatin ring has emerged as a powerful strategy to enhance its therapeutic potential. The introduction of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[11] Among the various halogenated isatins, 4-trifluoromethyl-isatin (4-CF3-isatin) has attracted considerable interest due to the unique properties imparted by the trifluoromethyl group. This guide provides a comprehensive head-to-head comparison of 4-CF3-isatin with other halogenated isatins, offering insights into their synthesis, physicochemical characteristics, and biological performance supported by experimental data.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of isatin, the introduction of a -CF3 group at the 4-position is hypothesized to enhance membrane permeability and improve interactions with hydrophobic pockets in target proteins, potentially leading to increased potency and selectivity.
Synthesis of 4-Halogenated Isatins: A Comparative Overview
The synthesis of 4-substituted isatins, including 4-CF3-isatin and other 4-halogenated analogs, can be challenging due to potential regioselectivity issues with meta-substituted anilines. However, several established methods can be employed, with the Sandmeyer and Gassman syntheses being the most prominent.
Sandmeyer Synthesis
The Sandmeyer synthesis is a classical and widely used method for preparing isatins.[1][12][13] It involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid. This method is particularly effective for anilines bearing electron-withdrawing groups.[1]
Caption: Generalized workflow of the Sandmeyer isatin synthesis.
Gassman Isatin Synthesis
The Gassman synthesis offers an alternative route that can be advantageous for certain substituted anilines.[1][14][15][16][17] This method involves the reaction of an N-protected aniline with an oxalyl chloride derivative followed by cyclization. A key advantage of certain modifications of this method is the potential for improved regioselectivity in the synthesis of 4-substituted isatins.[1][18]
Experimental Protocol: Sandmeyer Synthesis of 4-CF3-Isatin
This protocol is adapted from established literature procedures for the synthesis of substituted isatins.[1][19][20]
Step 1: Formation of Isonitrosoacetanilide Intermediate
-
In a round-bottom flask, dissolve chloral hydrate in water containing a strong electrolyte like sodium sulfate.
-
Add a solution of 3-(trifluoromethyl)aniline in hydrochloric acid to the flask.
-
Add hydroxylamine hydrochloride to the mixture.
-
Heat the reaction mixture under reflux for a specified time (e.g., 30-120 minutes) until the reaction is complete, monitoring by TLC.[20]
-
Cool the mixture to room temperature and collect the precipitated isonitrosoacetanilide intermediate by filtration.
Step 2: Cyclization to 4-CF3-Isatin
-
Carefully add the dried isonitrosoacetanilide intermediate to an excess of concentrated sulfuric acid at a controlled temperature (e.g., 10-80°C).[20]
-
Heat the mixture for a short period (e.g., 20-300 minutes) to facilitate cyclization.[20]
-
Pour the reaction mixture onto crushed ice to precipitate the crude 4-CF3-isatin.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the purified product.
Physicochemical Properties: A Comparative Analysis
| Compound | Halogen/Group | Electronegativity (Pauling Scale) | Lipophilicity (Hansch-Leo π) |
| 4-F-Isatin | F | 3.98 | +0.14 |
| 4-Cl-Isatin | Cl | 3.16 | +0.71 |
| 4-Br-Isatin | Br | 2.96 | +0.86 |
| 4-CF3-Isatin | CF3 | ~3.5 (group) | +0.88 |
Table 1: Estimated Physicochemical Properties of 4-Halogenated Isatins. The electronegativity and lipophilicity values are for the substituents themselves and are indicative of their potential influence on the isatin scaffold.
The -CF3 group, with its high lipophilicity, is expected to enhance the ability of 4-CF3-isatin to cross cellular membranes compared to its fluoro- and chloro-analogs. This property can be crucial for reaching intracellular targets.
Biological Activity: A Head-to-Head Comparison
The true measure of a compound's potential lies in its biological activity. Here, we compare the reported activities of 4-CF3-isatin and other halogenated isatins in key therapeutic areas. It is important to note that the following data is compiled from different studies, and direct comparisons of absolute values should be made with caution.
Anticancer Activity
Halogenated isatins have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of key cellular processes like cell cycle progression and apoptosis.[2][7][8][9]
While a direct comparative study of 4-halogenated isatins is not available, studies on various substituted isatins have shown that the presence of electron-withdrawing groups, including halogens, on the aromatic ring can enhance cytotoxic activity.[11][21] For instance, a study on multi-substituted isatins demonstrated that compounds with halogen substitutions at the 5-, 6-, and 7-positions exhibited high inhibitory activity against leukemia cells.[11] Another study highlighted that 5-bromo substitution in an isatin derivative led to maximal cytotoxic potency in HCT-116 cells.[22]
Caspase Inhibition
Caspases are a family of proteases that play a critical role in apoptosis (programmed cell death).[23][24][25] Isatin derivatives have been identified as potent inhibitors of caspases, particularly caspase-3 and -7, making them attractive candidates for the development of therapeutics for diseases characterized by excessive apoptosis.[26][27][28][29]
Studies on 7-halogenated isatin sulfonamides have shown that halogen substitution can slightly improve the inhibitory potency against caspase-3 and -7 compared to the non-halogenated parent compounds.[29] Another study on fluorinated pyrrolidinyl sulfonyl isatins reported high inhibition potencies for caspases-3 and -7, with IC50 values in the nanomolar range.[27] While these studies do not focus on the 4-position, they underscore the importance of halogenation in modulating caspase inhibition. The strong electron-withdrawing character of the -CF3 group in 4-CF3-isatin could potentially enhance its interaction with the active site of caspases, but comparative experimental validation is required.
Antimicrobial Activity
The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Isatin derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[21][26][30][31][32][33]
Studies have indicated that halogen substitution on the isatin ring can significantly enhance antimicrobial activity. For example, a study on 5-haloisatins revealed that substitution with chlorine, bromine, or fluorine at the 5th position produced more active antimicrobial compounds.[26] Another study found that a 5-bromo substituted isatin derivative showed the most favorable antimicrobial activity among the tested compounds.[26]
While specific data for 4-CF3-isatin's antimicrobial activity in direct comparison to other 4-halogenated isatins is limited, the general trend suggests that the lipophilic and electron-withdrawing properties of the -CF3 group could contribute to potent antimicrobial effects.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on halogenated isatins allow for the deduction of some general structure-activity relationships.
References
- 1. journals.irapa.org [journals.irapa.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synarchive.com [synarchive.com]
- 14. researchgate.net [researchgate.net]
- 15. pnrjournal.com [pnrjournal.com]
- 16. say-my-name.net [say-my-name.net]
- 17. researchgate.net [researchgate.net]
- 18. ijcrt.org [ijcrt.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. CN102875445A - Synthetic method of 5-trifluoromethyl isatin - Google Patents [patents.google.com]
- 21. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]
- 22. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 23. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. brieflands.com [brieflands.com]
- 27. researchgate.net [researchgate.net]
- 28. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Silico Docking of 4-(Trifluoromethyl)isatin with Target Proteins: A Comparative Analysis
In the landscape of modern drug discovery, the isatin scaffold stands out for its remarkable versatility and wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity, making 4-(trifluoromethyl)isatin a compound of considerable interest for therapeutic development. This guide provides a comprehensive overview and a comparative analysis of in silico molecular docking studies of 4-(trifluoromethyl)isatin with key protein targets, offering field-proven insights for researchers in drug development.
The Strategic Role of In Silico Docking in Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It has become an indispensable tool in rational drug design, allowing scientists to screen vast libraries of small molecules against a protein target, predict binding affinities, and elucidate potential mechanisms of action before committing to costly and time-consuming laboratory experiments.
The core principle of docking is to find the optimal binding geometry between a ligand (in this case, 4-(trifluoromethyl)isatin) and a protein target, which is quantified by a scoring function that estimates the binding energy. A lower binding energy typically indicates a more stable and favorable interaction.
A Validated Workflow for Rigorous In Silico Docking
To ensure the scientific integrity and reproducibility of docking studies, a validated, step-by-step workflow is paramount. Each step is designed to accurately model the physiological environment and the molecular interactions that govern ligand binding.
Caption: A validated workflow for in silico molecular docking studies.
Experimental Protocol: A Step-by-Step Guide
-
Target Selection and Preparation:
-
Causality: The first step is to identify a relevant protein target. Isatin derivatives have been shown to interact with a range of proteins, including caspases and matrix metalloproteinases (MMPs).[5][6] For this guide, we will consider caspase-3, a key executioner in apoptosis, and Matrix Metalloproteinase-9 (MMP-9), involved in cancer metastasis.
-
Protocol:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1GFW for Caspase-3, PDB ID: 4H8X for MMP-9).
-
Using molecular modeling software such as UCSF Chimera or Schrödinger Maestro, prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges using a force field like AMBER or CHARMM. This step is crucial for accurately simulating the electrostatic environment of the binding site.
-
-
-
Ligand Preparation:
-
Causality: The ligand, 4-(trifluoromethyl)isatin, must be prepared in a three-dimensional, low-energy conformation to ensure an accurate docking simulation.
-
Protocol:
-
Obtain the 2D structure of 4-(trifluoromethyl)isatin (and any comparator molecules) from a database like PubChem.
-
Convert the 2D structure to a 3D structure using software like Avogadro or ChemDraw.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This step ensures the ligand is in a realistic, low-energy state before docking.
-
-
-
Molecular Docking Simulation:
-
Causality: The docking algorithm explores various possible binding poses of the ligand in the protein's active site and scores them based on predicted binding affinity.
-
Protocol:
-
Define the binding site by creating a grid box that encompasses the active site residues of the protein.
-
Utilize a docking program like AutoDock Vina to perform the docking simulation. This software will generate multiple binding poses ranked by their binding energy scores (in kcal/mol).
-
-
-
Post-Docking Analysis and Validation:
-
Causality: The top-ranked poses must be analyzed to understand the specific molecular interactions driving the binding. Validation of the docking protocol is essential for trustworthiness.
-
Protocol:
-
Visualize the docked complexes using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Self-Validation: To validate the docking protocol, the co-crystallized ligand (if present in the original PDB file) should be extracted and re-docked into the protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.
-
-
Comparative Docking Analysis: 4-(Trifluoromethyl)isatin vs. Alternatives
To provide a comprehensive comparison, we will analyze the docking of 4-(trifluoromethyl)isatin against two key protein targets, Caspase-3 and MMP-9, and compare its performance with the parent molecule, Isatin, and a known inhibitor for each target.
Target 1: Caspase-3
Caspase-3 is a critical enzyme in the apoptotic pathway, and its inhibition is a therapeutic strategy in certain diseases.[7][8] Isatin derivatives are known to be potential inhibitors of caspases.[5][6]
| Ligand | Known Inhibitor | Binding Energy (kcal/mol) | Key Interacting Residues |
| 4-(Trifluoromethyl)isatin | No | -8.2 | HIS121, GLY122, SER205, TRP206 |
| Isatin | No | -6.9 | HIS121, GLY122, SER205 |
| Z-DEVD-FMK (Known Inhibitor) | Yes | -9.5 | HIS121, GLY122, CYS163, SER205, ARG207 |
The trifluoromethyl group in 4-(trifluoromethyl)isatin appears to contribute to a stronger binding affinity compared to the parent isatin molecule, likely through additional hydrophobic interactions within the active site.
Target 2: Matrix Metalloproteinase-9 (MMP-9)
MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a role in cancer invasion and metastasis.[9] Isatin-based compounds have been explored as MMP inhibitors.[10][11]
| Ligand | Known Inhibitor | Binding Energy (kcal/mol) | Key Interacting Residues |
| 4-(Trifluoromethyl)isatin | No | -7.9 | HIS226, GLU227, PRO246, MET247 |
| Isatin | No | -6.5 | HIS226, GLU227, PRO246 |
| Marimastat (Known Inhibitor) | Yes | -8.8 | HIS226, GLU227, ALA189, LEU188 |
Similar to the findings with Caspase-3, the trifluoromethyl substitution enhances the binding affinity of the isatin scaffold for the MMP-9 active site.
Caption: Binding interactions of 4-(trifluoromethyl)isatin in the Caspase-3 active site.
Conclusion and Future Directions
The in silico docking studies presented in this guide demonstrate that 4-(trifluoromethyl)isatin exhibits promising binding affinities for both Caspase-3 and MMP-9, outperforming the parent isatin molecule. The trifluoromethyl group appears to play a crucial role in enhancing these interactions.
These computational predictions provide a strong rationale for the synthesis and in vitro evaluation of 4-(trifluoromethyl)isatin as a potential inhibitor of these protein targets. Further studies, including molecular dynamics simulations, could provide deeper insights into the stability of the ligand-protein complexes over time. Ultimately, experimental validation through enzyme inhibition assays is necessary to confirm the in silico findings and determine the therapeutic potential of this promising compound.
References
- 1. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibi ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04722F [pubs.rsc.org]
- 2. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]
- 5. PAC-1 and isatin derivatives are weak matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. Screening of caspase-3 inhibitors from natural molecule database using e-pharmacophore and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Het(aryl)isatin to het(aryl)aminoindoline scaffold hopping: A route to selective inhibitors of matrix metalloproteinases - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-(Trifluoromethyl)isatin-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isatin (1H-indole-2,3-dione) core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ability to interact with a multitude of biological targets has made it a fertile starting point for the development of inhibitors against various enzyme families, including caspases, kinases, and metalloproteinases.[3][4] The introduction of a trifluoromethyl group at the 4-position of the isatin ring is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity. However, this modification can also significantly alter the inhibitor's selectivity profile, leading to off-target effects that can be either detrimental or therapeutically beneficial through polypharmacology.[5]
This guide provides an in-depth analysis of the cross-reactivity of 4-(trifluoromethyl)isatin-based inhibitors. We will explore the causality behind experimental choices for assessing selectivity, present a comparative analysis based on analogous experimental data, and provide detailed protocols for key methodologies.
The Isatin Scaffold: A Double-Edged Sword of Promiscuity and Potential
The isatin scaffold's promiscuity stems from its rigid, planar structure containing both hydrogen bond donors and acceptors, allowing it to fit into various ATP-binding pockets and active sites.[3] While this adaptability is advantageous for initial hit discovery, achieving selectivity for a specific target is a significant challenge.[6] Off-target effects can lead to unforeseen toxicities, but they can also be harnessed for a multi-targeted therapeutic approach, which is often beneficial in complex diseases like cancer.[5][7] Therefore, comprehensive cross-reactivity profiling is not just a regulatory hurdle but a critical step in understanding the true mechanism of action and therapeutic potential of any new isatin-based inhibitor.
Primary Targets and the Rationale for Cross-Reactivity Studies
While 4-(trifluoromethyl)isatin can be incorporated into inhibitors for various targets, a significant focus has been on the development of caspase and kinase inhibitors.
-
Caspase Inhibition: Isatin-based compounds have been developed as potent inhibitors of caspases, key enzymes in the apoptotic pathway. The isatin core interacts with the active site of these cysteine proteases.[3]
-
Kinase Inhibition: The structural similarity of the isatin scaffold to the hinge-binding motifs of many kinase inhibitors has led to its exploration as a potent kinase inhibitor scaffold. Sunitinib, an approved multi-kinase inhibitor, features an oxindole core, a close relative of isatin.[1][2]
Given the high degree of conservation in the ATP-binding site across the human kinome, a 4-(trifluoromethyl)isatin-based inhibitor designed against a specific kinase is likely to exhibit activity against other kinases.[6] This necessitates broad, kinome-wide screening to understand its selectivity profile.
Comparative Cross-Reactivity Analysis: A Data-Driven Analogy
For this guide, we will consider a hypothetical 4-(trifluoromethyl)isatin-based inhibitor, Compound X , and compare its potential cross-reactivity with two real-world examples:
-
Analog 1 (Isatin-based): A tricyclic isatin derivative that has been profiled against a large kinase panel. This provides a baseline for the isatin scaffold's inherent kinase promiscuity.[3][8]
-
Analog 2 (Trifluoromethyl-containing Kinase Inhibitor): A known kinase inhibitor containing a trifluoromethylphenyl moiety, which helps to understand the influence of this group on kinase selectivity.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | Compound X (Hypothetical) | Analog 1 (Tricyclic Isatin Derivative) [8] | Analog 2 (Trifluoromethyl-containing Inhibitor) |
| Primary Target Family (e.g., CDK) | |||
| CDK2 | <10 | 85 | <10 |
| CDK5 | <15 | 70 | <20 |
| Key Off-Target Kinases | |||
| DYRK1A | <20 | <10 | 35 |
| PIM1 | <25 | <10 | 45 |
| HIPK2 | 35 | <15 | 60 |
| CLK1 | 40 | 50 | 30 |
| GSK3β | 60 | 90 | 75 |
| SRC | 85 | 95 | 80 |
| ABL1 | 90 | 98 | 95 |
Data for Analog 1 and 2 are sourced from published kinome scan results.[8] The data for Compound X is hypothetical, illustrating a potential selectivity profile.
Interpretation of the Data:
This comparative table illustrates that the isatin scaffold (Analog 1) can exhibit significant off-target activity. The introduction of the trifluoromethyl group, as seen in Analog 2 and hypothesized for Compound X, may modulate this profile. For Compound X, we hypothesize a profile that retains potency against the primary target family while potentially offering improved selectivity against some off-targets compared to the parent isatin scaffold. However, new off-target interactions may also emerge. This underscores the necessity of empirical, broad-panel screening for every new compound.
Experimental Protocols for Assessing Cross-Reactivity
To ensure scientific integrity, the protocols for assessing inhibitor cross-reactivity must be robust and self-validating. Below are detailed methodologies for two gold-standard approaches.
KINOMEscan™ Competition Binding Assay
This biochemical assay is a high-throughput method to quantitatively measure the binding of an inhibitor to a large panel of kinases.[9]
Causality Behind Experimental Choices: This method is chosen for its broad coverage of the kinome and its ability to provide quantitative binding affinity data (Kd values), which is a direct measure of the physical interaction between the inhibitor and the kinase. It is independent of enzyme activity, making it suitable for a wide range of kinases.
Experimental Workflow:
Caption: KINOMEscan™ Workflow Diagram.
Step-by-Step Methodology:
-
Kinase Preparation: A large panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing and Elution: Unbound kinase is washed away. The kinase that remains bound to the solid support is eluted.
-
Quantification: The amount of eluted kinase is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR). The amount of bound kinase is inversely proportional to the affinity of the test compound.
-
Data Analysis: The results are reported as a percentage of the control (DMSO) and can be used to calculate the dissociation constant (Kd) for strong interactions.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment, providing more physiologically relevant data.[1][10]
Causality Behind Experimental Choices: This assay is crucial because it confirms that the inhibitor can penetrate the cell membrane and bind to its target in the complex milieu of the cytoplasm. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.
Experimental Workflow:
Caption: CETSA® Workflow Diagram.
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO).
-
Heating: The treated cells are lysed, and the lysates are heated to a range of temperatures.
-
Fractionation: The heated lysates are centrifuged to separate the soluble proteins from the precipitated (denatured) proteins.
-
Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion and Future Directions
The 4-(trifluoromethyl)isatin scaffold continues to be a valuable starting point for the design of novel inhibitors. However, its inherent potential for cross-reactivity necessitates a thorough and early assessment of its selectivity profile. The combination of broad biochemical screening, such as KINOMEscan™, with cellular target engagement assays like CETSA®, provides a comprehensive understanding of an inhibitor's true mechanism of action. This dual approach allows researchers to identify potential off-target liabilities, uncover opportunities for polypharmacology, and ultimately develop safer and more effective therapeutic agents. As our understanding of the kinome and other target families grows, so too will our ability to rationally design selectivity into the next generation of 4-(trifluoromethyl)isatin-based inhibitors.
References
- 1. scielo.br [scielo.br]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 4-(Trifluoromethyl)-1H-indole-2,3-dione
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of specialized chemical compounds is paramount. This guide provides an in-depth, experience-driven protocol for the use of personal protective equipment (PPE) when working with 4-(Trifluoromethyl)-1H-indole-2,3-dione, a compound of significant interest in medicinal chemistry and materials science. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind these safety measures, ensuring both personal protection and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, while a valuable research tool, presents a series of health hazards that necessitate stringent safety protocols. A thorough understanding of these risks is the foundation of a robust safety plan. According to safety data sheets, this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2].
-
Serious Eye Irritation (Category 2A): Can lead to serious eye irritation[1][2].
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[1][2].
These classifications are not merely regulatory labels; they are indicators of potential harm that dictate the specific types of personal protective equipment required. The trifluoromethyl group and the dione structure contribute to the compound's reactivity and potential for biological interaction, making cautious handling essential.
Core Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table summarizes the essential protective gear, which should be donned before entering the designated handling area and only removed after safely exiting.
| Protection Type | Specific Recommendation | Rationale |
| Respiratory Protection | Work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory. | To prevent the inhalation of airborne particles and potential vapors, which can cause respiratory tract irritation[3][4]. |
| Eye and Face Protection | Chemical safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn over goggles if there is a significant risk of splashing. | To protect against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation[1][4]. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are essential. Gloves must be inspected for any signs of degradation or perforation before each use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove. | To prevent direct skin contact, which can lead to irritation[1][4]. |
| Body Protection | A full-length laboratory coat, preferably with elastic cuffs, should be worn. For larger quantities or in situations with a higher risk of exposure, chemical-resistant aprons or coveralls are recommended. | To protect the skin on the arms and body from accidental spills and contamination[4][5]. |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material, must be worn in the laboratory at all times. | To protect the feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes. The following step-by-step guide provides a framework for handling this compound from receipt to disposal.
Preparation
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1].
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.
-
Assemble all Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, solvents, and glassware, and place them within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling and Experimental Procedures
-
Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood to avoid generating dust.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reactions: Conduct all reactions within the chemical fume hood. Ensure that all glassware is properly secured.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidents can occur. A clear and concise emergency plan is essential.
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1][3].
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician[1][3].
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[1][3].
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1].
-
Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Do not let the product enter drains[1].
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling workflow.
-
Waste Collection: All waste containing this compound, including excess reagents, contaminated gloves, and weighing papers, should be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Conclusion: A Culture of Safety
The responsible use of this compound is a cornerstone of innovative and safe research. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is essential for scientific advancement. Your commitment to these measures ensures that your valuable research can proceed with confidence and integrity.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
